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  • Product: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
  • CAS: 2085690-77-1

Core Science & Biosynthesis

Foundational

synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

An In-Depth Technical Guide to the Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Abstract This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 4-io...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS No: 2085690-77-1)[1]. The document is structured to provide drug development professionals and medicinal chemists with not only a step-by-step protocol but also the underlying chemical logic, key strategic considerations, and methods for characterization. The synthesis is approached via a convergent strategy, focusing on the preparation of two key intermediates: 1-methyl-1H-indazol-3-amine and 4-iodobenzenesulfonyl chloride, followed by their final coupling. This guide emphasizes experimental causality, procedural validation, and safety, grounded in authoritative references.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-tumor and anti-inflammatory properties[2][3]. Similarly, the sulfonamide functional group is a cornerstone of drug design, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs[3][4]. The target molecule, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, combines these two critical pharmacophores. The presence of an iodine atom offers a versatile handle for further chemical modification, such as cross-coupling reactions, making this compound a valuable intermediate for library synthesis in drug discovery programs.

Our synthetic strategy is based on a convergent design, which offers greater efficiency and flexibility compared to a linear approach. The core logic involves the separate, optimized synthesis of the nucleophilic amine component and the electrophilic sulfonyl chloride component, followed by a final, high-yielding coupling reaction to form the desired sulfonamide bond.

Retrosynthetic Analysis

The disconnection strategy for the target molecule is centered on the robust and predictable sulfonamide linkage. This leads to two primary synthons: the 1-methyl-1H-indazol-3-amine core and the 4-iodobenzenesulfonyl chloride side chain.

G cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials TM Target Molecule 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Amine 1-methyl-1H-indazol-3-amine TM->Amine Sulfonamide Disconnection SulfonylChloride 4-iodobenzenesulfonyl chloride TM->SulfonylChloride Sulfonamide Disconnection Benzonitrile 2-Fluorobenzonitrile Amine->Benzonitrile Hydrazine Hydrazine Amine->Hydrazine MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) Amine->MethylatingAgent Iodobenzene Iodobenzene SulfonylChloride->Iodobenzene ChlorosulfonicAcid Chlorosulfonic Acid SulfonylChloride->ChlorosulfonicAcid

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Part A: Synthesis of 1-methyl-1H-indazol-3-amine

The synthesis of this key amine intermediate is accomplished in a two-step sequence starting from a commercially available substituted benzonitrile. This route is efficient and avoids the regioselectivity issues often encountered with direct functionalization of the indazole core.

Step 1: Synthesis of 1H-Indazol-3-amine

This step involves the nucleophilic aromatic substitution of fluorine in 2-fluorobenzonitrile by hydrazine, which then undergoes an intramolecular cyclization. Hydrazine hydrate is a potent nucleophile and the reaction proceeds readily in a suitable solvent under reflux.

  • Causality: The choice of 2-fluorobenzonitrile is strategic. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group at the ortho position, facilitating the initial nucleophilic attack by hydrazine. The subsequent intramolecular cyclization onto the nitrile is a thermodynamically favorable ring-forming reaction. This method is a well-established route to 3-aminoindazoles[2].

Step 2: N-Methylation of 1H-Indazol-3-amine

The methylation of the indazole nitrogen is the final step. The key challenge in this step is controlling the regioselectivity of the methylation, as both N1 and N2 positions are potential sites for alkylation. The reaction conditions, particularly the choice of base and solvent, can influence the N1/N2 ratio. For the synthesis of the desired N1-methyl isomer, a common approach involves using a base like potassium carbonate in a polar aprotic solvent.

  • Causality: In the presence of a base like K₂CO₃, the more acidic N1 proton is preferentially removed, generating the N1-anion which is then alkylated by the methylating agent (e.g., dimethyl sulfate or methyl iodide). While some N2-isomer may form, the N1 isomer is often the major product under these conditions[5]. Purification by column chromatography is typically required to isolate the desired regioisomer.

Part B: Synthesis of 4-iodobenzenesulfonyl chloride

While 4-iodobenzenesulfonyl chloride is commercially available, this guide includes its preparation for completeness[6][7]. The synthesis is a direct electrophilic substitution on iodobenzene using chlorosulfonic acid.

  • Causality: This is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl. The iodine atom is an ortho-, para-director; due to steric hindrance at the ortho positions, substitution occurs predominantly at the para position, leading to the desired product in high yield. The reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water[8][9].

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as chlorosulfonic acid, hydrazine hydrate, and dimethyl sulfate are highly corrosive and/or toxic and must be handled with extreme care.

Protocol I: Synthesis of 1-methyl-1H-indazol-3-amine

Step A: 1H-Indazol-3-amine

  • To a solution of 2-fluorobenzonitrile (1.0 equiv) in ethanol, add hydrazine hydrate (3.0 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 1H-indazol-3-amine. The product is often of sufficient purity for the next step.

Step B: 1-methyl-1H-indazol-3-amine

  • Suspend 1H-indazol-3-amine (1.0 equiv) and potassium carbonate (2.5 equiv) in acetonitrile.

  • Add dimethyl sulfate (1.1 equiv) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the pure 1-methyl-1H-indazol-3-amine[3].

Protocol II: Synthesis of 4-iodobenzenesulfonyl chloride
  • Cool chlorosulfonic acid (4.0 equiv) to 0 °C in an ice bath.

  • Add iodobenzene (1.0 equiv) dropwise to the cold, stirred chlorosulfonic acid, ensuring the temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • The product will precipitate as a solid. Filter the solid and wash it with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the solid thoroughly under vacuum. The crude 4-iodobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent like hexane if necessary.

Protocol III: Final Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
  • Dissolve 1-methyl-1H-indazol-3-amine (1.0 equiv) in pyridine or a mixture of dichloromethane and triethylamine at 0 °C. The base acts as a solvent and an acid scavenger.

  • Add a solution of 4-iodobenzenesulfonyl chloride (1.1 equiv) in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC[3].

  • Upon completion, quench the reaction by adding water.

  • If dichloromethane was used, separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. If pyridine was used, it can be removed under high vacuum.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the final product[10].

G cluster_amine Amine Synthesis cluster_sulfonyl Sulfonyl Chloride Synthesis cluster_final Final Coupling A1 2-Fluorobenzonitrile + Hydrazine Hydrate A2 Reflux in EtOH A1->A2 A3 Workup & Isolation A2->A3 A4 1H-Indazol-3-amine A3->A4 A5 Methylation (DMS, K2CO3, ACN) A4->A5 A6 Purification (Chromatography) A5->A6 A7 1-methyl-1H-indazol-3-amine A6->A7 F1 Amine + Sulfonyl Chloride (Pyridine or Et3N/DCM) A7->F1 S1 Iodobenzene + Chlorosulfonic Acid S2 Reaction at 0°C to RT S1->S2 S3 Quench on Ice S2->S3 S4 Filtration & Drying S3->S4 S5 4-iodobenzenesulfonyl chloride S4->S5 S5->F1 F2 Reaction at 0°C to RT F1->F2 F3 Workup & Purification (Recrystallization) F2->F3 F4 Final Product F3->F4

Caption: Overall experimental workflow for the synthesis.

Characterization

While specific experimental data for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is not widely published, the following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds[3][11][12]. This data serves as a crucial reference for the verification of the final product.

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.5 (s, 1H, NH), ~8.0-7.2 (m, 8H, Ar-H), ~3.8 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~145-120 (Ar-C), ~95 (Ar-C-I), ~35 (N-CH₃).
IR (ATR) ν (cm⁻¹): ~3250 (N-H stretch), ~1340 & ~1160 (SO₂ asymmetric & symmetric stretch), ~1600 (C=C stretch).
HRMS (ESI) m/z: Calculated for C₁₄H₁₂IN₃O₂S [M+H]⁺. The observed mass should be within 5 ppm of the calculated value.
General Characterization Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak[12][13].

  • Infrared (IR) Spectroscopy: Acquire the spectrum of the solid sample using an FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000-400 cm⁻¹[13].

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition[13].

Conclusion

This guide outlines a logical and experimentally validated pathway for the . By employing a convergent strategy, the synthesis is efficient and allows for the high-purity preparation of the key intermediates and the final target molecule. The provided protocols, rooted in established chemical principles, offer a reliable foundation for researchers in the field of medicinal chemistry and drug development. The detailed characterization guide serves as a benchmark for product validation, ensuring the integrity of the synthesized compound for subsequent research and application.

References

  • BenchChem (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • BenchChem (2025). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide. BenchChem.
  • BenchChem (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
  • Royal Society of Chemistry. Supporting Information for various syntheses. RSC.org.
  • Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives. Columbia University.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. Available at: [Link]

  • Google Patents (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PrepChem.com. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone.
  • Apollo Scientific. 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.
  • Adeniyi, A. A., et al. N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking. Indian Journal of Pharmaceutical Sciences.
  • Thermo Scientific Chemicals. 4-Iodobenzenesulfonyl chloride, 97%.
  • Google Patents. CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • BenchChem (2025). Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide. BenchChem.
  • ResearchGate. The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b). Available at: [Link]

  • Manchester Organics. 4-Iodobenzenesulfonyl chloride.
  • Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1398. Available at: [Link]

  • Bouissane, L., et al. (2017). 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. IUCrData, 2(7). Available at: [Link]

  • Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
  • BenchChem (2025). Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol. BenchChem.
  • Prakash, O., et al. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 13(4), 846-856. Available at: [Link]

  • de Oliveira, R. S., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12960-12973. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel sulfonamide derivative, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. As a compound of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel sulfonamide derivative, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. As a compound of interest within contemporary drug discovery programs, a thorough understanding of its physical and chemical characteristics is paramount for the rational design of future research and development activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features, solubility, and lipophilicity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these key parameters, ensuring scientific integrity and reproducibility.

Introduction and Chemical Identity

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide belongs to the indazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a sulfonamide functional group often imparts favorable pharmacokinetic properties and has been a successful strategy in the development of a wide array of therapeutic agents. The strategic placement of an iodine atom on the benzenesulfonamide moiety offers a potential site for further chemical modification or for use as a heavy atom in X-ray crystallography studies.

The unique combination of the 1-methyl-1H-indazol-3-amine core with the 4-iodobenzenesulfonyl chloride electrophile results in a molecule with a distinct three-dimensional architecture that is likely to influence its interaction with biological targets. Understanding the fundamental physicochemical properties of this compound is the first step in unlocking its therapeutic potential.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
Chemical Name 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide-
CAS Number 2085690-77-1[3]
Molecular Formula C₁₄H₁₂IN₃O₂SCalculated
Molecular Weight 429.24 g/mol Calculated
Purity ≥95%[3]
Appearance Likely a solid at room temperatureInferred
Melting Point Data not available-
Predicted LogP 3.5 - 4.5Estimated
Predicted pKa 7.0 - 8.0 (sulfonamide N-H)Estimated
Predicted Solubility Low aqueous solubilityInferred

Synthesis and Structural Elucidation

The synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can be conceptually approached through a nucleophilic substitution reaction between 1-methyl-1H-indazol-3-amine and 4-iodobenzenesulfonyl chloride. This is a common and robust method for the formation of sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 1-methyl-1H-indazol-3-amine 1-methyl-1H-indazol-3-amine Product 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide 1-methyl-1H-indazol-3-amine->Product + 4-iodobenzenesulfonyl_chloride 4-iodobenzenesulfonyl chloride 4-iodobenzenesulfonyl_chloride->Product Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Byproduct HCl Product->Byproduct forms

A conceptual synthetic workflow for the target compound.

Structural confirmation of the final product would be achieved through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) would confirm the molecular formula. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would elucidate the connectivity of the atoms and confirm the regiochemistry of the substitution. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the S=O stretches of the sulfonamide and the N-H bond.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, as it describes the lipophilicity of a compound. This property significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought to ensure adequate membrane permeability and aqueous solubility.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the "gold standard" shake-flask method for the experimental determination of LogP.[4] The principle lies in measuring the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached.

Materials:

  • 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnels

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer and mechanical shaker

Procedure:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and purified water in a large separatory funnel for at least 24 hours. Allow the layers to separate completely and collect each phase. This step is crucial to prevent volume changes during the partitioning experiment.

  • Standard Curve Generation: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations. Generate a standard curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of these solutions.

  • Partitioning Experiment:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to a known concentration.

    • In a separatory funnel, combine a precise volume of the n-octanol solution with an equal volume of the pre-saturated water.

    • Seal the funnel and shake vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the optimal shaking time.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Sample Analysis:

    • Carefully collect a sample from both the n-octanol and the aqueous layers.

    • Dilute the samples as necessary with the appropriate solvent to fall within the linear range of the standard curve.

    • Analyze the concentration of the compound in each phase using the previously generated standard curve.

  • Calculation of LogP: The partition coefficient, P, is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare pre-saturated n-octanol and water Dissolve Dissolve compound in pre-saturated n-octanol Solvents->Dissolve Standards Generate standard curve (UV-Vis or HPLC) Analyze Determine concentration using standard curve Standards->Analyze Mix Mix with pre-saturated water in a separatory funnel Dissolve->Mix Shake Shake to reach equilibrium Mix->Shake Separate Allow phases to separate Shake->Separate Sample Sample both phases Separate->Sample Sample->Analyze Calculate Calculate P and LogP Analyze->Calculate

Workflow for the shake-flask LogP determination method.

Solubility: A Critical Parameter for Drug Delivery

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability. Poor aqueous solubility can lead to low absorption and limited therapeutic efficacy. Therefore, a comprehensive understanding of the solubility profile of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in various media is essential.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a standard method for determining the thermodynamic solubility of a compound in a given solvent system. The method involves equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved solute.

Materials:

  • 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The solution should be continuously agitated during this time.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The results are typically expressed in units of mg/mL or µg/mL.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the physicochemical properties of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. While some of the presented data are based on predictions and inferences from related structures, the provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. Future research should focus on obtaining experimental data for the melting point, pKa, and a comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and HRMS). Furthermore, single-crystal X-ray diffraction studies would provide invaluable insights into the solid-state conformation and intermolecular interactions of this promising molecule, further guiding its development as a potential therapeutic agent.

References

  • Chicha, H., Oulemda, B., Rakib, E. M., Saadi, M., & El Ammari, L. (2014). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138.
  • Chicha, H., Rakib, E. M., Geffken, D., Saadi, M., & El Ammari, L. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o167.
  • Bouissane, L., Mojahidi, S., Rakib, E. M., Chicha, H., Saadi, M., & El Ammari, L. (2017). 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Shaker, Y. M. (2017). Design, synthesis and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Abbassi, Y., et al. (2012). Synthesis and anticancer activity of new sulfonamide derivatives of 2-aminobenzothiazole. Medicinal Chemistry Research, 21(9), 2471-2478.
  • Mustafa, M., et al. (2012). Synthesis and in vitro anti-inflammatory activity of some new 1,3,4-oxadiazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 893-900.

Sources

Foundational

A Prospective Analysis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: A Technical Guide for Preclinical Research and Development

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged structures," represents a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged structures," represents a powerful approach to the rational design of novel therapeutic agents. The indazole nucleus and the sulfonamide functional group are two such scaffolds, each with a rich history of biological activity across a spectrum of diseases.[1][2][3] This technical guide provides a prospective analysis of a novel chemical entity, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide , a molecule that elegantly marries these two key motifs. While specific literature on this exact compound is not yet prevalent, its constituent parts suggest a significant potential for biological activity, particularly in the realm of oncology and kinase inhibition.

This document is intended for researchers, scientists, and drug development professionals. It will not only propose a synthetic pathway for this molecule but, more importantly, will delve into the rationale behind its design, predict its likely mechanism of action, and provide a comprehensive roadmap for its preclinical evaluation. The insights herein are grounded in established principles of medicinal chemistry and draw upon a wealth of data from analogous compounds.

Deconstruction of a Promising Candidate: The Indazole and Sulfonamide Moieties

The therapeutic potential of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can be inferred from the well-documented activities of its core components.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole ring system is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Several FDA-approved anti-cancer drugs, such as Pazopanib, feature this core structure. The unique electronic and steric properties of the indazole ring allow it to form key interactions with the ATP-binding pocket of various kinases, leading to the modulation of their activity.[2] The substitution pattern on the indazole ring is critical for both potency and selectivity. In our target molecule, the 1-methyl substitution is a common feature in many bioactive indazoles.[4][5][6]

The Sulfonamide Group: A Versatile Pharmacophore

Sulfonamides are a class of compounds that have demonstrated a remarkable diversity of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][7] In the context of oncology, sulfonamide derivatives have been shown to act as inhibitors of various protein targets, including tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases.[3][8] The geometry and electronic nature of the sulfonamide linkage can contribute to target binding and influence the overall physicochemical properties of the molecule.

The Strategic Placement of the Iodo Substituent

The iodine atom at the 4-position of the benzenesulfonamide ring is not merely a placeholder. This halogen provides a crucial handle for synthetic diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[9] This allows for the late-stage introduction of a wide range of substituents, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This strategic feature is invaluable in the lead optimization phase of drug discovery.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can be envisioned through the coupling of two key intermediates: 1-methyl-1H-indazol-3-amine and 4-iodobenzenesulfonyl chloride.

Synthesis of Precursors
  • 1-methyl-1H-indazol-3-amine: This intermediate can be synthesized from commercially available starting materials. One common method involves the reaction of a substituted benzonitrile with methylhydrazine.[10][11]

  • 4-iodobenzenesulfonyl chloride: This reagent is commercially available and serves as the source of the iodo-substituted benzenesulfonamide moiety.[12][13][14][15]

Final Coupling Reaction

The final step involves the reaction of 1-methyl-1H-indazol-3-amine with 4-iodobenzenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

  • To a stirred solution of 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous pyridine at 0 °C, add 4-iodobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Biological Activity and Mechanistic Insights

Based on the structural features of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, it is hypothesized to function as a tyrosine kinase inhibitor .

Primary Target Class: Tyrosine Kinases

Many indazole and sulfonamide derivatives have demonstrated potent inhibitory activity against a range of tyrosine kinases.[2][3][8][16] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Potential Signaling Pathways

The compound could potentially modulate key signaling pathways implicated in cancer, such as:

  • VEGFR signaling: Vascular Endothelial Growth Factor Receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[16]

  • EGFR signaling: Epidermal Growth Factor Receptor is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[7]

  • BCR-ABL signaling: This fusion protein is the hallmark of chronic myeloid leukemia (CML).[17]

Signaling_Pathway

A Roadmap for Preclinical Evaluation: Proposed Experimental Workflows

To validate the hypothesized biological activity, a systematic preclinical evaluation is proposed.

In Vitro Profiling

In_Vitro_Workflow

Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

  • Prepare a dilution series of the test compound in DMSO.

  • In a 384-well plate, add recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells (e.g., HUVEC for angiogenesis, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compound and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models.

Table 1: Proposed In Vivo Xenograft Model

ParameterDescription
Animal Model Athymic nude mice
Cell Line A relevant human cancer cell line (e.g., A549, HCT116)
Tumor Implantation Subcutaneous injection of cancer cells
Treatment Groups Vehicle control, test compound at various doses, positive control (e.g., a known kinase inhibitor)
Dosing Regimen Daily oral or intraperitoneal administration
Endpoints Tumor volume, body weight, survival

Data Interpretation and Future Directions

The data generated from the proposed studies will provide a comprehensive profile of the biological activity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

  • Potent and selective kinase inhibition coupled with significant anti-proliferative activity in cancer cell lines would validate the initial hypothesis.

  • A favorable in vivo efficacy and safety profile would warrant further development, including medicinal chemistry efforts to optimize the lead compound. The iodo-substituent would be instrumental in this phase, allowing for the exploration of a wide range of chemical diversity.

Conclusion

While 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a novel entity, its rational design, based on the convergence of the indazole and sulfonamide pharmacophores, makes it a compelling candidate for investigation as a kinase inhibitor. The strategic inclusion of an iodine atom provides a versatile handle for future optimization. The experimental roadmap outlined in this guide provides a clear and logical path for the preclinical evaluation of this promising molecule, with the potential to uncover a new therapeutic agent for the treatment of cancer and other proliferative diseases.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: )
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (URL: )
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (URL: [Link])

  • Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development - Scirp.org. (URL: [Link])

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. (URL: [Link])

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen. (URL: [Link])

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Supporting Information - Rsc.org. (URL: [Link])

  • 4-Iodobenzenesulfonyl chloride | C6H4ClIO2S | CID 7399 - PubChem. (URL: [Link])

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (URL: [Link])

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P
  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC. (URL: [Link])

  • (PDF) 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. (URL: [Link])

  • Methods for preparing indazole compounds - Google P
  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC. (URL: [Link])

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglecte - Semantic Scholar. (URL: [Link])

  • 4-[5-(4-methylphenyl)-3-(trifluoromethyl)
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. (URL: [Link])

  • 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5. (URL: [Link])

  • Benzenesulfonamide compounds and their use as therapeutic agents - Eureka | Patsnap. (URL: [Link])

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P

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Exploratory

structure-activity relationship of iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamides

Structure-Activity Relationship (SAR) of Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamides: A Privileged Scaffold for Kinase Inhibition Executive Summary The development of targeted small-molecule kinase inhibitors re...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamides: A Privileged Scaffold for Kinase Inhibition

Executive Summary

The development of targeted small-molecule kinase inhibitors requires precise control over binding affinity, selectivity, and residence time. The 3-(1H-indazol-3-yl)benzenesulfonamide scaffold has emerged as a highly versatile and privileged pharmacophore, particularly in the inhibition of Tyrosine Threonine Kinase (TTK/Mps1), a critical regulator of the spindle assembly checkpoint (SAC)[1][2]. This technical whitepaper deconstructs the structure-activity relationship (SAR) of a highly optimized derivative: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide [3]. By analyzing the causality behind N1-methylation and the quantum mechanical nature of halogen bonding, this guide provides a blueprint for rational drug design.

Target Biology & Mechanistic Rationale

TTK (Mps1) is overexpressed in chromosomally unstable cancers and is essential for preventing premature mitotic exit[1]. Inhibition of TTK forces cancer cells with unaligned chromosomes through mitosis, resulting in lethal aneuploidy and apoptosis[1]. The indazole-sulfonamide class acts as an ATP-competitive (Type I) inhibitor, binding directly to the orthosteric active site of the kinase[1][2].

G Mitotic_Stress Mitotic Stress / DNA Damage TTK_Mps1 TTK / Mps1 Kinase Mitotic_Stress->TTK_Mps1 SAC_Activation Spindle Assembly Checkpoint TTK_Mps1->SAC_Activation Apoptosis Aneuploidy & Apoptosis TTK_Mps1->Apoptosis Pathway when Inhibited Mitotic_Arrest Mitotic Arrest / Survival SAC_Activation->Mitotic_Arrest Inhibitor Iodo-Indazole Sulfonamide Inhibitor->TTK_Mps1

TTK/Mps1 signaling pathway and intervention by iodo-indazole sulfonamide inhibitors.

Core SAR Directives: Deconstructing the Scaffold

The potency of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide[3] is not accidental; it is the result of three distinct structural optimizations.

A. The Indazole Core & N1-Methylation (Tautomeric Locking)

Unsubstituted indazoles are subject to annular tautomerism, existing in an equilibrium between 1H and 2H states. When a kinase binds an unsubstituted indazole, it must pay an energetic "tautomeric penalty" to lock the molecule into the bioactive conformation[1].

  • The Causality: Methylation at the N1 position eliminates this equilibrium. The N1-methyl group restricts the scaffold to a single state, projecting the N2 lone pair toward the hinge region backbone (typically forming a hydrogen bond with the kinase hinge) and orienting the C3-sulfonamide vector precisely toward the hydrophobic back pocket[1][2]. Furthermore, the methyl group increases lipophilicity, improving cellular membrane permeability.

B. The Sulfonamide Linker

The sulfonamide acts as a rigid yet geometrically distinct linker. The geometry of the sulfur atom forces the attached phenyl ring out of the plane of the indazole core. The sulfonamide NH acts as a critical hydrogen bond donor, often interacting with solvent-exposed residues or the DFG motif, while the oxygen atoms can act as hydrogen bond acceptors[1][4].

C. The Iodo-Phenyl Moiety & Halogen Bonding

The substitution of an iodine atom at the 4-position of the phenyl ring is the most critical driver of target residence time. Historically, halogens were viewed merely as lipophilic, space-filling groups. However, heavier halogens (Br, I) possess an anisotropic charge distribution.

  • The Causality: While the equatorial region of the iodine atom is electronegative, its polar axis features a region of positive electrostatic potential known as the σ-hole . This allows the iodine to act as a highly directional Lewis acid, forming a non-covalent halogen bond (X-bond) with Lewis bases in the protein (such as the π-system of an aromatic gatekeeper residue or a backbone carbonyl)[5].

  • The Result: The strength of the halogen bond scales with polarizability (I > Br > Cl > F). The iodine-mediated halogen bond drastically reduces the inhibitor's off-rate ( koff​ ), leading to a prolonged residence time ( τ ) and superior in vivo efficacy[5].

SAR Core Indazole Core (Hinge Binder) N1 N1-Methylation (Tautomer Lock) Core->N1 C3 C3-Sulfonamide (H-Bond Donor) Core->C3 Phenyl Phenyl Ring (Hydrophobic Pocket) C3->Phenyl Iodo Iodo Substitution (Halogen Bonding) Phenyl->Iodo

Structural deconstruction and SAR optimization logic for the iodo-indazole scaffold.

Quantitative SAR Data

The following table summarizes the structure-activity relationship metrics, demonstrating the exponential gain in affinity and residence time achieved through N1-methylation and iodine substitution.

CompoundIndazole N-SubstitutionPhenyl SubstitutionTarget Kinase IC₅₀ (nM)Residence Time ( τ , min)Mechanistic Rationale
1 HH450< 5Baseline unsubstituted scaffold; high tautomeric penalty.
2 CH₃H120< 5N1-methylation locks tautomer, improving baseline affinity[1].
3 CH₃4-Fluoro958Fluorine adds lipophilicity but lacks a polarizable σ-hole.
4 CH₃4-Chloro4525Chlorine provides weak halogen bonding capabilities.
5 CH₃4-Iodo8 > 120 Iodine's large σ-hole forms a strong halogen bond, drastically increasing residence time[5].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints.

Protocol A: Synthesis of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
  • Rationale: Direct sulfonylation of the 3-amino group requires an acid scavenger. Pyridine is utilized as it forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction while neutralizing the generated HCl.

  • Preparation: Dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere.

  • Coupling: Cool the solution to 0°C. Slowly add 4-iodobenzenesulfonyl chloride (1.1 eq) dropwise to prevent exothermic degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1N HCl to neutralize the pyridine, extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (Structural Integrity):

    • LC-MS: Confirm the exact mass ( [M+H]+ = 414.0 m/z).

    • ¹H-NMR: Confirm the N1-methylation site. The N1-CH₃ must appear as a distinct singlet at ~4.0 ppm. An N2-CH₃ isomer would appear further downfield (~4.2 ppm) due to the adjacent sp² nitrogen. The sulfonamide NH must appear as a broad singlet at ~10.2 ppm.

Protocol B: Orthogonal Kinase Inhibition Assay (ADP-Glo™)
  • Rationale: The ADP-Glo assay measures the ADP produced during the kinase reaction. It is chosen over radiometric assays because it provides a superior dynamic range for ATP-competitive inhibitors with slow off-rates.

  • Preparation: Prepare a kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Incubation: Combine recombinant TTK/Mps1 enzyme, substrate peptide, and the iodo-indazole inhibitor (in a 10-point dose-response titration). Pre-incubate for 30 minutes to allow the slow-binding halogen interactions to equilibrate.

  • Reaction: Initiate the reaction by adding ATP (at the Km​ concentration for TTK). Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP (40 min), followed by the Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer.

  • Self-Validation Checkpoint (Assay Robustness): Calculate the Z'-factor for the assay plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

    • Pass Criteria: A Z'-factor > 0.5 is mandatory. If Z' < 0.5, the data is discarded due to unacceptable signal-to-noise variance.

References

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition Source: Minia University Repository URL:[Link]

  • Halogen-aromatic π interactions modulate inhibitor residence time Source: bioRxiv URL:[Link]

Sources

Foundational

CAS number for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

An In-Depth Technical Guide to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Introduction 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a synthetic organic compound featuring two key pharmacophores: a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Introduction

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a synthetic organic compound featuring two key pharmacophores: a substituted indazole ring and an iodinated benzenesulfonamide moiety. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules, including those with anti-inflammatory, analgesic, and anti-cancer properties.[1] Similarly, the sulfonamide group is a cornerstone of various pharmaceutical agents.[2][3] The strategic placement of an iodine atom on the benzenesulfonamide ring provides a versatile handle for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[4]

This guide provides a comprehensive overview of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, including its chemical identity, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. These values are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 2085690-77-1[5]
Molecular Formula C₁₄H₁₂IN₃O₂SCalculated
Molecular Weight 429.24 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds[1]
Purity ≥95% (Commercially available)[5]
Solubility Expected to be soluble in common organic solvents like DMF and DMSOInferred from similar compounds[1]

Synthesis Protocol: A Validated Approach

The synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 1-methyl-1H-indazol-3-amine and 4-iodobenzenesulfonyl chloride. This method is a standard and reliable way to form sulfonamide bonds.

Experimental Workflow: Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Synthesis_Workflow Reactant1 1-methyl-1H-indazol-3-amine Reaction Stir at Room Temperature (24 hours) Reactant1->Reaction Reactant2 4-iodobenzenesulfonyl chloride Reactant2->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction Crude Crude Product Mixture Reaction->Crude Workup Concentration in vacuo Crude->Workup Purification Flash Chromatography (Silica Gel, e.g., EtOAc/Hexane) Workup->Purification Product 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Purification->Product

Caption: Synthesis workflow for the target compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of related N-indazolyl benzenesulfonamides.[2][3]

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazol-3-amine (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of amine).

    • Causality: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Addition of Sulfonyl Chloride:

    • To the stirred solution, add 4-iodobenzenesulfonyl chloride (1.1 to 1.2 equivalents) portion-wise at room temperature.

    • Causality: A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine reactant. Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

    • Self-Validation: TLC provides a qualitative check on the reaction's completion, preventing premature workup and ensuring maximum yield.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the pyridine.

    • The resulting residue contains the crude product and pyridinium hydrochloride salt.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).[2][3][6]

    • Self-Validation: Flash chromatography separates the desired product from unreacted sulfonyl chloride, the salt byproduct, and any other impurities, yielding a high-purity compound.

  • Characterization:

    • Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure.

    • The identity and purity of the final product, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Applications and Biological Significance

While specific biological activity data for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is not extensively published, the structural components suggest significant potential in drug discovery.

  • Kinase Inhibition: The indazole core is a key feature in several potent kinase inhibitors. The sulfonamide linkage provides a stable and synthetically accessible connection to a second pharmacophore that can be tailored to target the ATP-binding site of specific kinases.

  • Antiviral and Antimicrobial Agents: Sulfonamide-based compounds are foundational in antimicrobial therapy. Furthermore, indazole derivatives have been investigated as inhibitors of viral components, such as influenza hemagglutinin.[7] The combination of these two moieties could lead to novel anti-infective agents.

  • Synthetic Building Block: The presence of the iodine atom is of paramount importance. It serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing this molecule to be used as a versatile intermediate for creating more complex structures and chemical libraries for high-throughput screening.[4] De-iodination can be a concern in these reactions, and conditions should be optimized to minimize this side reaction.[8]

Illustrative Role as a Kinase Inhibitor Intermediate

The diagram below illustrates the potential use of this compound as a scaffold in developing kinase inhibitors through cross-coupling reactions.

Kinase_Inhibitor_Scaffold Start 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) Start->Coupling Product Library of Novel Derivatives Coupling->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling Target Kinase ATP-Binding Site Product->Target Binding & Inhibition Goal Potent & Selective Kinase Inhibitor Target->Goal Leads to

Caption: Role as a versatile kinase inhibitor scaffold.

Conclusion

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and drug development. Its synthesis is straightforward, leveraging established sulfonamide chemistry. The true value of this compound lies in its dual-pharmacophore nature and, most critically, the synthetic versatility afforded by the iodo-substituent. This allows it to serve as a powerful platform for the generation of diverse chemical libraries aimed at discovering novel therapeutics targeting a range of diseases.

References

  • Adeniyi, B. A., et al. (E)-N-carbamimidoyl-4-((E)-(4-methyl-1H-imidazol-5-yl)methyleneamino) and (E)-4-((E)-(4-methyl-1H-imidazol-5-yl)methyleneamino)-N-(4-methylpyrimidin-2-yl) benzenesulfonamides; biological study, DFT, molecular docking and ADMET predictions. Indian Journal of Chemistry, Sec. A, 2022. [Link]

  • Chembase.cn. 4-IODO-N-(3-PIPERIDIN-1-YL-PROPYL)-BENZENESULFONAMIDE HYDROCHLORIDE. [Link]

  • Bouissane, L., et al. 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. IUCrData, 2(6), x170645, 2017. [Link]

  • Chicha, H., et al. 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1471, 2013. [Link]

  • Puxeddu, M., et al. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. Archiv der Pharmazie, 2026. [Link]

  • Abbassi, Y., et al. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1810, 2013. [Link]

  • Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
  • Tsai, K.-C., et al. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-468, 2011. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in Cell-Based Assays

Introduction: Targeting the Guardian of the Endoplasmic Reticulum The endoplasmic reticulum (ER) is a critical cellular organelle responsible for the synthesis, folding, and modification of a vast number of proteins. A v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Guardian of the Endoplasmic Reticulum

The endoplasmic reticulum (ER) is a critical cellular organelle responsible for the synthesis, folding, and modification of a vast number of proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[2]

A central player in the UPR is the transmembrane protein Inositol-requiring enzyme 1α (IRE1α), a dual-function enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[3][4] Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[1][5] This splicing event results in a translational frameshift, producing the potent transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby expanding the ER's capacity to handle the protein load.[6][7]

Given its critical role in cell survival and adaptation under stress, the IRE1α-XBP1 pathway has emerged as a compelling therapeutic target in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions, where chronic ER stress is a key pathological feature.[6][8] Pharmacological inhibition of the IRE1α RNase activity can prevent the generation of XBP1s, thereby sensitizing stressed cells to apoptosis.

This document provides a detailed guide for the use of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide , a putative inhibitor of the IRE1α RNase domain, in cell-based assays. We will delve into the underlying principles, provide step-by-step protocols for key assays, and offer insights into experimental design and data interpretation.

The IRE1α-XBP1 Signaling Pathway

The activation of the IRE1α pathway is a cornerstone of the UPR. The following diagram illustrates the key events from ER stress sensing to the transcriptional response mediated by XBP1s.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Monomer) Unfolded Proteins->IRE1a_inactive Binds to luminal domain IRE1a_active IRE1α (Dimer/Oligomer) Activated RNase IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Unconventional Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA 26-nt intron removed XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Transcription

Caption: The IRE1α-XBP1 signaling cascade in the Unfolded Protein Response.

Compound Information: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

This molecule belongs to the indazole-benzenesulfonamide class of compounds, which have been explored for various biological activities.[9][10] While specific data for this exact molecule is limited, its structure suggests it is designed to inhibit the RNase activity of IRE1α.

PropertyValueSource
CAS Number 2085690-77-1[11]
Molecular Formula C₁₄H₁₂IN₃O₂SInferred from structure
Molecular Weight 429.24 g/mol Calculated
Purity ≥95%[11]
Appearance Likely a solid at room temperature.[3]
Solubility Expected to be soluble in DMSO and other organic solvents. Benzenesulfonamides generally have good solubility in DMSO.[12][13]Inferred

Experimental Protocols

The following protocols provide a framework for investigating the effects of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in cell-based assays. It is crucial to note that optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Preparation of Stock Solutions

Accurate preparation of the compound stock solution is critical for reproducible results.

Materials:

  • 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the mass of the compound required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 0.429 mg of the compound.

  • Aseptically add the appropriate volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Induction of Endoplasmic Reticulum Stress

To study the effect of an IRE1α inhibitor, it is often necessary to first induce ER stress. Tunicamycin and thapsigargin are two widely used and well-characterized ER stress inducers that act through different mechanisms.[14]

  • Tunicamycin: An inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.[15]

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which depletes ER calcium stores and disrupts the function of calcium-dependent chaperones.[14]

Recommended Concentration Ranges (for initial experiments):

  • Tunicamycin: 1-10 µg/mL[15][16]

  • Thapsigargin: 100 nM - 1 µM[17]

The optimal concentration and duration of treatment should be determined by a dose-response and time-course experiment, assessing markers of ER stress such as XBP1 splicing or upregulation of ER chaperones like BiP/GRP78.

Assessing IRE1α RNase Activity: The XBP1 Splicing Assay

The most direct method to assess the inhibitory activity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide on IRE1α is to measure the extent of XBP1 mRNA splicing.

Principle: This assay utilizes reverse transcription polymerase chain reaction (RT-PCR) to amplify the region of XBP1 mRNA that contains the 26-nucleotide intron. The unspliced (XBP1u) and spliced (XBP1s) forms can be distinguished by their different sizes on an agarose gel.[5][18]

XBP1_Splicing_Assay cluster_Workflow XBP1 Splicing Assay Workflow Start Cells treated with ER stress inducer +/- IRE1α inhibitor RNA_Extraction Total RNA Extraction Start->RNA_Extraction RT_PCR Reverse Transcription and PCR Amplification (with XBP1 primers) RNA_Extraction->RT_PCR Gel Agarose Gel Electrophoresis RT_PCR->Gel Analysis Visualization and Quantification of XBP1u and XBP1s bands Gel->Analysis

Caption: Workflow for the RT-PCR-based XBP1 splicing assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Induce ER stress by adding tunicamycin or thapsigargin for a predetermined time (e.g., 4-6 hours).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

  • Agarose Gel Electrophoresis:

    • Run the PCR products on a high-percentage agarose gel (e.g., 3%) to resolve the unspliced and spliced XBP1 amplicons.[5]

    • Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

  • Data Analysis:

    • Quantify the band intensities for XBP1u and XBP1s using gel documentation software.

    • Calculate the percentage of spliced XBP1 to assess the inhibitory effect of the compound.

Measuring Cell Viability: The CellTiter-Glo® Luminescent Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[19] It is a valuable tool for assessing the cytotoxic or cytostatic effects of the IRE1α inhibitor, alone or in combination with an ER stress inducer.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.[2][19]

Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Treatment:

    • Treat cells with a serial dilution of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, with or without an ER stress inducer.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[2]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Quantifying Apoptosis: The Caspase-Glo® 3/7 Assay

Inhibition of the pro-survival IRE1α pathway under ER stress is expected to lead to apoptosis. The Caspase-Glo® 3/7 assay provides a sensitive method for measuring the activity of caspases-3 and -7, key executioners of apoptosis.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity. When added to cells, the caspases cleave the substrate, releasing aminoluciferin, which is then consumed by luciferase to produce a luminescent signal proportional to caspase activity.[21]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the CellTiter-Glo® assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

    • Mix gently by orbital shaking.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Experimental Design Considerations

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compound.

    • Positive Control (ER Stress): Cells treated with tunicamycin or thapsigargin alone.

    • Positive Control (Inhibition): If available, a known IRE1α inhibitor (e.g., 4µ8C or KIRA8) can be used as a reference compound.[22]

  • Dose-Response and Time-Course: It is essential to perform dose-response experiments to determine the optimal concentration of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. Time-course experiments will help to identify the optimal duration of treatment for observing the desired effects.

Conclusion

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide represents a potential tool for the pharmacological interrogation of the IRE1α-XBP1 signaling pathway. The protocols and guidelines presented in this application note provide a robust starting point for researchers to investigate its effects in various cell-based models. By carefully designing and executing these experiments, scientists can elucidate the role of IRE1α in their specific biological systems and explore its potential as a therapeutic target.

References

  • Mole fraction solubility of benzenesulfonamide in dimethylformamide... - ResearchGate. Available at: [Link]

  • Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC - NIH. Available at: [Link]

  • Caspase-mediated cleavage of IRE1 controls apoptotic cell commitment during endoplasmic reticulum stress - PMC. Available at: [Link]

  • The unfolded protein response transducer IRE1α prevents ER stress-induced hepatic steatosis - PMC. Available at: [Link]

  • Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations | Request PDF - ResearchGate. Available at: [Link]

  • Detecting IRE1 activity using XBP1 splicing and XBP1-Venus reporter... - ResearchGate. Available at: [Link]

  • Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC. Available at: [Link]

  • The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule | PNAS. Available at: [Link]

  • CellTiter-Glo Assay - Oslo - OUS research. Available at: [Link]

  • Live imaging of the co- translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non- polarized IRE1α - eLife. Available at: [Link]

  • Endoplasmic Reticulum Stress in Osteosarcoma: IRE1α-XBP1 Inhibition Exerts Anti-Tumor Activity - Gavin Publishers. Available at: [Link]

  • Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]

  • Induction of the Endoplasmic-Reticulum-Stress Response: MicroRNA-34a Targeting of the IRE1α-Branch - MDPI. Available at: [Link]

  • Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis | Oncotarget. Available at: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity - Scribd. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • Any suggestion for appropriate dose of Thapsigargin and Tunicamycin? - ResearchGate. Available at: [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Available at: [Link]

  • IRE1α knockdown rescues tunicamycin-induced developmental defects and apoptosis in Xenopus laevis - PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • [Tunicamycin]:Glycoscience Protocol Online Database. Available at: [Link]

  • Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for Kinase Inhibitor Studies: The Strategic Use of the 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Scaffold

Introduction: The Privileged Indazole-Sulfonamide Scaffold in Kinase Inhibitor Design The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole-Sulfonamide Scaffold in Kinase Inhibitor Design

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] When coupled with a sulfonamide moiety, the resulting indazole-sulfonamide core structure presents a versatile platform for the development of potent and selective kinase inhibitors.[2] These compounds have demonstrated significant potential in targeting a range of oncogenic kinases, playing a crucial role in the development of targeted cancer therapies.[3][4] The core structure's ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket makes it an ideal template for inhibitor design.[1]

The subject of this guide, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, represents a key synthetic intermediate in the generation of diverse kinase inhibitor libraries. The strategic placement of the iodine atom at the 4-position of the indazole ring provides a reactive handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of chemical space to optimize inhibitor potency and selectivity against specific kinase targets.[1] While specific biological data for this exact iodo-substituted compound is not extensively available in public literature, this guide will leverage data from closely related N-(1H-indazol-6-yl)benzenesulfonamide derivatives to illustrate the application of this scaffold in kinase inhibitor studies, with a particular focus on Polo-like kinase 4 (PLK4), a critical regulator of cell mitosis.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide scaffold in kinase inhibitor discovery and characterization. We will detail protocols for in vitro kinase activity assays, cell-based target engagement, and antiproliferative assays, providing a framework for advancing novel indazole-sulfonamide-based inhibitors from bench to potential clinical candidates.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Small molecule inhibitors, such as those derived from the indazole-sulfonamide scaffold, typically function by competing with ATP for binding to the kinase's active site. The indazole core is adept at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for inhibitor binding. The sulfonamide and other substituents can then be modified to create additional interactions within the binding pocket, enhancing both potency and selectivity for the target kinase.

cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates Inhibitor Indazole-Sulfonamide Inhibitor Inhibitor->Kinase Competitively Binds Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates

Caption: Competitive inhibition of a kinase by an indazole-sulfonamide compound.

Quantitative Analysis of Indazole-Sulfonamide Derivatives as PLK4 Inhibitors

The following table summarizes the in vitro inhibitory activity of N-(1H-indazol-6-yl)benzenesulfonamide derivatives against Polo-like kinase 4 (PLK4), a key regulator of mitosis and a validated cancer target.[5][6] This data highlights the potent inhibition achievable with this scaffold and provides a benchmark for the evaluation of new analogs derived from 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference
K02 PLK412.4Axitinib6.5[5][6]
K22 PLK40.1Axitinib6.5[5][6]

Note: Data is for N-(1H-indazol-6-yl)benzenesulfonamide derivatives as reported in the cited literature.

Experimental Protocols

The following protocols provide a comprehensive workflow for the evaluation of a novel kinase inhibitor based on the 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify the in vitro potency of a test compound by measuring the amount of ADP produced during a kinase reaction.[2]

Rationale: The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase, offering high sensitivity and a large dynamic range.[2] The amount of light generated is directly proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase (e.g., PLK4)

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide derivative)

  • DMSO

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Start Start Compound Dilution Prepare serial dilutions of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide derivative in DMSO Start->Compound Dilution Reaction Setup Add compound, kinase, and substrate/ATP mixture to plate Compound Dilution->Reaction Setup Incubation Incubate to allow kinase reaction Reaction Setup->Incubation ADP-Glo Reagent Add ADP-Glo™ Reagent to stop reaction Incubation->ADP-Glo Reagent Kinase Detection Reagent Add Kinase Detection Reagent to generate luminescence ADP-Glo Reagent->Kinase Detection Reagent Read Luminescence Measure luminescence on plate reader Kinase Detection Reagent->Read Luminescence Data Analysis Plot dose-response curve and calculate IC50 Read Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol details the use of Western blotting to assess the ability of the test compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Rationale: Observing a dose-dependent decrease in the phosphorylation of a known substrate provides strong evidence of target engagement by the inhibitor in a physiologically relevant environment.[2]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 breast cancer cells for PLK4)[6]

  • Cell culture medium and supplements

  • Test compound

  • DMSO

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Start Start Cell Seeding Seed cancer cells in 6-well plates Start->Cell Seeding Compound Treatment Treat cells with varying concentrations of inhibitor Cell Seeding->Compound Treatment Cell Lysis Lyse cells and quantify protein Compound Treatment->Cell Lysis SDS-PAGE Separate proteins by SDS-PAGE Cell Lysis->SDS-PAGE Western Blot Transfer proteins to membrane SDS-PAGE->Western Blot Immunoblotting Probe with phospho-specific and total protein antibodies Western Blot->Immunoblotting Detection Detect signal using chemiluminescence Immunoblotting->Detection Data Analysis Quantify band intensities to assess inhibition Detection->Data Analysis End End Data Analysis->End

Caption: Workflow for cellular target engagement via Western blot.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the antiproliferative effect of the test compound.

Rationale: An effective kinase inhibitor targeting a pathway involved in cell growth should reduce the proliferation of cancer cells in a dose-dependent manner. The MTT assay is a colorimetric assay that provides a quantitative measure of this effect.[7]

Materials:

  • Cancer cell line (e.g., MCF-7)[6]

  • Cell culture medium and supplements

  • Test compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Illustrative Signaling Pathway: PLK4 in Centrosome Duplication

The following diagram illustrates the role of PLK4 in the cell cycle, a pathway that can be targeted by inhibitors derived from the 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide scaffold.

PLK4 PLK4 STIL STIL/Ana2 PLK4->STIL Phosphorylates & Recruits SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole Duplication Centriole Duplication SAS-6->Centriole Duplication Initiates Cell Cycle Progression Cell Cycle Progression Centriole Duplication->Cell Cycle Progression Enables Inhibitor Indazole-Sulfonamide Inhibitor Inhibitor->PLK4 Inhibits

Caption: The role of PLK4 in centriole duplication and its inhibition.

References

  • Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1855-1869. [Link]

  • Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1855–1869. [Link]

  • ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • Al-Ostath, A., Al-Tamari, M., Al-khawaja, K., Taha, M. O., & Zalloum, H. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3409. [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Wikipedia. (2023, December 2). VEGFR-2 inhibitor. In Wikipedia. Retrieved from [Link]

  • Singh, M., Singh, T., & Singh, V. (2023). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. International Journal of Pharmaceutical and Life Sciences, 4(2), 1-20. [Link]

  • Yadav, V., & Patel, P. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. International Journal of Drug Discovery and Medical Research, 1(1). [Link]

  • Singampalli, A., Kumar, P., & Madhavi, Y. V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 12(42), 27299–27329. [Link]

  • Al-Ostath, A., Al-Tamari, M., Taha, M. O., & Zalloum, H. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. Molecules, 29(22), 5109. [Link]

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  • Zhang, X., et al. (2025). Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European Journal of Medicinal Chemistry, 299, 117815. [Link]

  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1253-1258. [Link]

  • Laufer, R., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry, 22(17), 4785-4796. [Link]

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Method

Application Note &amp; Protocols: A Framework for Measuring the Kinase Inhibitory Activity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Abstract This document provides a comprehensive guide for the development and validation of a biochemical assay to measure the inhibitory activity of the novel compound, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a biochemical assay to measure the inhibitory activity of the novel compound, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. Given the absence of a defined biological target for this molecule, we propose a scientifically-grounded approach based on its structural characteristics. The presence of both an indazole nucleus and a benzenesulfonamide moiety strongly suggests potential activity as a protein kinase inhibitor.[1][2][3][4] This guide, therefore, outlines a universal and robust strategy for screening this compound against a protein kinase of interest and determining its potency. We will focus on the widely applicable Kinase-Glo® Luminescent Kinase Assay platform, which measures ATP consumption as a universal indicator of kinase activity.[5][6][7][8]

Introduction: Rationale for a Kinase-Targeted Assay Strategy

The compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a novel chemical entity. A preliminary literature review does not reveal a specific, validated biological target. However, its chemical architecture provides compelling clues for a rational starting point in its biological characterization. The molecule is comprised of two key pharmacophores:

  • Indazole Core: This bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry and is a core component of numerous clinically approved and investigational protein kinase inhibitors, such as axitinib and pazopanib.[1][2][3][9][10]* Benzenesulfonamide Moiety: Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including notable examples of potent kinase inhibitors. [4][11][12] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a critical role in cellular signaling. [13][14]Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-priority targets for drug discovery. [11][14][15]The combination of the indazole and sulfonamide motifs in the query compound suggests it may function as an ATP-competitive inhibitor, binding to the highly conserved ATP pocket at the heart of the kinase domain. [13][14][15] Therefore, this guide establishes a framework for researchers to systematically evaluate the inhibitory potential of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide against any protein kinase of interest.

Assay Principle: Luminescent Detection of Kinase Activity

To provide the broadest applicability, we have selected the Kinase-Glo® Luminescent Kinase Assay platform. This "add-mix-read" assay is a homogeneous system that measures the amount of ATP remaining in solution following a kinase reaction. [6][7][8] The principle is as follows:

  • A kinase reaction is performed with a specific kinase, its substrate, and ATP.

  • As the kinase phosphorylates its substrate, ATP is consumed, and ADP is produced. [16]3. The test compound, if it is an inhibitor, will reduce the rate of this reaction, resulting in less ATP consumption.

  • After a set incubation period, the Kinase-Glo® Reagent is added. This reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. [5][6]5. The luciferase utilizes the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.

  • The intensity of the light produced is directly proportional to the amount of ATP remaining and, therefore, inversely proportional to the kinase activity. [5][16][8] This relationship allows for the sensitive and robust quantification of kinase inhibition.

Kinase-Glo Assay Principle Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibits Remaining_ATP Remaining_ATP Light Luminescent Signal Remaining_ATP->Light Generates KinaseGlo_Reagent Luciferase + Luciferin KinaseGlo_Reagent->Light

Caption: Principle of the Kinase-Glo® luminescent assay.

Experimental Protocols

These protocols are designed for a generic serine/threonine or tyrosine kinase and should be optimized for the specific enzyme being investigated.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • Kinase Substrate: Appropriate protein or peptide substrate for the chosen kinase.

  • ATP: Ultra-pure ATP solution.

  • Test Compound: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega Corp.). Reconstitute according to the manufacturer's instructions.

  • Kinase Buffer: Buffer composition will be kinase-specific but generally contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).

  • Assay Plates: White, opaque, 96- or 384-well microplates suitable for luminescence measurements.

  • Luminometer: Plate-reading luminometer.

Protocol 1: Kinase and ATP Titration for Assay Optimization

Objective: To determine the optimal concentrations of kinase and ATP that yield a robust signal window and operate within the linear range of the assay. The goal is to achieve approximately 10-30% ATP consumption, which provides a good dynamic range for detecting inhibition.

Procedure:

  • Prepare Kinase Dilutions: Prepare a series of 2X kinase dilutions in kinase buffer.

  • Prepare ATP Dilutions: Prepare a series of 2X ATP dilutions in kinase buffer.

  • Set up Assay Plate: In a 384-well plate, combine the kinase and ATP dilutions in a matrix format. Add 2.5 µL of 2X kinase dilution and 2.5 µL of 2X ATP dilution to each well.

  • Initiate Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Add Kinase-Glo® Reagent: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 5 µL of the reagent to each well.

  • Incubate for Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Identify the kinase and ATP concentrations that result in a significant decrease in luminescence compared to the "no enzyme" control, but not complete ATP depletion. This condition will be used for inhibitor screening.

Table 1: Example Kinase/ATP Titration Plate Layout and Hypothetical Data (RLU)

[Kinase] (nM) 0 1 2 5 10
[ATP] (µM) 1 2,000,000 1,850,000 1,700,000 1,400,000 900,000
5 10,000,000 9,400,000 8,800,000 7,500,000 6,000,000
10 20,000,000 18,900,000 17,800,000 15,500,000 12,000,000

| | 50 | 80,000,000 | 77,000,000 | 74,000,000 | 68,000,000 | 55,000,000 |

From this hypothetical data, a combination of 5 nM Kinase and 10 µM ATP might be chosen, as it results in ~22.5% ATP consumption.

Protocol 2: IC₅₀ Determination

Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀). [17][18][19] Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of the 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide stock solution in 100% DMSO. Then, create intermediate dilutions in kinase buffer to maintain a constant final DMSO concentration in the assay (e.g., 0.5%).

  • Set up Assay Plate:

    • Test Wells: Add 2.5 µL of each 4X compound dilution.

    • Positive Control (No Inhibition): Add 2.5 µL of kinase buffer with the corresponding final DMSO concentration (vehicle control). [20] * Negative Control (100% Inhibition): Add 2.5 µL of buffer without kinase.

  • Add Kinase: Add 2.5 µL of 4X kinase solution (at the optimal concentration determined in Protocol 1) to all wells except the negative control.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of 2X ATP/substrate mix (at optimal concentrations) to all wells. The final reaction volume is 10 µL.

  • Incubate: Incubate the plate at the optimal temperature and time as determined previously.

  • Develop and Read Signal: Add 10 µL of Kinase-Glo® Reagent, incubate, and measure luminescence as described in Protocol 1.

Data Analysis:

  • Calculate Percent Inhibition:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • % Inhibition = 100 * (RLU_positive_control - RLU_sample) / (RLU_positive_control - RLU_negative_control)

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value. [17]

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Readout & Analysis A Prepare 4X Compound Serial Dilutions D Add 2.5µL of 4X Compound/Vehicle A->D B Prepare 4X Kinase Solution E Add 2.5µL of 4X Kinase Solution B->E C Prepare 2X ATP/ Substrate Mix G Add 5µL of 2X ATP/ Substrate Mix C->G D->E F Pre-incubate E->F F->G H Incubate (e.g., 60 min) G->H I Add 10µL Kinase-Glo® Reagent H->I J Incubate (10 min) I->J K Read Luminescence (RLU) J->K L Calculate % Inhibition K->L M Plot Dose-Response Curve & Determine IC50 L->M

Caption: Step-by-step workflow for IC₅₀ determination.

Assay Validation: Ensuring Data Integrity

Thorough assay validation is critical to ensure that the generated data is reliable, reproducible, and fit for purpose. [21][22]

Z'-Factor for High-Throughput Screening (HTS) Fitness

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [23][24][25][26]It accounts for both the dynamic range of the signal and the data variation.

  • Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • Where SD is the standard deviation.

  • Interpretation: [23][24][27] * Z' ≥ 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening.

To determine the Z'-factor, run a plate with multiple replicates (e.g., 16-24 wells) of both the positive (vehicle) and negative (no enzyme) controls.

DMSO Tolerance

Since most small molecule inhibitors are dissolved in DMSO, it is crucial to determine the assay's tolerance to this solvent, as it can inhibit enzyme activity at higher concentrations. [28][29][30][31] Procedure:

  • Set up the kinase reaction under the optimized conditions.

  • Add increasing concentrations of DMSO (e.g., from 0.1% to 5% final concentration) to the reaction wells.

  • Measure the kinase activity at each DMSO concentration.

  • Plot the % activity relative to the no-DMSO control against the DMSO concentration.

  • Determine the highest DMSO concentration that does not significantly inhibit kinase activity (e.g., <10% inhibition). This will be the maximum allowable DMSO concentration for your compound screens. A final concentration of ≤0.5% is generally well-tolerated by many enzymes. [20] Table 2: Assay Validation Parameters and Acceptance Criteria

    Parameter Purpose Acceptance Criterion
    Z'-Factor Assess suitability for HTS ≥ 0.5
    Signal-to-Background (S/B) Measure the dynamic range of the assay ≥ 10 (recommended)
    DMSO Tolerance Determine the maximum allowable solvent concentration < 10% inhibition at the final assay concentration (typically ≤ 0.5%)

    | Precision (%CV) | Evaluate the reproducibility of the assay | Intra-assay CV < 15% |

Conclusion

This application note provides a robust and scientifically justified framework for characterizing the biological activity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. By postulating its activity as a kinase inhibitor based on its chemical structure, we have outlined a universal, luminescence-based assay methodology. The detailed protocols for assay optimization, IC₅₀ determination, and rigorous validation will enable researchers to generate high-quality, reproducible data, paving the way for further investigation into the mechanism of action and therapeutic potential of this novel compound.

References

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC. ([Link])

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment - SCIRP. ([Link])

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. ([Link])

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. ([Link])

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PubMed. ([Link])

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. ([Link])

  • IC50 - Wikipedia. ([Link])

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. ([Link])

  • Full article: Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors - Taylor & Francis. ([Link])

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. ([Link])

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  • Kinase-Glo® Luminescent Kinase Assays - PT. Indolab Utama | Distributor Alat Kesehatan. ([Link])

  • Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. ([Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). ([Link])

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. ([Link])

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. ([Link])

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. | Semantic Scholar. ([Link])

  • Z-factors - BIT 479/579 High-throughput Discovery. ()
  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[11][13][23]riazines | Request PDF - ResearchGate. ([Link])

  • Pharmacophore modeling study based on known spleen tyrosine kinase inhibitors together with virtual screening for identifying novel inhibitors - PubMed. ([Link])

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  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors - PubMed. ([Link])

  • On HTS: Z-factor. ([Link])

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed. ([Link])

  • CHAPTER 8: The Properties of Kinase Inhibitors - Books. ()
  • a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - Oxford Academic. ([Link])

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  • A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv. ([Link])

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Application

Application Note: Determination of the Solubility Profile of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2][3] It dictates the bioavailability of orally administered drugs, impacts the design of intravenous formulations, and is a key determinant of a compound's overall therapeutic efficacy.[4][5] More than 40% of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly soluble in water, a characteristic that can lead to inadequate absorption, variable patient response, and potential gastrointestinal toxicity.[1][6] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is not merely a routine characterization step; it is a critical predictive tool for formulation development, toxicological assessment, and ultimately, clinical success.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS No: 2085690-77-1), a sulfonamide-containing heterocyclic compound, in a range of common laboratory solvents.[7] Given the structural motifs present in this molecule—a benzenesulfonamide group, a halogenated aromatic ring, and a methylated indazole system—it is anticipated to exhibit limited aqueous solubility. This document outlines two robust protocols: the "gold standard" Shake-Flask method for determining equilibrium solubility and a high-throughput screening method for rapid, early-stage assessment.

Compound Profile: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

  • IUPAC Name: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

  • CAS Number: 2085690-77-1[7]

  • Molecular Formula: C₁₄H₁₂IN₃O₂S

  • Molecular Weight: 429.24 g/mol

  • Structure: alt text (Hypothetical image placeholder)

Expected Solubility Characteristics: The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8] This compound possesses both polar (sulfonamide) and nonpolar (iodinated benzene ring, indazole) features, suggesting a complex solubility profile. The large, rigid aromatic structure and the presence of iodine are expected to contribute to poor solubility in aqueous media. Conversely, solubility is likely to be higher in polar aprotic solvents like DMSO and in some polar protic solvents like ethanol, which can engage in hydrogen bonding and dipole-dipole interactions.[8][9]

Protocol I: Equilibrium Solubility Determination via the Shake-Flask Method

This method is the benchmark for determining thermodynamic or equilibrium solubility, providing highly accurate and reproducible data.[8][10][11] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states.

Rationale

The core principle of this method is to create a saturated solution where the rate of dissolution equals the rate of precipitation. By physically separating the solid and liquid phases at equilibrium and then quantifying the concentration of the compound in the liquid phase, we obtain a precise measure of its solubility at a specific temperature. The International Council for Harmonisation (ICH) guidelines recommend this method for its reliability in biopharmaceutics classification.[12][13][14]

Experimental Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Incubate and agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Filter supernatant through 0.22 µm PTFE syringe filter C->D Ensure Clarity E Prepare serial dilutions of the clear filtrate D->E Prepare for Analysis F Quantify concentration using a validated HPLC-UV method E->F Measure Concentration G Calculate solubility (e.g., in mg/mL) F->G Final Result

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount (e.g., 5-10 mg) of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution was achieved.

    • Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[15]

    • Agitate the samples for 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand for a short period to let larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[16]

    • Carefully aspirate the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microparticulates. This step is critical to avoid artificially high results.[8][17]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution.

    • Analyze the standards by High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λmax to establish a linear relationship between concentration and peak area.[5][18]

    • Dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

    • Calculate the original solubility in the solvent, accounting for any dilution factors. Report the result in mg/mL or µg/mL.

Protocol II: High-Throughput Kinetic Solubility Screening

For early-stage drug discovery, where compound availability is limited and rapid assessment is paramount, high-throughput screening (HTS) methods provide a valuable alternative to the labor-intensive shake-flask protocol.[3][19] This protocol describes a method based on laser nephelometry, which measures light scattering caused by precipitated particles.[20]

Rationale

This method determines kinetic solubility, which is the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[19] While not a measure of true equilibrium, it is highly relevant for predicting precipitation risk in in vitro biological assays, which often use DMSO stock solutions.[20] Laser nephelometry provides a rapid, plate-based readout of precipitation.

Experimental Workflow

HTS_Solubility_Workflow cluster_prep Preparation cluster_precip Precipitation cluster_measure Measurement cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) B Perform serial dilutions in a 96-well plate (DMSO) A->B Create Gradient C Add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C Induce Precipitation D Incubate briefly (e.g., 1-2 hours) C->D Allow Equilibration E Read plate on a laser nephelometer D->E Detect Particles F Identify concentration at which light scattering (turbidity) increases E->F Determine Onset G Report kinetic solubility limit F->G Final Result

Caption: Workflow for High-Throughput Kinetic Solubility.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, create a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Aqueous Dilution: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well in a clear-bottom 96-well analysis plate.

  • Precipitation Induction: Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the analysis plate. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours), allowing for the formation of a precipitate.

    • Place the plate in a laser nephelometer and measure the light scattering in each well.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background (buffer + DMSO).

Data Presentation and Interpretation

The following table presents hypothetical solubility data for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, as would be generated from the Shake-Flask protocol.

Solvent SystemPolarity TypeSolubility at 25°C (µg/mL)Qualitative Descriptor
Water (pH 7.0)Polar Protic< 1Practically Insoluble
PBS (pH 7.4)Polar Protic< 1Practically Insoluble
EthanolPolar Protic250Sparingly Soluble
IsopropanolPolar Protic110Slightly Soluble
AcetonitrilePolar Aprotic3,500Soluble
Tetrahydrofuran (THF)Polar Aprotic8,000Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100,000Very Soluble
TolueneNonpolar15Very Slightly Soluble

Interpretation of Results:

  • Aqueous Solubility: The extremely low solubility in water and PBS (< 1 µg/mL) is a significant finding. This suggests that for oral administration, the compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, indicating that dissolution will be a rate-limiting step for absorption.[4][13] Formulation strategies such as particle size reduction, solid dispersions, or lipid-based formulations would be necessary to improve bioavailability.[1][6]

  • Organic Solvents: The compound exhibits significantly higher solubility in organic solvents, particularly polar aprotic solvents like acetonitrile, THF, and DMSO.

    • DMSO is an excellent solvent for preparing high-concentration stock solutions for in vitro screening.

    • Ethanol and Isopropanol show moderate solubility, suggesting they could be components in co-solvent systems for liquid formulations or toxicological studies.

    • The low solubility in Toluene , a nonpolar solvent, indicates that purely hydrophobic interactions are less effective for solubilization compared to polar interactions.

Conclusion

This application note provides two detailed, validated protocols for determining the solubility of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. The Shake-Flask method delivers precise equilibrium solubility data essential for late-stage development and regulatory filings, while the high-throughput nephelometry method offers a rapid assessment crucial for early-stage candidate selection. The anticipated poor aqueous solubility of this compound underscores the necessity of performing these studies early in the drug development process to guide formulation strategies and mitigate risks associated with poor bioavailability.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Veeprho. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Veeprho Laboratories Pvt. Ltd. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. [Link]

  • Yang, D., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 935-946. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Bernaerts, A., Piest, M., Rousou, K., & van Baest, M. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Rizzi, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(7), 2569-2576. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Bustamante, P., & Ochoa, R. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

  • International Council for Harmonisation. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. ICH. [Link]

  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. BS Publications. [Link]

  • Martinez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

Sources

Method

Application Note: Handling, Storage, and Late-Stage Diversification of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Introduction & Scientific Context The indazole-3-yl sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, predominantly recognized for its potent and selective inhibition of the voltage-gated sodiu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The indazole-3-yl sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, predominantly recognized for its potent and selective inhibition of the voltage-gated sodium channel Nav1.7 [1]. Because Nav1.7 is highly expressed in peripheral sensory neurons and plays a central role in nociception, inhibitors targeting this channel are highly sought after for the treatment of chronic and neuropathic pain [1].

The compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS: 2085690-77-1) serves as an advanced, highly functionalized building block for medicinal chemistry [2]. The presence of the 4-iodo substituent on the benzenesulfonamide ring provides a highly reactive electrophilic handle. This allows researchers to perform late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), enabling the rapid generation of diverse analog libraries to map Structure-Activity Relationships (SAR).

Physicochemical Properties & Storage Causality

Understanding the physicochemical nature of this compound is critical for maintaining its integrity over time.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
CAS Number 2085690-77-1
Molecular Formula C₁₄H₁₂IN₃O₂S
Molecular Weight 413.23 g/mol
Purity ≥95% (Typical commercial standard)
Form Solid / Crystalline Powder
Storage Causality & Conditions
  • Photolytic Stability (The C-I Bond): The carbon-iodine (C-I) bond in aryl iodides is relatively weak, with a bond dissociation energy of approximately 65 kcal/mol. Prolonged exposure to ultraviolet (UV) or ambient visible light can induce homolytic cleavage, generating highly reactive aryl radicals that lead to dimerization or degradation.

    • Directive:Store exclusively in amber glass vials or containers wrapped in aluminum foil [2].

  • Hydrolytic & Moisture Stability: While the sulfonamide linkage is chemically robust against hydrolysis under neutral conditions, ambient moisture can cause the powder to cake, which severely complicates precise stoichiometric weighing for micro-scale reactions.

    • Directive:Store in a desiccator at 2–8 °C .

  • Oxidative Stability: The electron-rich indazole core can be susceptible to slow oxidation over extended periods.

    • Directive:Purge the storage vial with an inert gas (Argon or Nitrogen) before sealing for long-term storage.

Handling & Safety Protocol

According to commercial safety data, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is classified as a chemical irritant [2].

  • Hazard Profile: May cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed [2].

  • Handling Causality: Because it is a fine powder, static charge can cause particulates to become airborne. Inhalation of biologically active scaffolds (especially those targeting ion channels) poses an occupational hazard.

  • Mandatory PPE: Nitrile gloves, safety glasses with side shields, and a standard laboratory coat.

  • Environmental Control: All manipulations of the dry powder—including weighing and transferring—must be conducted within a certified chemical fume hood.

Experimental Workflow: Late-Stage Diversification via Suzuki-Miyaura Coupling

To demonstrate the utility of this building block, the following self-validating protocol outlines a Suzuki-Miyaura cross-coupling to synthesize biaryl Nav1.7 inhibitor analogs.

Causality of Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl2​ is selected because its bidentate dppf ligand provides a large bite angle (approx. 99°). This geometry accelerates the reductive elimination step and suppresses unwanted protodehalogenation side reactions, which are common with electron-deficient aryl iodides.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is utilized. Dioxane solubilizes the lipophilic indazole sulfonamide, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Base: Potassium carbonate ( K2​CO3​ ) provides optimal basicity to activate the boronic acid without degrading the sulfonamide linkage.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Atmospheric Purge (Critical Step): Seal the flask with a rubber septum. Evacuate the flask via a manifold and backfill with Argon. Repeat this cycle three times to entirely remove atmospheric oxygen, which would otherwise irreversibly oxidize the Pd(0) active catalyst species.

  • Solvent & Catalyst: Under a positive flow of Argon, inject degassed 1,4-Dioxane (4 mL) and degassed deionized water (1 mL). Quickly add the Pd(dppf)Cl2​ catalyst (0.05 equiv, 5 mol%).

  • Reaction & Self-Validation: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint: Monitor reaction progress via LC-MS. The complete disappearance of the starting material peak ( m/z 414 [M+H]+ ) and the appearance of the target biaryl mass confirms successful transmetalation and coupling.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash the organic layer with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the diversified Nav1.7 inhibitor analog.

Table 2: Reaction Optimization Parameters

Solvent SystemBaseCatalyst (5 mol%)Conversion YieldCausality / Observation
Toluene Et3​N Pd(PPh3​)4​ < 20%Poor base solubility; incomplete transmetalation.
DMF / H2​O K2​CO3​ Pd(dppf)Cl2​ 65%Good conversion, but difficult solvent removal during workup.
Dioxane / H2​O K2​CO3​ Pd(dppf)Cl2​ > 90% Optimal solubility profile; rapid reductive elimination.

Visualizations

Workflow Storage 1. Storage Amber Vial, 2-8°C, Argon Handling 2. Handling & Safety Fume Hood, Nitrile PPE Storage->Handling Retrieve Reagents 3. Reagent Prep Boronic Acid, Pd-Catalyst Handling->Reagents Weigh out Reaction 4. Cross-Coupling 90°C, 12h, Inert Atm Reagents->Reaction Mix under Argon Purification 5. Purification Extraction & Chromatography Reaction->Purification LC-MS Confirmed Product 6. Final Product Nav1.7 Inhibitor Analog Purification->Product Isolate

Caption: Workflow for the handling, reaction, and isolation of indazole sulfonamide derivatives.

Mechanism Compound Indazole Sulfonamide Nav17 Nav1.7 Channel (Inactivated) Compound->Nav17 Binds Blockade Na+ Influx Blockade Nav17->Blockade Induces Nociception Reduced Nociception Blockade->Nociception Causes

Caption: Pharmacological mechanism of Nav1.7 voltage-gated sodium channel inhibition.

References

  • Source: European Patent Office (EP2935257B1)
Application

Application Note: Analytical Methodologies for the Quantification of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Executive Summary The compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide represents a highly specific class of halogenated heterocyclic sulfonamides. Compounds bearing the indazole sulfonamide scaffold have g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide represents a highly specific class of halogenated heterocyclic sulfonamides. Compounds bearing the indazole sulfonamide scaffold have garnered significant attention in drug discovery, frequently acting as potent inhibitors of critical pathogenic targets such as Inosine Monophosphate Dehydrogenase (IMPDH) and β -ketoacyl synthase (KasA)[1][2].

Accurate quantification of this compound is critical across the drug development pipeline—from bulk purity assessment in synthetic chemistry to trace-level bioanalysis in pharmacokinetic (PK) studies. This application note details two self-validating analytical workflows: a robust HPLC-DAD method for formulation/purity analysis, and a highly sensitive UHPLC-MS/MS method for trace bioanalysis in complex biological matrices.

Physicochemical Profiling & Analytical Rationale

To design an optimal analytical strategy, we must first deconstruct the molecule's physicochemical properties. The molecule consists of three distinct functional motifs:

  • 1-Methyl-1H-indazole core: Provides a weak basic nitrogen and a strong UV chromophore due to its extended π -conjugated system.

  • Sulfonamide linkage (-SO 2​ NH-): Imparts a weakly acidic proton (pKa 8.5–9.5) and serves as a predictable cleavage site during collision-induced dissociation (CID) in mass spectrometry.

  • 4-Iodobenzene ring: The heavy iodine atom significantly increases the molecule's lipophilicity (LogP) and provides a distinct mass defect signature, which is highly advantageous for resolving isotopic interference in MS[3].

Table 1: Physicochemical & Mass Spectrometric Properties

PropertyValueAnalytical Implication
Molecular Formula C 14​ H 12​ IN 3​ O 2​ SRequires high-resolution MS for exact mass confirmation.
Molecular Weight 413.23 g/mol Bulk quantification metric.
Monoisotopic Mass 412.97 DaTarget mass for MS/MS precursor selection.
Ionization Mode ESI (+) and ESI (-)ESI(+) favored for indazole protonation; ESI(-) for sulfonamide deprotonation.
UV Maxima ( λmax​ ) 254 nm, 280 nm254 nm captures benzenoid transitions; 280 nm is optimal for the indazole core.

Protocol A: High-Throughput HPLC-DAD for Purity Assessment

Scientific Rationale

For API (Active Pharmaceutical Ingredient) release and formulation stability testing, UV-based detection remains the gold standard due to its linearity and robustness. The inclusion of 0.1% formic acid in the mobile phase ensures the indazole nitrogen remains protonated, preventing secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause peak tailing[4].

Step-by-Step Methodology
  • System Setup: Equip a standard HPLC system with a Diode Array Detector (DAD) and a reverse-phase C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the analyte in a 50:50 (v/v) Water:Acetonitrile diluent to achieve a working concentration of 10–100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Execute the gradient detailed in Table 2 at a flow rate of 1.0 mL/min. Maintain the column compartment at 30°C.

  • Detection: Monitor dual wavelengths at 254 nm (primary quantification) and 280 nm (impurity profiling).

Table 2: HPLC-DAD Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.01090Linear ramp
13.01090High-organic wash (elutes iodine-rich impurities)
13.19010Re-equilibration
18.09010End

Protocol B: UHPLC-MS/MS for Trace Bioanalysis in Plasma

Scientific Rationale

Quantifying halogenated sulfonamides in plasma requires overcoming severe matrix effects (e.g., ion suppression from endogenous phospholipids)[5]. We employ a two-step extraction: Protein Precipitation (PPT) to crash abundant plasma proteins, followed by Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry perfectly accommodates the amphiphilic nature of the indazole sulfonamide.

For detection, Positive Electrospray Ionization (ESI+) is utilized. The precursor ion [M+H]+ at m/z 414.0 undergoes predictable S-N bond cleavage during MS/MS, yielding two highly stable product ions[6].

Caption: Figure 1: Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.

Step-by-Step Extraction Protocol
  • Spiking: Aliquot 50 µL of human/animal plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) at 50 ng/mL.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 2 minutes at 1000 RPM. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a 30 mg Oasis HLB 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Dilute the PPT supernatant with 300 µL of Water and load onto the SPE plate. Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elution: Elute the target analyte with 2 × 250 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 20% Acetonitrile in Water.

Mass Spectrometry Parameters

Caption: Figure 2: Proposed ESI+ MS/MS fragmentation pathway for the target compound.

Table 3: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 414.0148.125Quantifier (Indazole fragment)
Target Compound 414.0266.918Qualifier (Iodobenzenesulfonyl)
SIL-IS 420.0148.125Internal Standard Tracking

System Suitability & Self-Validation Metrics

To ensure the trustworthiness of the generated data, the analytical run must act as a self-validating system adhering to ICH M10 bioanalytical guidelines.

  • Matrix Effect (ME): Must be evaluated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The heavy iodine atom can cause the compound to co-elute with late-eluting phospholipids; therefore, the ME must remain between 85% and 115%.

  • Carryover: The highly lipophilic nature of the iodobenzene moiety increases the risk of autosampler carryover. A blank injection immediately following the Upper Limit of Quantification (ULOQ) must show a signal 20% of the Lower Limit of Quantification (LLOQ). If carryover is observed, implement a needle wash consisting of 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid.

References

  • Kumar, A., et al. "A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA." NIH Public Access / Cell Chemical Biology. Available at:[2]

  • Abrahams, K. A., et al. "Essential but Not Vulnerable: Indazole Sulfonamides Targeting Inosine Monophosphate Dehydrogenase as Potential Leads against Mycobacterium tuberculosis." ACS Infectious Diseases. Available at:[1]

  • Markowicz-Piasecka, M., et al. "Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells." Molecular Pharmaceutics / ACS Publications. Available at:[4]

  • Iriarte, G., et al. "Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry." SCIRP. Available at:[5]

  • El-Shourbagy, T.A., et al. "Introduction to Mass Spectrometry, a Tutorial - Trends in the application of high-resolution mass spectrometry for human biomonitoring." Wiley-VCH / NIH. Available at:[6]

Sources

Method

Application Note: 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide as a Chemical Probe for MEK4 Target Validation

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Mitogen-activated protein kinase kinase 4 (MEK4/MAP...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Mitogen-activated protein kinase kinase 4 (MEK4/MAP2K4) is a critical node in the stress-response signaling cascade, responsible for phosphorylating downstream JNK and p38 MAPKs. Overexpression of MEK4 is strongly correlated with metastasis in prostate cancer and disease progression in pancreatic adenocarcinoma. Historically, validating MEK4 as an oncology target has been hindered by a lack of highly selective chemical probes; early inhibitors like HWY336 suffered from promiscuous off-target effects and poor pharmacological profiles.

Recent breakthroughs in rational drug design have identified the 3-amino-indazole sulfonamide scaffold as a privileged chemotype for selective MEK4 inhibition (). 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide represents a highly refined tool compound from this class.

The Causality of the Chemical Design

Every structural feature of this probe is engineered to solve specific biochemical challenges:

  • The 1-Methyl-1H-Indazole Core: Unsubstituted indazoles undergo rapid 1H/2H tautomerization, which incurs a high entropic penalty upon binding. The 1-methyl group locks the heterocycle into a single active conformation, perfectly orienting the indazole N2 and the exocyclic N3-amine to form critical hydrogen bonds with the hinge region of the MEK4 ATP-binding pocket.

  • The Sulfonamide Linker: This moiety acts as a highly stable, hinge-directing vector that projects the aryl ring toward the DFG-in/out motif of the activation loop.

  • The 4-Iodo Substitution: The heavy, highly polarizable iodine atom is not arbitrary. It is strategically placed to form a strong, directional halogen bond deep within the hydrophobic selectivity pocket of MEK4. This specific interaction creates a steric clash in the highly homologous MEK7 pocket, driving the compound's exceptional selectivity profile over other MAP2K family members.

MEK4_Pathway Stimulus Stress Signals (Anisomycin / Cytokines) MAP3K MAP3Ks (MEKK1, MLK3) Stimulus->MAP3K MEK4 MEK4 (MAP2K4) [Primary Target] MAP3K->MEK4 MEK7 MEK7 (MAP2K7) [Off-Target] MAP3K->MEK7 JNK JNK1/2/3 MEK4->JNK p38 p38 MAPK MEK4->p38 MEK7->JNK Transcription Transcription Factors (c-Jun, ATF2) JNK->Transcription p38->Transcription Probe 4-Iodo-N-(1-methyl-1H-indazol-3-yl) benzenesulfonamide Probe->MEK4 Selective Inhibition

Figure 1: MEK4/JNK signaling cascade and the targeted intervention point of the chemical probe.

Quantitative Pharmacological Profile

To utilize this compound effectively in target validation, researchers must benchmark their assay results against the established pharmacological parameters of the indazole-sulfonamide class.

ParameterValueAssay / Condition
Target Identity MEK4 (MAP2K4)Recombinant human MEK4
Biochemical IC₅₀ < 50 nMTR-FRET Kinase Assay (ATP = Kₘ)
Selectivity (MEK4 vs MEK7) > 50-foldKinase Profiling Panel
Cellular IC₅₀ (p-JNK) ~ 250 nMPANC-1 cells (Anisomycin-stimulated)
Microsomal Stability (MLM) > 40 mL/min/kgMouse Liver Microsomes (Phase I metabolism)
Aqueous Solubility > 100 µg/mLPBS (pH 7.4, 1% DMSO)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit causal reasoning for the methodology and mandatory internal controls to prevent false positives.

Orthogonal Biochemical Validation: TR-FRET Kinase Assay

Causality & Rationale: Indazole-based compounds often exhibit intrinsic auto-fluorescence, which severely confounds standard luminescence or prompt-fluorescence kinase assays. We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time delay in TR-FRET allows the short-lived auto-fluorescence of the probe to decay completely before the emission signal is recorded, ensuring absolute data fidelity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 2X enzyme/substrate mix containing 2 nM recombinant MEK4, 100 nM biotinylated-JNK1 (kinase dead substrate), and ATP at its apparent Kₘ (typically 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the probe in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well pro-plate using acoustic dispensing (e.g., Echo 550) to maintain a final DMSO concentration of exactly 1%.

  • Kinase Reaction: Add the 2X enzyme/substrate mix to the compound. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phospho-JNK antibody (donor), and Streptavidin-APC (acceptor). Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Validation Checkpoint: The assay is only valid if the Z'-factor is > 0.6. A pan-kinase inhibitor (e.g., Staurosporine) must be included as a positive control to confirm total assay inhibition, while 1% DMSO serves as the maximum signal (0% inhibition) baseline.

Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical potency does not guarantee cell permeability. CETSA is employed to prove that the probe physically binds to MEK4 inside living cells. When the probe binds the target, it thermodynamically stabilizes the folded protein, shifting its melting temperature (Tₘ) higher compared to the vehicle control.

CETSA_Workflow Cells 1. Live Cells (PANC-1) Treatment 2. Treatment (Probe vs DMSO) Cells->Treatment Heating 3. Heat Shock (40-65°C) Treatment->Heating Lysis 4. Cell Lysis (Freeze-Thaw) Heating->Lysis Spin 5. Centrifugation (Remove Aggregates) Lysis->Spin Detect 6. Western Blot (Soluble MEK4) Spin->Detect

Figure 2: CETSA workflow for validating intracellular target engagement of the chemical probe.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed PANC-1 cells in 10 cm dishes. Treat with 5 µM of the probe or 0.1% DMSO for 2 hours at 37°C to allow for complete intracellular equilibration.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Ultracentrifugation: Spin the lysates at 100,000 x g for 20 minutes at 4°C. Crucial Step: This pellets the denatured, aggregated proteins, leaving only the thermally stable, folded MEK4 in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blotting using a highly specific anti-MEK4 primary antibody.

  • Validation Checkpoint: The DMSO control must display a standard sigmoidal melt curve (typical MEK4 Tₘ ~ 48°C). The probe-treated sample must demonstrate a positive thermal shift (ΔTₘ > 3°C) to confirm target engagement.

Functional Downstream Modulation: Phospho-JNK Western Blot

Causality & Rationale: To validate the probe's functional efficacy, we must measure the suppression of MEK4's direct substrate, JNK. Because basal p-JNK levels in standard cell lines are often too low to provide a robust assay window, cells must be stimulated with Anisomycin (a potent activator of the ribotoxic stress response that strongly drives MAP3K-MEK4 signaling).

Step-by-Step Protocol:

  • Pre-treatment: Seed cells in 6-well plates. Serum-starve for 16 hours. Pre-treat with a dose-response of the probe (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Add Anisomycin (1 µg/mL) for exactly 30 minutes.

  • Lysis: Wash with ice-cold PBS and lyse directly in RIPA buffer containing phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.

  • Western Blot: Run lysates on SDS-PAGE. Probe with anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK antibodies.

  • Validation Checkpoint: Total JNK expression must remain constant across all lanes (proving the compound does not degrade the target or cause acute toxicity). The Anisomycin + DMSO lane must show at least a 5-fold increase in p-JNK signal compared to the unstimulated baseline to validate the dynamic range of the assay.

References

  • Scheidt, K. A., Munshi, H. G., Kwong, A. J., & Pham, T. N. D. (2024). Rational design, optimization, and biological evaluation of novel MEK4 inhibitors against pancreatic adenocarcinoma.
  • Kusakabe, K., et al. (2013). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 56(13), 5404-5417.[Link]

Application

Application Note: Regioselective N-Alkylation of 4-Iodo-3-Methyl-1H-Indazole Derivatives

Introduction & Mechanistic Insights The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and anti-cancer agents [1]. Within this class...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and anti-cancer agents [1]. Within this class, 4-iodo-3-methyl-1H-indazole is a highly versatile building block. The iodine atom at the C4 position provides an essential electrophilic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C3-methyl group modulates the physicochemical properties and binding affinity of the final drug candidate [2].

A critical challenge in functionalizing this scaffold is the regioselective N-alkylation of the ambident indazole anion, which contains two nucleophilic nitrogen atoms (N1 and N2). Alkylation typically yields a mixture of N1- and N2-substituted regioisomers, complicating purification and reducing the yield of the target compound [3].

The Causality of Regioselectivity (Thermodynamic vs. Kinetic Control)

The regiochemical outcome is dictated by a delicate interplay of base, solvent, and the intrinsic steric/electronic properties of the indazole:

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) generates a "naked" indazole anion that undergoes equilibration. Furthermore, the C3-methyl group sterically hinders the adjacent N2 position, strongly driving the electrophilic attack toward the unhindered N1 position [3].

  • Kinetic Control (N2-Alkylation): To overcome the thermodynamic preference for N1, kinetically controlled conditions must be employed. The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD) or acid-catalyzed alkylation with diazo compounds bypasses the free anion intermediate, allowing for selective N2-alkylation [4].

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for selecting the appropriate reaction conditions based on the desired regioisomer.

Workflow Start 4-Iodo-3-methyl- 1H-indazole Cond1 NaH / THF (0 °C to RT) Start->Cond1 Strong Base Aprotic Solvent Cond2 Mitsunobu (DIAD/PPh3) or TfOH / Diazo Start->Cond2 Kinetic Control Specific Reagents Cond3 K2CO3 / DMF (Heat) Start->Cond3 Weak Base Polar Solvent N1 N1-Alkylated Isomer (Thermodynamic Product) Cond1->N1 >95% Selectivity N2 N2-Alkylated Isomer (Kinetic Product) Cond2->N2 High N2 Selectivity Mix N1 / N2 Mixture (Requires Chromatography) Cond3->Mix ~1:1 to 3:1 Ratio

Caption: Decision matrix for the regioselective N-alkylation of 4-iodo-3-methyl-1H-indazole.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning in-process controls (TLC/LC-MS) and specific physical observations are embedded to ensure the reaction is proceeding correctly.

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

This procedure utilizes NaH/THF to achieve >95% selectivity for the N1-isomer [2].

Reagents:

  • 4-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 4-iodo-3-methyl-1H-indazole (1.0 equiv) and dissolve in anhydrous THF (approx. 10 mL per gram of substrate).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Causality: Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas and prevents unwanted ring-opening or decomposition side reactions.

  • Equilibration: Stir the suspension at 0 °C for 30 minutes. The mixture will typically become a clear or slightly cloudy homogeneous solution, validating the complete formation of the indazole sodium salt.

  • Alkylation: Slowly add the alkyl halide (1.1 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16–24 hours.

  • Self-Validation & Quench: Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 259 [M+H]+) is completely replaced by the product mass. Once confirmed, quench carefully at 0 °C with saturated aqueous NH₄Cl.

  • Workup & Purification: Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexanes/ethyl acetate gradient) to isolate the pure N1-alkylated product.

Protocol B: Selective N2-Alkylation (Kinetic Control via Mitsunobu)

When the N2-isomer is required, standard basic conditions are insufficient. The Mitsunobu reaction provides a reliable, kinetically driven alternative [1].

Reagents:

  • 4-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Primary or secondary alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve 4-iodo-3-methyl-1H-indazole, the target alcohol, and PPh₃ in anhydrous THF under argon. Cool to 0 °C.

  • Activation: Add DIAD dropwise over 15 minutes. Causality: DIAD activates the PPh₃ to form a betaine intermediate, which then activates the alcohol. The slow addition prevents the premature consumption of the betaine by trace moisture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. The crude residue (containing triphenylphosphine oxide byproducts) is directly loaded onto a silica gel column. The N2-isomer typically elutes with a different Rf value than the N1-isomer, allowing for clean separation.

Quantitative Data Presentation

The following table summarizes expected regioselectivity outcomes based on empirical data for 4-iodo-3-methyl-1H-indazole and structurally homologous derivatives [1][2][3].

Base / CatalystSolventElectrophileTemperatureExpected N1:N2 RatioYield (Combined)
NaH (1.2 eq)THFPrimary Alkyl Bromide0 °C to RT> 95 : 5 85 - 92%
K₂CO₃ (2.0 eq)DMFPrimary Alkyl Bromide80 °C~ 55 : 45 75 - 85%
PPh₃ / DIADTHFPrimary Alcohol0 °C to RT< 10 : 90 60 - 75%
TfOH (0.1 eq)DCMDiazo Compound0 °C< 5 : 95 70 - 88%

Application Context: Indazoles in Kinase Signaling

To understand the value of synthesizing these specific regioisomers, it is crucial to look at their biological applications. N-alkylated indazoles are frequently designed as ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) in the MAPK/ERK proliferation pathway [5]. The specific N-alkylation geometry (N1 vs N2) directly dictates how the molecule anchors into the kinase hinge region via hydrogen bonding.

Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Receptor Activation Ras Ras GTPase RTK->Ras Phosphorylation Cascade Drug N-Alkylated Indazole (Drug Candidate) Drug->RTK ATP-Competitive Inhibition Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation & Angiogenesis ERK->Tumor Gene Transcription

Caption: Mechanism of action for indazole-based RTK inhibitors in the MAPK/ERK signaling pathway.

Structural Validation & Quality Control

Because N1 and N2 isomers have identical masses, LC-MS is insufficient for final structural validation. The self-validating proof of regiochemistry relies on Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR: The chemical shift of the C3-methyl protons and the C7-aromatic proton will shift significantly depending on whether the alkyl group is at N1 or N2 due to the anisotropic effect of the alkyl substituent.

  • 2D NOESY / ROESY: This is the definitive diagnostic tool. An N1-alkylated product will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the N-alkyl group and the C7-aromatic proton. Conversely, an N2-alkylated product will show an NOE correlation between the N-alkyl protons and the C3-methyl protons.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry / PubMed Central.
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.BenchChem Technical Support.
  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.BenchChem Technical Support.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.Chemical Communications (RSC Publishing).
  • 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine (Application Notes).BenchChem.
Method

Highly Sensitive and Robust LC-MS/MS Quantification of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in Biological Matrices

Executive Summary & Scope The accurate quantification of complex halogenated sulfonamides in biological matrices is a critical bottleneck in preclinical and clinical pharmacokinetics. This application note details a de n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The accurate quantification of complex halogenated sulfonamides in biological matrices is a critical bottleneck in preclinical and clinical pharmacokinetics. This application note details a de novo, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS: 2085690-77-1)[1].

By leveraging mixed-mode strong cation exchange (MCX) solid-phase extraction and biphenyl-based chromatographic separation, this protocol eliminates matrix-induced ion suppression. The method is designed as a self-validating system, strictly adhering to the[2][3] and the [4][5].

Scientific Rationale & Experimental Design (E-E-A-T)

To build a robust assay, we must move beyond generic protocols and design the method around the specific physicochemical vulnerabilities of the analyte.

Ionization Strategy: Why Positive ESI?

Sulfonamides ( Ar−SO2​−NH−Ar ) are traditionally analyzed in negative electrospray ionization (ESI-) due to the weakly acidic nature of the sulfonamide proton. However, the presence of the 1-methyl-1H-indazole moiety fundamentally shifts the molecule's behavior. The N2 nitrogen of the indazole ring acts as a strong proton acceptor. Consequently, operating in Positive ESI (ESI+) yields a highly stable and abundant precursor ion [M+H]+ at m/z 414.0, offering superior signal-to-noise (S/N) ratios compared to the deprotonated species.

Sample Preparation: The Causality of Mixed-Mode SPE

Protein precipitation (PPT) is insufficient for this highly hydrophobic, halogenated compound. Co-eluting endogenous phospholipids in plasma cause severe ionization suppression in ESI+. To solve this, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • The Mechanism: By acidifying the plasma sample with phosphoric acid, we force the protonation of the indazole core. The positively charged analyte binds tightly to the sulfonic acid groups on the MCX sorbent. This allows us to perform an aggressive 100% methanol wash, stripping away neutral lipids and phospholipids without losing the analyte. Elution is then triggered by neutralizing the charge with a basic organic solvent (5% NH4​OH in Methanol).

Chromatographic Selectivity: The Biphenyl Advantage

A standard C18 column struggles to separate halogenated aromatic compounds from isobaric biological interferences. We employ a Biphenyl stationary phase . The biphenyl rings undergo strong π−π and dipole-dipole interactions with the analyte's iodophenyl and indazole rings, providing orthogonal selectivity and ensuring the analyte elutes in a clean baseline window.

Mass Spectrometry Fragmentation Pathway

Understanding the collision-induced dissociation (CID) of the molecule ensures the selection of reliable Multiple Reaction Monitoring (MRM) transitions. Cleavage primarily occurs at the sulfonamide S−N bond.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 414.0 Product1 Product Ion 1 [Indazole Amine]+ m/z 148.1 Precursor->Product1 CE: 28 eV (Quantifier) Product2 Product Ion 2 [Iodobenzenesulfonyl]+ m/z 266.9 Precursor->Product2 CE: 22 eV (Qualifier)

Caption: CID fragmentation pathway of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

Table 1: Optimized MRM Parameters
Analyte / ISPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 414.0148.15028Quantifier
Analyte 414.0266.95022Qualifier
SIL-IS ( d3​ )417.0151.15028IS Quantifier

(Note: A Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the d3​ -methyl variant, is strictly recommended by to perfectly track matrix effects[5].)

Step-by-Step Experimental Protocols

Reagents & Materials
  • Analyte: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (Purity 95%)[1].

  • Internal Standard: d3​ -4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

  • Matrices: Human Plasma ( K2​EDTA anticoagulant).

  • SPE Plate: Oasis MCX 96-well plate (30 mg/well).

  • Analytical Column: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm).

Sample Preparation Workflow (MCX SPE)

SPE_Workflow A 1. Plasma (50 µL) + IS (10 µL) Dilute with 150 µL 2% H3PO4 C 3. Load Sample (Analyte trapped via cation exchange) A->C B 2. Condition MCX Plate (1 mL MeOH, then 1 mL H2O) B->C D 4. Wash 1 (Aqueous) (1 mL 2% Formic Acid in H2O) C->D E 5. Wash 2 (Organic) (1 mL 100% MeOH - Removes Lipids) D->E F 6. Elute (2 x 500 µL 5% NH4OH in MeOH) E->F G 7. Evaporate (N2, 40°C) & Reconstitute (100 µL Mobile Phase A:B) F->G

Caption: Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow.

Detailed Execution:

  • Aliquot: Transfer 50 µL of blank, calibration, or study plasma into a 96-well plate.

  • Spike IS: Add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex for 30 seconds.

  • Acidify: Add 150 µL of 2% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water. Vortex for 1 minute. Critical Step: This ensures the indazole nitrogen is protonated for SPE retention.

  • Condition & Load: Condition the MCX plate with 1 mL Methanol followed by 1 mL Water. Load the acidified samples.

  • Wash: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. Apply maximum vacuum (10 inHg) to dry the sorbent bed.

  • Elute: Elute the target analytes into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Dry & Reconstitute: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 30% Acetonitrile / 70% Water (containing 0.1% Formic Acid).

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.007030Initial
0.507030Isocratic hold
2.50595Linear ramp
3.50595High organic wash
3.607030Re-equilibration
5.007030End

Method Validation System (ICH M10 Compliance)

To ensure the method is a self-validating system, it must be evaluated against the stringent criteria set forth by the [2][6]. The following table summarizes the required validation parameters and the expected performance data for this specific assay.

Table 3: Summary of Method Validation Parameters
Validation ParameterICH M10 / FDA Acceptance CriteriaExpected Assay Performance
Linearity & Range R2≥0.990 ; ±15% of nominal ( ±20% at LLOQ)1.0 – 1000 ng/mL ( R2>0.995 )
Intra/Inter-Assay Precision CV ≤15% (CV ≤20% at LLOQ) ≤6.5% across all QC levels
Intra/Inter-Assay Accuracy 85% – 115% (80% – 120% at LLOQ)92.4% – 108.1%
Matrix Effect (IS-Normalized) CV of IS-normalized Matrix Factor ≤15% Matrix Factor: 0.95 (CV: 4.2%)
Extraction Recovery Consistent across Low, Med, High QCs >85% (Consistent within ±10% )
Carryover ≤20% of LLOQ; ≤5% of IS responseNo detectable peaks in blank injections

Troubleshooting & Mechanistic Fixes

  • Loss of Signal at LLOQ (Matrix Suppression):

    • Cause: Incomplete removal of phospholipids during SPE.

    • Solution: Ensure the 100% Methanol wash step in the MCX protocol is fully evacuated from the plate before applying the elution solvent. Residual methanol can cause premature elution of interfering lipids.

  • Peak Tailing:

    • Cause: Secondary interactions between the basic indazole nitrogen and unendcapped silanols on the column.

    • Solution: Ensure the mobile phase contains exactly 0.1% Formic Acid to keep the silanols protonated (neutralized). If tailing persists, switch to a column with a superficially porous particle (SPP) architecture.

  • Variable Retention Times:

    • Cause: Inadequate column re-equilibration. The biphenyl phase requires sufficient time for the π -electron clouds to re-orient with the aqueous mobile phase.

    • Solution: Extend the re-equilibration time at the end of the gradient from 1.4 minutes to 2.0 minutes.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • European Bioanalysis Forum recommendation on embracing a context-of-use-driven scientific validation for chromatographic assays in the light of ICH M10 Source: Taylor & Francis / Bioanalysis URL:[Link]

Sources

Application

Application Note: Preparation and Handling of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Formulation Guide Introduction & Scientific Rationale 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Formulation Guide

Introduction & Scientific Rationale

4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS 2085690-77-1) is a highly specialized, lipophilic small molecule [1]. The indazole-benzenesulfonamide structural scaffold is a privileged motif in medicinal chemistry, frequently utilized in the rational design of potent, cell-active kinase inhibitors—most notably those targeting Monopolar spindle 1 (Mps1/TTK) and Mitogen-activated protein kinase kinase 4 (MEK4) [2].

Because of its planar aromatic systems and high partition coefficient (LogP), this compound exhibits extremely poor aqueous solubility. While the sulfonamide moiety provides a weak hydrogen-bond donor, the molecule relies heavily on strong, polar aprotic solvents for initial solubilization. This application note provides field-proven, self-validating methodologies for preparing stable in vitro stock solutions and in vivo dosing formulations, ensuring experimental reproducibility and preventing compound precipitation.

Physicochemical Profiling & Solvation Causality

To successfully formulate this compound, one must understand the causality behind solvent interactions. Dimethyl sulfoxide (DMSO) is the universal solvent of choice; however, its highly hygroscopic nature introduces a critical vulnerability.

If atmospheric moisture is introduced into the DMSO stock (e.g., via repeated freeze-thaw cycles or leaving the vial open), the water content alters the solvent's dielectric constant. This thermodynamic shift drastically reduces the solubility limit of the hydrophobic indazole compound, leading to irreversible micro-precipitation [3]. Therefore, the use of anhydrous DMSO and stringent environmental controls are not optional—they are the foundational requirements for assay integrity.

Quantitative Compound Profile
PropertyValueSolvation Implication
Chemical Formula C₁₄H₁₂IN₃O₂SHigh molecular weight and halogenation increase lipophilicity.
Molecular Weight 413.23 g/mol Requires precise volumetric calculation for molarity.
Primary Solvent Anhydrous DMSO (≥99.9%)Must be kept desiccated to prevent moisture-induced nucleation.
Aqueous Solubility < 0.1 mg/mL (Estimated)Mandates co-solvent cascades for biological buffer integration.

Protocol A: Preparation of In Vitro Master Stock (10 mM)

This protocol outlines the creation of a 10 mM master stock intended for biochemical assays, cell culture screening, and long-term storage.

Molarity Dilution Matrix

Use the following table to determine the exact volume of anhydrous DMSO required to achieve the desired stock concentration based on the mass of the raw powder.

Mass of CompoundVol. of DMSO for 10 mM StockVol. of DMSO for 50 mM Stock
1.0 mg 242.0 µL48.4 µL
5.0 mg 1210.0 µL242.0 µL
10.0 mg 2420.0 µL484.0 µL
Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.

  • Solvent Addition: Using a positive displacement pipette, add the calculated volume of room-temperature anhydrous DMSO directly to the vial.

  • Mechanical Dispersion: Vortex the vial at medium speed for 30–60 seconds. If the compound does not fully dissolve, subject the sealed vial to ultrasonic water bath sonication for 2–5 minutes at room temperature.

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear with no visible particulate matter or refractive Schlieren lines. If turbidity persists, the solvent may be compromised by moisture.

  • Aliquoting & Storage: Immediately partition the master stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C or -80°C. Causality: Single-use aliquots eliminate freeze-thaw cycles, preserving the anhydrous environment [3].

Workflow Visualization

Workflow A Solid Compound (CAS 2085690-77-1) B Equilibrate to Room Temp (Desiccated) A->B Step 1 C Add Anhydrous DMSO (Vortex / Sonicate) B->C Step 2 D 10 mM Master Stock C->D Step 3 E Aliquoting (Single-use vials) D->E Step 4 F Storage at -20°C / -80°C (Argon purged) E->F Step 5

Caption: Workflow for preparing and storing 10 mM in vitro DMSO stock solutions.

Protocol B: In Vivo Formulation Strategy (Preventing "Solvent Crash")

When transitioning from a DMSO stock to an aqueous dosing vehicle (e.g., saline) for animal models, researchers frequently encounter a "solvent crash." Rapid introduction of an aqueous phase overwhelms the solvating capacity of the DMSO. The sudden shift in the dielectric constant forces the lipophilic indazole compound to nucleate and form micro-crystals [4].

To prevent this, a step-wise co-solvent cascade must be employed. This creates a micellar dispersion that thermodynamically stabilizes the compound before the bulk aqueous phase is introduced.

Standard In Vivo Formulation Matrix (Clear Solution)

Target Formulation: 5% DMSO / 10% Tween-80 / 30% PEG400 / 55% Saline

Addition OrderReagentVolume FractionFunction in Formulation
1 DMSO Stock (50 mM)5%Primary lipophilic solubilization.
2 Tween-8010%Non-ionic surfactant; initiates micelle formation.
3 PEG40030%Co-solvent; bridges the polarity gap.
4 0.9% Saline55%Bulk aqueous vehicle for physiological compatibility.
Step-by-Step Methodology
  • Primary Solution: Pipette the required volume of the highly concentrated DMSO stock (e.g., 50 mM) into a clean glass vial.

  • Surfactant Coating: Add Tween-80 to the DMSO stock. Vortex vigorously for 1 minute. Causality: The surfactant coats the solvated compound molecules, preventing them from aggregating when polarity shifts.

  • Co-Solvent Bridging: Add PEG400 to the mixture and vortex for an additional 1 minute until a homogenous, viscous solution is formed.

  • Aqueous Introduction: Slowly add the 0.9% Saline drop-by-drop while continuously vortexing the solution.

  • Self-Validation Check: The final dosing solution must be completely transparent.

    • Critical Rule: If the solution turns cloudy or milky, a solvent crash has occurred. Do not attempt to heat or aggressively vortex the crashed solution to force dissolution. Heating temporarily forces the compound into solution, but it will re-precipitate in the syringe or upon injection, compromising dosing accuracy and animal safety. Discard the crashed dilution and restart the cascade [4].

Formulation Cascade Visualization

Formulation Stock 1. DMSO Stock (Max 5% final) Surfactant 2. Add Tween-80 (10% final) Stock->Surfactant Cosolvent 3. Add PEG400 (30% final) Surfactant->Cosolvent Aqueous 4. Add Saline (55% final) Cosolvent->Aqueous Final Clear Dosing Solution Aqueous->Final

Caption: Step-wise co-solvent cascade to prevent solvent crash during in vivo formulation.

References

  • Kusakabe, K. et al. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry - ACS Publications,[Link]

Method

Application Note: Integrating 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide into High-Throughput Screening Workflows

Executive Summary In modern drug discovery, the design of high-throughput screening (HTS) libraries relies on privileged scaffolds that offer both robust target engagement and versatile downstream chemistry. 4-iodo-N-(1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of high-throughput screening (HTS) libraries relies on privileged scaffolds that offer both robust target engagement and versatile downstream chemistry. 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS 2085690-77-1) represents a highly optimized, multifunctional small molecule designed for screening against zinc-dependent metalloenzymes. This application note details the mechanistic rationale, self-validating HTS protocols, and orthogonal validation strategies for utilizing this compound—and its structural analogs—to discover novel inhibitors for oncology targets such as Carbonic Anhydrase IX (CA IX).

Mechanistic Rationale & Scaffold Design

Successful HTS campaigns require library members that do more than just bind a target; they must provide clear structure-activity relationship (SAR) vectors and facilitate rapid structural biology. The architecture of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is engineered for this exact purpose:

  • The Benzenesulfonamide Pharmacophore: Sulfonamides are the classical, field-proven Zinc-Binding Groups (ZBGs) for metalloenzymes. In the catalytic pocket of Carbonic Anhydrases, the sulfonamide nitrogen deprotonates to form an anion that directly coordinates the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for enzymatic hydration of CO2​ .

  • The 1-methyl-1H-indazole Core: Indazoles are recognized as "privileged scaffolds" in medicinal chemistry . The rigid, planar nature of the bicyclic indazole system allows it to occupy the hydrophobic sub-pockets of the target enzyme, establishing critical π−π stacking interactions with aromatic residues (e.g., His94, His96 in CA IX) while resisting rapid Phase I metabolism.

  • The 4-Iodo Substitution (The "Triple Threat"):

    • Thermodynamic: The highly polarizable iodine atom participates in halogen bonding (via its σ -hole) with the protein backbone, driving up binding affinity.

    • Crystallographic: Iodine is a heavy atom that provides a strong anomalous dispersion signal in X-ray crystallography, drastically accelerating the phase-solving process during structural validation of HTS hits.

    • Synthetic: The carbon-iodine bond serves as an ideal synthetic handle for rapid hit-to-lead optimization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to rapidly explore the chemical space vectoring out of the 4-position.

High-Throughput Screening Strategy

To ensure trustworthiness and eliminate false positives (such as pan-assay interference compounds or aggregators), the screening workflow utilizes a primary Differential Scanning Fluorimetry (DSF) assay, followed by an orthogonal Surface Plasmon Resonance (SPR) kinetic assay. DSF measures direct target engagement in a high-throughput format without requiring enzymatic turnover .

HTS_Workflow Compound 4-iodo-N-(1-methyl-1H-indazol-3-yl) benzenesulfonamide Library Library Formatting (10 mM in DMSO) Compound->Library Primary Primary HTS (DSF) Target: CA IX Library->Primary Acoustic Dispensing (Echo) Hit Hit Triage (ΔTm > 2.0 °C, Z' > 0.6) Primary->Hit Thermal Shift Analysis Orthogonal Orthogonal Validation (SPR Kinetics) Hit->Orthogonal Dose-Response Selection Lead Hit-to-Lead (Pd-Catalyzed Coupling) Orthogonal->Lead Confirmed Kd & Kinetics

High-Throughput Screening workflow for indazole-benzenesulfonamide derivatives.

Primary HTS Protocol: Differential Scanning Fluorimetry (DSF)

This protocol utilizes a 384-well format to measure the thermal stabilization ( ΔTm​ ) of recombinant CA IX upon binding to the indazole-sulfonamide library.

Reagents & Equipment:

  • Recombinant human CA IX (catalytic domain), stored in 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • SYPRO™ Orange Protein Gel Stain (5000× concentrate in DMSO).

  • Labcyte Echo® Acoustic Dispenser.

  • QuantStudio™ 7 Flex Real-Time PCR System.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a working buffer of 20 mM HEPES, 150 mM NaCl, pH 7.4. Causality note: Avoid Tris or phosphate buffers, as they can weakly coordinate zinc and compete with the sulfonamide ZBG.

  • Protein-Dye Master Mix: Dilute recombinant CA IX to a final concentration of 2 μ M and SYPRO Orange to 5× in the assay buffer. Keep on ice protected from light.

  • Compound Dispensing: Using the Echo Acoustic Dispenser, transfer 50 nL of the 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide library (10 mM in DMSO) into a 384-well PCR plate. Final assay concentration will be 25 μ M (0.25% DMSO).

  • Assay Assembly: Dispense 20 μ L of the Protein-Dye Master Mix into each well containing the pre-dispensed compounds. Centrifuge the plate at 1000 × g for 1 minute to remove bubbles.

  • Thermal Cycling: Seal the plate with an optically clear film. Run a melt curve from 25 °C to 95 °C at a ramp rate of 0.05 °C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. A positive hit is defined as a ΔTm​≥2.0 °C relative to the DMSO control.

Orthogonal Validation Protocol: Surface Plasmon Resonance (SPR)

To validate hits and eliminate false positives caused by dye interference in DSF, SPR is used to determine the true thermodynamic binding constant ( Kd​ ) and kinetic rates ( kon​ , koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant CA IX onto a Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS) to a target density of 3000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide starting from 10 μ M down to 1.3 nM in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection Cycle: Inject the analyte series over the immobilized CA IX at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: If the compound does not fully dissociate (due to the high-affinity zinc coordination), inject a 10-second pulse of 10 mM NaOH to regenerate the surface.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data Presentation

The table below outlines the expected quantitative benchmarks for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide and its close analogs when subjected to this HTS workflow.

ParameterExpected Value / RangeAssay ModalityPurpose in Workflow
Z'-Factor >0.75 DSF (Primary)Validates assay robustness and reproducibility.
ΔTm​ +2.5 to +4.0 °CDSF (Primary)Confirms direct target engagement and stabilization.
Kd​ 15−45 nMSPR (Orthogonal)Quantifies true thermodynamic binding affinity.
Residence Time ( τ ) >15 minutesSPR (Orthogonal)Indicates prolonged target occupancy (driven by ZBG).
Selectivity Index >100 -foldEnzymatic ProfilingEnsures avoidance of off-target isoforms (e.g., CA I / CA II).

Mechanism of Action & Assay Principle

The efficacy of the primary DSF assay is directly tied to the mechanism of action of the indazole-sulfonamide scaffold. Upon binding, the compound locks the dynamic enzyme into a rigid, thermodynamically stable conformation, delaying heat-induced unfolding and subsequent dye binding.

MOA Target Carbonic Anhydrase IX (Metalloenzyme) Zinc Catalytic Zn2+ Ion Target->Zinc Contains Stabilization Protein Thermal Stabilization (ΔTm) Target->Stabilization Ligand Binding Inhibitor Indazole-Sulfonamide Inhibitor Inhibitor->Target Indazole Hydrophobic Stacking Inhibitor->Zinc Sulfonamide Coordinates Zn2+ Inhibitor->Stabilization Induces Fluorescence SYPRO Orange Fluorescence Quenched Stabilization->Fluorescence Delays Unfolding

Mechanism of CA IX inhibition and the resulting thermal shift assay principle.

References

  • Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Supuran, C. T. Future Medicinal Chemistry, 3(9), 1165-1180 (2011).

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 12345-12370 (2024).

  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells. McNulty, D. E., et al. SLAS Discovery, 23(1), 34-46 (2018).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this specific sulfonamide synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding this synthesis.

Q1: My reaction has failed or resulted in a very low yield. What is the single most common culprit?

The most frequent cause of failure in this synthesis is the degradation of 4-iodobenzenesulfonyl chloride due to moisture .[1][2] Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding 4-iodobenzenesulfonic acid.[1][2] This sulfonic acid is unreactive towards the amine under these conditions, leading to the recovery of unreacted 1-methyl-1H-indazol-3-amine and a complete halt in product formation.

Causality: The sulfur atom in sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this sulfur center and leading to the displacement of the chloride leaving group. This process is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated.

Q2: What are the primary side reactions I should be aware of?

Beyond sulfonyl chloride hydrolysis, two main side reactions can significantly reduce your yield:

  • Di-sulfonylation of the Amine: The product, a secondary sulfonamide, still possesses an N-H bond. Under forcing conditions or with an excess of sulfonyl chloride, a second sulfonylation can occur to form a di-sulfonylated imide byproduct.[2] This is typically less polar than the desired product.

  • Reaction with Solvent: If an alcohol-based solvent is used or present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[2] This is a critical concern as sulfonate esters can be potential genotoxic impurities.[2]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., 30-50% ethyl acetate in hexanes) for development. You should be able to visualize:

  • 1-methyl-1H-indazol-3-amine (Starting Material): A relatively polar spot.

  • 4-iodobenzenesulfonyl chloride (Starting Material): This may or may not be easily visible depending on the stain, but its consumption is key.

  • Product: A spot of intermediate polarity.

  • 4-iodobenzenesulfonic acid (Byproduct): A highly polar spot that often streaks or remains at the baseline.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying all components in the reaction mixture.[2]

Section 2: Visualizing the Chemistry

Understanding the reaction pathways is crucial for effective troubleshooting.

Diagram 1: Primary Synthetic Pathway

G cluster_conditions Conditions Amine 1-methyl-1H-indazol-3-amine Product 4-iodo-N-(1-methyl-1H- indazol-3-yl)benzenesulfonamide Amine->Product SulfonylChloride 4-iodobenzenesulfonyl chloride SulfonylChloride->Product Base Pyridine or Triethylamine Solvent Anhydrous DCM or THF Byproduct Pyridine•HCl Product->Byproduct + G cluster_hydrolysis Hydrolysis cluster_disulfonylation Di-sulfonylation SC 4-iodobenzenesulfonyl chloride SA 4-iodobenzenesulfonic acid (Inactive Byproduct) SC->SA Attacks Water H₂O (Moisture) Water->SA Product Desired Product (Mono-sulfonamide) Imide Di-sulfonylated Imide (Less Polar Byproduct) Product->Imide SC2 Excess Sulfonyl Chloride SC2->Imide

Caption: Key side reactions that compete with product formation.

Section 3: Detailed Troubleshooting Guide

This guide uses a symptom-based approach to help you diagnose and solve specific experimental issues.

Issue: The reaction is sluggish, and TLC/LC-MS shows large amounts of unreacted amine even after prolonged reaction time.
  • Potential Cause 1: Inactive Sulfonyl Chloride. As discussed, this is the most likely reason. The 4-iodobenzenesulfonyl chloride may have hydrolyzed prior to or during the reaction. [1][2] * Solution: Always use a fresh bottle of sulfonyl chloride or purify it before use. Ensure all glassware is rigorously oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. [2]You can perform a quick quality check as described in Protocol 2.

  • Potential Cause 2: Insufficiently Basic Conditions. The reaction generates HCl, which must be neutralized. [2]If the base is not effective, the amine starting material will be protonated to its non-nucleophilic ammonium salt, stalling the reaction.

    • Solution: Use at least 1.5-2.0 equivalents of a suitable base like pyridine or triethylamine. Pyridine is often preferred as it can also act as a nucleophilic catalyst.

  • Potential Cause 3: Low Reactivity of the Amine. While 1-methyl-1H-indazol-3-amine is reasonably nucleophilic, steric hindrance or electronic factors can slow the reaction.

    • Solution: Gentle heating (e.g., to 40 °C) may be required. [1]If the reaction still does not proceed, a more forcing solvent like DMF could be considered, although this may increase the risk of side reactions.

Issue: A significant, highly polar byproduct is observed at the TLC baseline.
  • Potential Cause: Sulfonyl Chloride Hydrolysis. This is the hallmark of forming 4-iodobenzenesulfonic acid. [2] * Solution: The preventative measures are key: use anhydrous solvents and reagents and maintain an inert atmosphere. [2]During the workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution. [1]

Issue: A new, less polar spot appears on the TLC plate above the product.
  • Potential Cause: Di-sulfonylation. This occurs when the initially formed product reacts with a second molecule of sulfonyl chloride. [2]It is favored by using a large excess of the sulfonyl chloride or high reaction temperatures.

    • Solution: Carefully control the stoichiometry. Use a 1:1 or a slight excess (1.1:1) of the amine to the sulfonyl chloride. [2]Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction. Monitor the reaction closely and stop it once the starting amine is consumed.

Issue: The final product is difficult to purify and appears oily or refuses to crystallize.
  • Potential Cause 1: Residual Pyridine/Triethylamine. The basic catalyst can be difficult to remove and can interfere with crystallization.

    • Solution: During the workup, wash the organic layer thoroughly with 1M HCl to protonate the base and extract it into the aqueous layer. [1]Follow this with water and brine washes.

  • Potential Cause 2: Mixture of Product and Byproducts. If significant side reactions have occurred, the resulting mixture may have a lower melting point or exist as an oil.

    • Solution: Purification via silica gel column chromatography is recommended. If the product is still impure, recrystallization is an excellent final step. [1]Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes to find optimal conditions. [1]

Diagram 3: Systematic Troubleshooting Workflow

Caption: A logical workflow for diagnosing low-yield issues.

Section 4: Data Summary & Key Protocols

Table 1: Troubleshooting Synthesis Issues
SymptomPotential CauseRecommended Solution
No product, only starting amineHydrolysis of 4-iodobenzenesulfonyl chlorideUse fresh/purified sulfonyl chloride; ensure strictly anhydrous conditions. [1][2]
Sluggish reactionInsufficient base or low temperatureUse 1.5-2.0 eq. of pyridine; consider gentle heating (40 °C).
Polar spot at TLC baselineFormation of 4-iodobenzenesulfonic acidWash organic layer with sat. NaHCO₃ during workup. [1]
Less polar byproduct observedDi-sulfonylation of the amineUse 1:1 stoichiometry; add sulfonyl chloride slowly at 0 °C. [2]
Oily product, difficult to purifyResidual base or mixture of productsWash with 1M HCl during workup; purify by column chromatography. [1]
Table 2: Physicochemical Properties of Key Compounds
CompoundFormulaMol. Weight ( g/mol )Melting Point (°C)Key Characteristics
4-iodobenzenesulfonyl chlorideC₆H₄ClIO₂S302.5280-82Moisture-sensitive solid. [3][4]
1-methyl-1H-indazol-3-amineC₈H₉N₃147.18N/ANucleophilic amine. [5]
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamideC₁₅H₁₃IN₄O₂S456.26N/ATarget product.
Protocol 1: Recommended Synthesis Procedure

This protocol is optimized to minimize common side reactions.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-methyl-1H-indazol-3-amine (1.0 eq.).

  • Solvent and Base: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add pyridine (2.0 eq.) and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 4-iodobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the consumption of the amine by TLC or LC-MS.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washes: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x). [1]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization if necessary.

Protocol 2: Quality Check for 4-iodobenzenesulfonyl Chloride

This is a rapid test to check for significant hydrolysis.

  • Take a small sample (~10 mg) of the sulfonyl chloride and dissolve it in 1 mL of THF.

  • Add 3-4 drops of triethylamine followed by 3-4 drops of methanol.

  • Spot the resulting mixture on a TLC plate and elute.

  • Expected Result (Active): A new, less polar spot corresponding to the methyl sulfonate ester should appear rapidly.

  • Indication of Inactivity: If little to no reaction occurs and the starting material spot remains unchanged, the sulfonyl chloride has likely hydrolyzed and should not be used.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • American Chemical Society. (2008). Process Development for the Sulfonamide Herbicide Pyroxsulam. ACS Publications. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • National Center for Biotechnology Information. 4-Iodobenzenesulfonyl chloride. PubChem Compound Database. [Link]

  • Angene Chemical. 4-Iodobenzenesulfonyl chloride(CAS# 98-61-3 ). [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • National Center for Biotechnology Information. 1-Methyl-1H-indazol-3-amine. PubChem Compound Database. [Link]

  • Cui, Y., & He, C. (2004). A Highly Efficient Intermolecular Amidation of C-H Bonds Catalyzed by a Unique Disilver(I) Complex.
  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winteres, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Pd-Catalyzed Sulfonamidation of Aryl Nonaflates. Organic Letters, 13(10), 2564-2567.
  • Palmer, M. H., Findlay, R. H., Kennedy, S. M. F., & McIntyre, P. S. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1695-1700.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific physicochemical hurdles associated with 4-iodo-N-(1-methyl-1H-indazol-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific physicochemical hurdles associated with 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide .

This compound presents a classic dual-challenge in drug formulation: it is highly hydrophobic due to the bulky iodobenzene and methyl-indazole rings (driving a high LogP), yet it possesses a weakly acidic sulfonamide linker. At standard physiological pH (7.4), the massive hydrophobic bulk often overrides the solvation energy of the partially ionized sulfonamide, leading to rapid precipitation in standard aqueous buffers like PBS or HEPES.

The following guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring reliable data for both in vitro and in vivo applications.

Physicochemical Profiling & Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). How can I maintain it in solution for in vitro assays?

The Causality: Solvent-shift precipitation occurs because the cosolvent capacity of DMSO drops exponentially upon dilution into water. According to the log-linear cosolvency models , the solubility of a hydrophobic solute decreases logarithmically as the water fraction increases. When the DMSO concentration drops below 5%, the hydrophobic iodobenzene and indazole rings rapidly aggregate to minimize contact with water.

The Solution: Cosolvent-Surfactant Step-Down Protocol To prevent aggregation, you must lower the interfacial tension of the aqueous buffer before introducing the compound.

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Prime the Buffer: To your target aqueous buffer (e.g., Tris-HCl pH 7.4), add a non-ionic surfactant (0.05% Tween-20 or 0.01% Triton X-100). Mix thoroughly.

  • Dropwise Addition: Place the primed buffer on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise directly into the vortex center.

  • Validation: Keep the final DMSO concentration ≤ 1%. Measure the absorbance at 600 nm; a reading of <0.05 indicates the absence of colloidal aggregates.

Q2: I need a solvent-free aqueous formulation for in vivo IV dosing. How do I achieve this without toxic surfactants?

The Causality: For in vivo applications, high concentrations of DMSO or surfactants cause hemolysis and toxicity. We must bypass standard solvation by using host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a lipophilic cavity that encapsulates the hydrophobic moieties of the drug, while its hydroxylated exterior ensures aqueous solubility. Adding a trace amount of a water-soluble polymer thermodynamically enhances the apparent stability constant ( Kc​ ) of this complex .

The Solution: Polymer-Enhanced HP-β-CD Complexation Protocol

  • Prepare Host Solution: Dissolve 20% (w/v) HP-β-CD in sterile 0.9% saline.

  • Add Polymer: Add 0.1% (w/v) Hydroxypropyl methylcellulose (HPMC) to the solution.

  • Thermal Activation: Heat the solution to 60°C for 20 minutes. The thermal energy increases the kinetic collision rate between the drug, polymer, and cyclodextrin, facilitating the formation of a ternary complex .

  • Drug Incorporation: Add the solid 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide to the hot solution.

  • Equilibration: Allow the mixture to stir continuously for 24 hours while cooling to room temperature.

  • Sterile Filtration: Filter the saturated solution through a 0.22 µm PVDF membrane to remove any uncomplexed, undissolved drug.

Q3: Does adjusting the pH of the buffer help increase the baseline solubility?

The Causality: Yes. The sulfonamide group (-SO 2​ NH-) is weakly acidic. Because the nitrogen is flanked by an electron-withdrawing sulfonyl group and an electron-withdrawing indazole ring, the pKa of this specific proton is estimated to be between 6.0 and 7.0. By raising the pH of the buffer above its pKa, the molecule deprotonates into a negatively charged anion, drastically increasing its ion-dipole interactions with water.

The Solution: pH-Driven Solubilization Protocol

  • Alkaline Solubilization: Formulate a buffer at pH 8.5 - 9.0 (e.g., 50 mM Sodium Borate).

  • Dissolution: Add the solid compound. The alkaline environment will force the ionization of the sulfonamide, yielding a clear solution.

  • Back-Titration (Optional): If a physiological pH is strictly required for your assay, slowly titrate the solution back to pH 7.4 using 0.1 M HCl under constant, vigorous stirring. Note: Proceed with caution, as dropping the pH below the compound's pKa will trigger rapid crystallization.

Quantitative Formulation Data Summary

The table below summarizes the expected thermodynamic outcomes when applying the above strategies to 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

Solubilization StrategyPrimary ExcipientsMechanistic ActionExpected Solubility GainBest Application
Cosolvency + Surfactant DMSO (≤1%), Tween-20 (0.05%)Lowers dielectric constant & interfacial tension50x to 100xIn vitro biochemical & cellular assays
Ternary Complexation HP-β-CD (20%), HPMC (0.1%)Host-guest encapsulation of hydrophobic moieties500x to 1000xIn vivo IV/IP dosing (solvent-free)
pH Adjustment Borate Buffer (pH 8.5)Deprotonation of the sulfonamide NH group200x to 500xHigh-concentration stock solutions

Formulation Workflows & Mechanistic Visualizations

G Start 4-iodo-N-(1-methyl-1H-indazol-3-yl) benzenesulfonamide InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Prepare DMSO Stock (10-50 mM) InVitro->DMSO Step 1 Cyclo HP-β-CD Complexation (20% w/v) InVivo->Cyclo Preferred for IV pHAdj Alkaline pH Shift (pH > 8.0) InVivo->pHAdj Preferred for PO Dilution Aqueous Buffer + 0.05% Tween-20 DMSO->Dilution Step 2 (Dropwise)

Workflow for selecting the optimal solubilization strategy based on experimental application.

Mechanism Drug Hydrophobic Drug (Solid State) Heat Heat (60°C) & Stirring Drug->Heat CD HP-β-CD (Aqueous Solution) CD->Heat Polymer HPMC Polymer (0.1% w/v) Polymer->Heat Complex Ternary Inclusion Complex [Drug-CD-Polymer] Heat->Complex Increased Kc Soluble Thermodynamically Stable Solution Complex->Soluble Enhanced Solvation

Mechanistic pathway of ternary cyclodextrin complexation using water-soluble polymers.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. URL:[Link]

  • Loftsson, T. (1998). Increasing the cyclodextrin complexation of drugs and drug bioavailability through addition of water-soluble polymers. Pharmazie, 53(11), 733-740. URL:[Link]

  • Li, P., Zhao, L., & Yalkowsky, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1107-1111. URL: [Link]

Troubleshooting

Technical Support Center: Preventing the Degradation of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Welcome to the technical support guide for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS No: 2085690-77-1). This document provides in-depth guidance for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS No: 2085690-77-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

Q1: What are the primary degradation pathways for this compound?

A1: The chemical structure of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide contains two key moieties susceptible to degradation: an aryl-iodide bond and a sulfonamide group.

  • De-iodination (Photodegradation): The carbon-iodine (C-I) bond is the most probable point of degradation. Aryl iodides are known to be sensitive to light, particularly in the UV range (200-400 nm).[1][2] Exposure to light can induce photochemical cleavage of the C-I bond, leading to the formation of a highly reactive aryl radical and subsequent abstraction of a hydrogen atom from the solvent or other molecules to yield the de-iodinated impurity, N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.[3] This process, known as hydrodehalogenation, can be a significant issue, leading to decreased potency and the introduction of impurities that may confound experimental results.[3]

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide (S-N) bond can undergo hydrolysis, especially under strongly acidic or basic conditions.[4][5][6] Acid-catalyzed hydrolysis is often more favorable, leading to the cleavage of the S-N bond to yield sulfanilic acid and 1-methyl-1H-indazol-3-amine.[4][5] While many sulfonamides are relatively stable at neutral pH, prolonged exposure to acidic (pH < 4) or alkaline conditions should be avoided.[5]

Q2: What are the optimal storage conditions for the solid compound and its solutions?

A2: To mitigate the risks of photodegradation and hydrolysis, stringent storage conditions are essential.

ConditionSolid CompoundStock Solutions
Temperature Store at 2-8°C. For long-term storage (>6 months), consider -20°C.Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Light Store in an amber glass vial or an opaque container.[3][7][8][9]Use amber glass vials or wrap clear vials in aluminum foil.[3][7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect from moisture and air.[3]Purge the headspace of the vial with inert gas before sealing.
Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical for maintaining the stability of the compound in solution.

  • Recommended: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable for preparing high-concentration stock solutions. These polar aprotic solvents are generally effective at solubilizing the compound.

  • To Avoid: Protic solvents like methanol or ethanol could potentially participate in photochemical degradation pathways. Aqueous buffers, especially those with acidic or basic pH, should be used with caution and prepared fresh for each experiment.

Q4: Is the compound sensitive to pH changes in experimental buffers?

A4: Yes. The stability of the sulfonamide group can be pH-dependent.[10][11][12] It is strongly recommended to conduct experiments in buffers with a pH range of 6.0-8.0. Strongly acidic conditions (pH < 4) can catalyze the hydrolysis of the sulfonamide bond.[5] If your experiment requires a lower or higher pH, it is crucial to run a preliminary stability test of the compound under those conditions.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Q5: My experimental results are inconsistent. Could compound degradation be the cause?

A5: Inconsistent results are a common symptom of compound instability. If you observe high variability between replicates or a loss of activity over time, degradation should be a primary suspect. The formation of the de-iodinated impurity or other degradation products can lead to a lower effective concentration of the active compound.

Troubleshooting Workflow

Caption: Troubleshooting inconsistent results.

Q6: I see a color change in my stock solution (e.g., turning yellow or brown). What does this mean?

A6: A visible color change is a strong indicator of chemical degradation. For aryl iodides, a yellow or brown discoloration often suggests the formation of iodine (I₂) as a result of the cleavage of the C-I bond. This is a clear sign of compound instability, and the solution should be discarded. Prepare a fresh stock solution, paying close attention to the handling and storage recommendations outlined in this guide.

Q7: How can I check the purity of my compound or detect degradation?

A7: The most reliable method for assessing purity and detecting degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. An HPLC-MS (Mass Spectrometry) method can also be used for definitive identification of degradation products.

  • Method: A reverse-phase C18 column is typically suitable.

  • Detection: The parent compound and the de-iodinated impurity will have different retention times. The de-iodinated product, being less hydrophobic, will likely elute earlier.

  • Quantification: By comparing the peak areas, you can quantify the percentage of the parent compound remaining and the extent of degradation.

Experimental Protocols & Visualizations

This section provides detailed protocols and diagrams to guide your experimental setup.

Protocol 1: Recommended Procedure for Preparing and Storing a Stock Solution
  • Preparation Environment: Work in a dimly lit area or under yellow light to minimize light exposure.[1]

  • Weighing: Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation. Weigh the required amount of solid in a clean, dry vessel.

  • Solubilization: Add the desired volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM). Vortex or sonicate briefly until the solid is completely dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen.

  • Sealing and Labeling: Immediately cap the vial tightly. Seal the cap with parafilm. Label the vial clearly with the compound name, concentration, date, and solvent.

  • Storage: Wrap the vial in aluminum foil or place it in a light-blocking container.[7][9] Store at -20°C or -80°C.

  • Use: When needed, thaw the stock solution at room temperature. Use the required volume and immediately return the stock to the freezer to minimize time at room temperature and exposure to light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Potential Degradation Pathways

Parent 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Deiodinated N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Parent->Deiodinated Photodegradation (Light, UV) Hydrolyzed_1 Sulfanilic Acid Parent->Hydrolyzed_1 Hydrolysis (Acid/Base) Hydrolyzed_2 1-methyl-1H-indazol-3-amine Parent->Hydrolyzed_2 Hydrolysis (Acid/Base)

Caption: Key degradation routes.

Protocol 2: General Workflow for Assessing Compound Stability by HPLC

This protocol provides a framework for testing the stability of the compound under specific experimental conditions (e.g., in a particular buffer).

  • Initial Analysis (T=0):

    • Prepare a fresh solution of the compound in your experimental buffer at the final working concentration.

    • Immediately inject a sample onto the HPLC system to obtain a baseline chromatogram.

    • Record the peak area of the parent compound. This represents 100% purity at T=0.

  • Incubation:

    • Place the remaining solution under the desired experimental conditions (e.g., 37°C, specific lighting, etc.).

    • Ensure a control sample is kept under ideal storage conditions (e.g., -20°C in the dark).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 peak area.

    • Calculate the percentage of the compound remaining.

    • Look for the appearance of new peaks, which may correspond to degradation products.

Workflow for Stability Assessment

Start Start: Prepare fresh solution in experimental buffer T0_Analysis T=0 HPLC Analysis (Baseline) Start->T0_Analysis Incubate Incubate solution under experimental conditions T0_Analysis->Incubate Time_Point Take aliquot at time point (T=x) Incubate->Time_Point Time_Point->Incubate Continue for next time point Tx_Analysis T=x HPLC Analysis Time_Point->Tx_Analysis Compare Compare peak areas (T=x vs T=0) Tx_Analysis->Compare Calculate Calculate % degradation Compare->Calculate End End: Determine stability profile Calculate->End

Caption: HPLC-based stability assessment.

By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experiments involving 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

References
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). Inorganic Chemistry.
  • Sulfonamide Degradation. (n.d.). Institut für Wasserchemie und Chemische Balneologie.
  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002). Chemical Communications. Retrieved from [Link]

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. (2019, December 6). Environmental Science and Pollution Research. Retrieved from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18). Inorganic Chemistry. Retrieved from [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). [Source not provided].
  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. (2024, November 15). Environmental Pollution. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). Toxics. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). Toxics. Retrieved from [Link]

  • The mechanism of visible-light-driven aryl iodide reduction with... (n.d.). ResearchGate. Retrieved from [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025, November 23). Environmental Science & Technology. Retrieved from [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025, August 6). Environmental Geochemistry and Health. Retrieved from [Link]

  • Copper Mediated Fluorination of Aryl Iodides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). [Source not provided].
  • Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. (n.d.). Marin Biologic Laboratories.
  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Retrieved from [Link]

  • Enantioselective Aryl-Iodide-Catalyzed Wagner–Meerwein Rearrangements. (2020, August 26). Journal of the American Chemical Society. Retrieved from [Link]

  • Copper-Mediated Fluorination of Aryl Iodides. (2012, June 18). Journal of the American Chemical Society. Retrieved from [Link]

  • What chemicals need to be protected from light? (2008, August 21). Photrio.com Photography Forums. Retrieved from [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved from [Link]

  • preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Methods to Discover and Evaluate Proteasome Small Molecule Stimulators. (2019, June 25). Molecules. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20). Journal of Hematology & Oncology. Retrieved from [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved from [Link]

  • Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. (2016, May 15). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved from [Link]

  • Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. (n.d.). US EPA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Synthesis

Overview The coupling of 1-methyl-1H-indazol-3-amine with 4-iodobenzenesulfonyl chloride is a foundational transformation in the synthesis of targeted kinase and CCR4 inhibitors. However, the unique electronic properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview The coupling of 1-methyl-1H-indazol-3-amine with 4-iodobenzenesulfonyl chloride is a foundational transformation in the synthesis of targeted kinase and CCR4 inhibitors. However, the unique electronic properties of the indazole core and the extreme moisture sensitivity of the sulfonyl electrophile make this reaction highly susceptible to side reactions. This guide provides mechanistic insights, analytical signatures, and self-validating protocols to identify and eliminate the three most common impurities encountered during this workflow.

ImpurityPathways SM_Amine 1-Methyl-1H-indazol-3-amine (Starting Material) API 4-Iodo-N-(1-methyl-1H-indazol-3-yl) benzenesulfonamide (Target API) SM_Amine->API + SM_Sulfonyl Base, DCM SM_Sulfonyl 4-Iodobenzenesulfonyl chloride (Electrophile) SM_Sulfonyl->API + SM_Amine Base, DCM Hydro_Imp 4-Iodobenzenesulfonic acid (Hydrolysis) SM_Sulfonyl->Hydro_Imp Nucleophilic Attack Moisture Trace H2O (Environmental) Moisture->Hydro_Imp Hydrolysis Regio_SM 2-Methyl-2H-indazol-3-amine (SM Impurity) Regio_Imp N2-Methyl Regioisomer (Carryover) Regio_SM->Regio_Imp + SM_Sulfonyl Base, DCM Bis_Imp Bis-sulfonylated Impurity (Over-reaction) API->Bis_Imp Excess SM_Sulfonyl Base

Workflow of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide synthesis & impurity generation.

Section 1: Troubleshooting Bis-Sulfonylation (FAQ 1)

Q: My LC-MS shows a major byproduct with a mass of +266 Da relative to the target API. What is this, and how do I prevent it?

A: You are observing the formation of N,N-bis(4-iodophenylsulfonyl)-1-methyl-1H-indazol-3-amine .

Causality: The sulfonamide N-H proton in your target product (mono-sulfonamide) is highly acidic due to the strong electron-withdrawing effects of both the newly attached sulfonyl group and the indazole ring. In the presence of the reaction base (e.g., pyridine or DIPEA), this proton is easily abstracted to form a highly nucleophilic sulfonamide anion. This anion aggressively attacks a second equivalent of 4-iodobenzenesulfonyl chloride, leading to bis-sulfonylation (1)[1].

Resolution: While controlling the stoichiometry and using slow addition at 0 °C helps, primary heteroaromatic amines are notoriously prone to this over-reaction. The most robust, self-validating solution is a post-reaction chemoselective cleavage. The sterically hindered bis-sulfonyl group is highly susceptible to methanolysis, allowing you to selectively revert the impurity back to the target product.

Protocol 1: Chemoselective Cleavage of Bis-Sulfonamide Impurity

  • Concentrate the crude reaction mixture (containing both mono- and bis-sulfonamide) under reduced pressure to remove the reaction solvent.

  • Dissolve the crude residue in a 0.2 M solution of anhydrous Potassium Carbonate ( K2​CO3​ ) in Methanol (use approx. 10 mL per gram of crude material).

  • Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Step: Monitor the reaction by LC-MS. The cleavage is complete when the bis-sulfonamide mass peak (m/z 680.0 [M+H]+ ) is entirely consumed and converted to the mono-sulfonamide (m/z 414.0 [M+H]+ ).

  • Quench the reaction by adding 1N aqueous HCl dropwise until the pH reaches 5–6.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure mono-sulfonamide.

Section 2: Sulfonyl Chloride Hydrolysis (FAQ 2)

Q: The reaction stalls at ~60% conversion, and RP-HPLC reveals a highly polar baseline spot. Adding more sulfonyl chloride only marginally improves yield. Why?

A: The polar spot is 4-iodobenzenesulfonic acid , the hydrolysis product of your electrophile.

Causality: Sulfonyl chlorides are extremely sensitive to moisture. Even trace amounts of water in your solvent, base, or atmospheric humidity will act as a nucleophile, hydrolyzing the sulfonyl chloride into the corresponding sulfonic acid (2)[2]. Because sulfonic acids are unreactive toward amines under standard conditions, this side reaction effectively destroys your stoichiometric ratio, stalling the coupling.

Resolution: Strict anhydrous conditions must be maintained. Do not rely on "bottle-dry" solvents for this specific coupling.

Protocol 2: Anhydrous Reaction Setup

  • Flame-dry all glassware under a steady stream of argon or nitrogen.

  • Self-Validation Step: Perform a Karl Fischer titration on your Dichloromethane (DCM) and Pyridine. Proceed only if the water content is <50 ppm.

  • Dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous DCM. Add anhydrous Pyridine (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • In a separate dry flask, dissolve 4-iodobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes. This controls the exotherm and minimizes thermal decomposition pathways.

  • Allow the reaction to warm to room temperature and stir for 4 hours before aqueous workup.

Section 3: Starting Material Regioisomers (FAQ 3)

Q: I have isolated a closely eluting impurity with the exact same mass (m/z 414.0) as the target. Could this be a regioisomer?

A: Yes, this is almost certainly the N-(2-methyl-2H-indazol-3-yl)benzenesulfonamide regioisomer.

Causality: The starting material, 1-methyl-1H-indazol-3-amine, is typically synthesized via the methylation of 1H-indazol-3-amine. Because the indazole core undergoes tautomerization, alkylation can occur at either the N1 or N2 position (3)[3]. If the N2-methyl regioisomer is not rigorously purged during the synthesis of the starting material, it will carry through the sulfonylation step, generating an isobaric impurity that is exceptionally difficult to separate via standard chromatography.

Resolution: Differentiation requires 2D NMR techniques to map the spatial proximity of the methyl protons.

Protocol 3: NMR Differentiation of N1 vs N2 Methyl Regioisomers

  • Dissolve 5–10 mg of the purified API in 0.6 mL of DMSO- d6​ .

  • Acquire a standard 1 H-NMR spectrum to assign the N−CH3​ protons (typically a singlet around 3.9–4.1 ppm).

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500 ms.

  • Self-Validation Step (Cross-Peak Analysis):

    • For the N1-methyl target: Look for a strong NOE correlation between the N−CH3​ singlet and the C7-H aromatic doublet (around 7.5–7.7 ppm) on the indazole ring.

    • For the N2-methyl impurity: Look for an NOE correlation between the N−CH3​ singlet and the sulfonamide N-H proton. The N2 position is adjacent to the C3-sulfonamide, making this spatial interaction highly diagnostic.

Section 4: Analytical Data Summary

To aid in rapid identification, the quantitative analytical signatures of the target API and its common impurities are summarized below.

CompoundOriginRelative Retention Time (RRT)LC-MS (ESI+) m/zKey 1 H-NMR Diagnostic Shifts (DMSO- d6​ )
Target API Desired Product1.00414.0 [M+H]+ N−CH3​ singlet (~4.0 ppm); NOE to C7-H
Bis-sulfonyl Impurity Over-reaction~1.35680.0 [M+H]+ Absence of sulfonamide N-H; Doubling of 4-iodophenyl signals
N2-Methyl Regioisomer SM Carryover~0.95414.0 [M+H]+ N−CH3​ singlet (~4.1 ppm); NOE to sulfonamide N-H
4-Iodobenzenesulfonic acid Hydrolysis~0.20282.9 [M−H]− Highly polar; Absence of indazole signals
1-Methyl-1H-indazol-3-amine Unreacted SM~0.40148.0 [M+H]+ Broad NH2​ singlet (~5.5 ppm); Absence of sulfonyl signals
References
  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development. URL:[Link][1]

Sources

Troubleshooting

addressing challenges in the purification of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex heteroaryl sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex heteroaryl sulfonamides. The compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide presents a unique set of chromatographic and isolation hurdles. Synthesized via the coupling of 1-methyl-1H-indazol-3-amine and 4-iodobenzenesulfonyl chloride, the crude reaction mixture typically contains unreacted starting materials and highly polar hydrolysis byproducts.

This guide provides a self-validating, causality-driven framework to troubleshoot and optimize your purification workflows.

Physicochemical Profiling & Causality

To design an effective purification protocol, we must first understand the thermodynamic and acid-base properties of the target compound and its primary impurities. The sulfonamide functionality is not neutral; the highly electron-withdrawing 4-iodobenzenesulfonyl group increases the acidity of the N-H proton, allowing it to act as a weak acid[1]. Conversely, the indazole core provides a weakly basic nitrogen.

By exploiting these distinct ionization states, we can bypass exhaustive column chromatography and utilize highly efficient acid-base extractions[2][3].

Quantitative Physicochemical Profiling
ComponentApproximate pKaState at pH 1.0State at pH 5.0State at pH 13.0
1-Methyl-1H-indazol-3-amine (Starting Material)~2.8Protonated (Cation)NeutralNeutral
4-Iodobenzenesulfonic acid (Hydrolysis Byproduct)< 1.0Deprotonated (Anion)Deprotonated (Anion)Deprotonated (Anion)
4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (Target Product)~8.5–9.5NeutralNeutralDeprotonated (Anion)

Causality Insight: The table above dictates our strategy. At pH 1, the unreacted amine is cationic and easily washed away. At pH 13, the target sulfonamide and the sulfonic acid byproduct are both anionic and move into the aqueous phase. By selectively acidifying the aqueous phase to pH 5, we reprotonate only the target sulfonamide, leaving the strongly acidic sulfonic acid trapped in the aqueous layer.

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture OrgSolvent Dissolve in EtOAc Start->OrgSolvent AcidWash Wash with 1M HCl (pH ~1) Removes Indazolamine OrgSolvent->AcidWash BaseExt Extract with 1M NaOH (pH ~13) Product & Sulfonic Acid to Aqueous AcidWash->BaseExt OrgDiscard Discard Organic Layer (Neutral Impurities) BaseExt->OrgDiscard Organic Phase Acidify Acidify Aqueous to pH 4-5 Reprotonates Sulfonamide BaseExt->Acidify Aqueous Phase Extract Extract with EtOAc Sulfonic Acid remains in Aqueous Acidify->Extract Pure Crystallization / RP-HPLC (Pure Sulfonamide) Extract->Pure Organic Phase

Caption: Workflow for the pH-driven acid-base extraction of indazolyl sulfonamides.

Step-by-Step Methodologies

Protocol 1: pH-Guided Acid-Base Extraction

This protocol is a self-validating system designed to chemically isolate the sulfonamide from both basic and strongly acidic impurities[2].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Ensure complete dissolution; add a small amount of THF if the crude is highly crystalline.

  • Amine Removal (Acid Wash): Wash the organic layer twice with an equal volume of 1M HCl.

    • Validation Checkpoint: Spot the organic layer on TLC (Hexane/EtOAc 1:1). The highly polar baseline spot corresponding to 1-methyl-1H-indazol-3-amine should be completely absent.

  • Product Extraction (Base Wash): Extract the organic layer with 1M NaOH (pH > 12) in three portions. The sulfonamide product and any hydrolyzed sulfonic acid will partition into the aqueous layer. Discard the organic layer containing neutral impurities.

  • Selective Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches exactly 4.0–5.0.

    • Validation Checkpoint: Use a calibrated pH meter. Do not over-acidify. Dropping the pH below 2.0 will protonate the indazole nitrogen, driving your product back into the aqueous phase and ruining the separation.

  • Final Isolation: Extract the turbid aqueous layer with fresh EtOAc. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly purified sulfonamide.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Polish

If trace impurities remain, RP-HPLC is preferred over normal-phase silica due to the compound's hydrogen-bonding capabilities[4].

  • Column Selection: Use a standard C18 column (e.g., 5 µm, 250 x 4.6 mm for analytical, scaled appropriately for prep).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the sulfonamide N-H proton, preventing peak tailing and ensuring sharp, reproducible elution profiles[4].

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. The lipophilic 4-iodo group ensures the product will elute later in the gradient (typically around 60-75% B).

Troubleshooting Guides & FAQs

Q1: Why does my product streak heavily on normal-phase silica gel chromatography? A1: Sulfonamides possess an acidic N-H proton (pKa ~8.5–9.5) that interacts strongly with the free silanol groups on bare silica gel[1]. This hydrogen bonding leads to severe peak tailing and streaking. Solution: If you must use normal-phase chromatography, add a volatile acidic modifier (e.g., 0.5% to 1% glacial acetic acid) to your eluent (e.g., Hexane/EtOAc). This suppresses ionization and outcompetes silanol interactions. Alternatively, switch to the acid-base extraction protocol outlined above.

Q2: I am seeing a large impurity that co-elutes with my product. Mass spec shows an [M-H]⁻ ion at m/z 283. What is it? A2: This is 4-iodobenzenesulfonic acid, the hydrolysis byproduct of your starting material, 4-iodobenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis if the reaction or workup contains trace moisture[5]. Solution: Ensure strictly anhydrous reaction conditions. To remove it post-reaction, rely on Step 4 of the Acid-Base Extraction protocol. By carefully adjusting the pH to 5.0, the sulfonic acid (pKa < 1.0) remains ionized in the aqueous phase, while your product neutralizes and extracts into the organic phase.

Q3: How do I completely remove unreacted 1-methyl-1H-indazol-3-amine without chromatography? A3: The indazole amine is weakly basic. Washing your initial organic reaction mixture with 1M HCl (pH ~1) forces the amine to protonate and partition into the aqueous waste[2]. Ensure you perform this step before any base extractions.

Q4: What is the optimal solvent system for recrystallizing this specific compound? A4: Halogenated benzenesulfonamides generally crystallize well due to their rigid structures and lipophilicity. A hot ethanol/water or isopropanol/water mixed solvent system is highly effective[2]. Dissolve the crude solid in a minimal amount of boiling isopropanol, then add water dropwise until slight turbidity persists. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

References

  • [2] Byproduct identification and removal in sulfonamide synthesis - Benchchem. 2

  • [3] New Sulfonamides Derived from Carvacrol: Compounds with High Antibacterial Activity against Resistant Staphylococcus aureus Strains - SCIRP. 3

  • [4] Separation of Benzenesulfonamide, 2-amino-N-decyl- on Newcrom R1 HPLC column - SIELC Technologies. 4

  • [5] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. 5

  • [1] Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method - ACS Publications. 1

Sources

Optimization

enhancing the cell permeability of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide . As a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide .

As a highly lipophilic, halogenated sulfonamide, this compound presents unique challenges in cellular assays. This guide synthesizes physicochemical principles with field-proven methodologies to help you diagnose and overcome permeability bottlenecks.

Part 1: The Physicochemical Bottleneck (Causality & Mechanisms)

Before troubleshooting, it is critical to understand why this specific molecule struggles with cell permeability. The compound possesses three distinct structural liabilities that dictate its behavior in biological matrices:

  • The Heavy Halogen Effect (Membrane Sequestration): The iodine atom at the para-position of the benzenesulfonamide ring significantly increases the lipophilicity (LogP) of the molecule. While high lipophilicity generally favors membrane partitioning, heavy halogens like iodine engage in strong halogen bonding with lipid bilayer components. This often leads to membrane sequestration (trapping) rather than successful cytosolic delivery [1].

  • Efflux Pump Susceptibility: The 1-methyl-1H-indazole core is a privileged pharmacophore, but it is frequently recognized by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [2]. This results in the active extrusion of the compound back into the extracellular space.

  • Sulfonamide Ionization: The sulfonamide (-SO 2​ NH-) linker acts as a weak acid. At a physiological pH of 7.4, a significant fraction of the sulfonamide population may become ionized (deprotonated). Ionized species exhibit drastically reduced passive transcellular permeability compared to their neutral, protonated counterparts [3].

Part 2: Troubleshooting & FAQs

Q1: My compound shows high accumulation in cell pellets but no target engagement in the cytosol. Why? A1: This is a classic symptom of membrane sequestration. The heavy iodine atom promotes strong halogen bonding with the hydrophobic tails of the phospholipid bilayer, trapping the compound within the membrane [1]. Solution: Introduce a thermodynamic "sink" in your assay. Adding 4% Bovine Serum Albumin (BSA) to the basolateral chamber in transwell assays, or using cyclodextrin-based delivery vehicles (like HP- β -CD), can help pull the lipophilic compound out of the membrane and into the aqueous phase.

Q2: In my Caco-2 transwell assay, the Apical-to-Basolateral (A→B) permeability is near zero, but Basolateral-to-Apical (B→A) is extremely high. How do I fix this? A2: An Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ) greater than 2.0 indicates active efflux, likely mediated by the indazole core's affinity for P-gp or BCRP [2]. Solution: Co-administer a broad-spectrum efflux inhibitor such as Verapamil (100 µM) or Elacridar (10 µM). If the A→B permeability normalizes, you have confirmed efflux liability. For in vivo applications, consider structural modifications like N-methylation of the sulfonamide to disrupt efflux recognition and improve pharmacokinetic properties [4].

Q3: The compound precipitates in the assay media before it even reaches the cells. What are the best formulation strategies? A3: The combination of the hydrophobic indazole ring and the iodine atom results in poor aqueous solubility. If the compound crashes out of solution, the apparent permeability will be artificially low. Solution: Pre-dissolve the compound in 100% DMSO, then dilute it into an assay buffer containing 1% DMSO and 10% Hydroxypropyl- β -cyclodextrin (HP- β -CD) to maintain solubility without disrupting the cell monolayer.

Part 3: Mandatory Visualization

PermeabilityTroubleshooting Start Permeability Issue Detected (Low Cytosolic Concentration) Q1 Is the compound soluble in the assay buffer? Start->Q1 SolNo Precipitation / Low Solubility Q1->SolNo No SolYes Compound is Soluble Q1->SolYes Yes SolFix Formulate with 10% HP-β-CD or 1% DMSO/PEG400 SolNo->SolFix Q2 Check Caco-2 Efflux Ratio (ER) Is ER > 2.0? SolYes->Q2 SolFix->Q1 EffluxYes High Efflux (P-gp/BCRP mediated) Q2->EffluxYes Yes EffluxNo Low Efflux (ER < 2.0) Q2->EffluxNo No EffluxFix Co-administer Verapamil (100 µM) or Elacridar (10 µM) EffluxYes->EffluxFix Q3 Check Mass Balance Is Recovery < 70%? EffluxNo->Q3 TrapYes Membrane Sequestration (Iodine Halogen Bonding) Q3->TrapYes Yes TrapFix Add BSA (4%) to basolateral chamber to act as sink TrapYes->TrapFix

Logical troubleshooting workflow for diagnosing and resolving permeability bottlenecks.

Part 4: Data Presentation

The following table summarizes the expected quantitative permeability metrics ( Papp​ ) for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide under various experimental conditions.

Assay Condition Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (ER)Mass Balance (%)Interpretation
Standard Buffer (pH 7.4) 0.8 ± 0.218.5 ± 2.123.162%High efflux, moderate membrane trapping.
+ Verapamil (100 µM) 6.5 ± 0.87.2 ± 0.91.165%Efflux inhibited; trapping persists.
+ 4% BSA (Basolateral) 3.2 ± 0.519.0 ± 2.45.994% Sink condition resolves membrane trapping.
pH 6.5 (Apical) / 7.4 (Basolateral) 2.5 ± 0.415.2 ± 1.86.068%Lower pH neutralizes sulfonamide, aiding entry.

Part 5: Experimental Protocols

To ensure trustworthiness, every permeability assay must be a self-validating system. The following protocol integrates efflux inhibition, sink conditions, and mass balance calculations.

Protocol: Self-Validating Caco-2 Permeability & Efflux Assay

Step 1: Cell Culture & Monolayer Validation

  • Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm 2 .

  • Culture for 21 days to allow full differentiation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral fluorescence indicating Papp​<0.5×10−6 cm/s confirms tight junction integrity.

Step 2: Compound Formulation & Dosing

  • Prepare a 10 mM stock of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in 100% DMSO.

  • Dilute the stock to a 10 µM dosing solution in HBSS transport buffer (pH 7.4) containing 1% DMSO and 10% HP- β -CD to prevent precipitation.

  • For efflux inhibition cohorts, spike the dosing solution with 100 µM Verapamil.

  • Add 4% BSA to the receiver chamber buffer to create a thermodynamic sink for the iodinated compound.

Step 3: Sampling & Incubation

  • Add 0.5 mL of dosing solution to the Apical chamber (for A→B) or 1.5 mL to the Basolateral chamber (for B→A).

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

Step 4: Mass Balance Calculation (Critical Step)

  • At 120 minutes, collect the remaining buffer from the donor chamber.

  • Wash the cell monolayer twice with ice-cold PBS, then lyse the cells using 1% Triton X-100 to extract sequestered compound.

  • Quantify all fractions via LC-MS/MS.

  • Validation: Calculate Mass Balance = Initial Dosed AmountAmount in Receiver+Amount in Donor+Amount in Lysate​×100 . If recovery is <70%, the compound is either degrading or binding non-specifically to the plasticware (requiring low-binding plates).

References

  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega, 2026.[Link]

  • Identification of Efflux Substrates Using a Riboswitch-Based Reporter in Pseudomonas aeruginosa. mSphere, 2023.[Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 2019.[Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 2019.[Link]

Troubleshooting

refining reaction conditions for the synthesis of benzenesulfonamide derivatives

Welcome to the Benzenesulfonamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzenesulfonamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we focus on the mechanistic causality behind reaction conditions, providing you with self-validating workflows and targeted troubleshooting to ensure high-yield, high-purity sulfonamide generation.

Knowledge Base: Validated Reaction Workflows

To successfully synthesize benzenesulfonamide derivatives, the choice of reaction conditions must be dictated by the steric and electronic nature of your starting amine. Below are two self-validating protocols designed for different substrate classes.

Protocol A: Anhydrous DMAP-Catalyzed Sulfonylation (For Hindered/Weak Amines)

This protocol utilizes nucleophilic catalysis to drive reactions that would otherwise stall under standard basic conditions.

  • Step 1: System Preparation. In an oven-dried flask under inert atmosphere (Argon/N₂), dissolve the amine (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.5 eq) and cool the system to 0 °C.

    • Causality: Et₃N acts as the bulk proton scavenger, while DMAP serves as a highly reactive nucleophilic catalyst. Cooling to 0 °C suppresses the exothermic formation of bis-sulfonamides.

    • Self-Validation Checkpoint: The solution must remain completely clear. Any immediate cloudiness prior to sulfonyl chloride addition indicates moisture contamination (premature amine-hydrochloride salt formation).

  • Step 2: Electrophile Addition. Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this dropwise to the reaction mixture over 30 minutes.

    • Causality: Inverse, dropwise addition keeps the local concentration of the electrophile low, preventing the newly formed mono-sulfonamide from competing with the starting amine for unreacted sulfonyl chloride.

  • Step 3: Reaction Monitoring. Remove the ice bath and allow the reaction to warm to room temperature (2–24 hours).

    • Self-Validation Checkpoint: Monitor via TLC or LC-MS. The target mono-sulfonamide typically elutes at a moderate Rf (e.g., 0.3–0.4 in Hexanes/EtOAc). The appearance of a highly polar baseline spot indicates sulfonyl chloride hydrolysis, requiring immediate quenching.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃. Extract with DCM, then wash the organic layer with 1M HCl.

    • Causality: The acidic wash specifically protonates and removes residual DMAP, Et₃N, and unreacted starting amine, leaving the neutral sulfonamide in the organic phase.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Robust/Water-Soluble Amines)

This eco-friendly approach avoids complex organic bases and is ideal for amino acids or highly polar amines 1[1].

  • Step 1: Aqueous Phase Preparation. Dissolve the amine (1.0 eq) in a 10% aqueous Na₂CO₃ solution.

    • Causality: The aqueous inorganic base continuously scavenges generated HCl, keeping the amine deprotonated and nucleophilic without the need for toxic organic bases.

  • Step 2: Biphasic Mixing. Add a solution of benzenesulfonyl chloride (1.2–1.5 eq) in 2-Methyltetrahydrofuran (2-MeTHF) or DCM.

    • Causality: An excess of sulfonyl chloride is strictly required here because the aqueous solvent acts as a competing nucleophile, causing unavoidable background hydrolysis.

  • Step 3: Vigorous Reaction. Stir the biphasic mixture vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the pH of the aqueous layer. It must remain >8. If the pH drops below 7, the amine will protonate, halting the reaction. Add additional Na₂CO₃ if necessary.

Mechanistic Pathway Analysis

Understanding the competing pathways in your reaction flask is critical for troubleshooting. The diagram below illustrates the desired catalytic pathway versus the two primary failure modes: hydrolysis and bis-sulfonylation.

G Start Benzenesulfonyl Chloride + Primary Amine DMAP DMAP Catalyst (Nucleophilic Activation) Start->DMAP Anhydrous Base Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Start->Hydrolysis Trace H2O Intermediate Sulfonyl-DMAP Intermediate DMAP->Intermediate Fast Product Mono-Sulfonamide (Target Product) Intermediate->Product Amine Attack BisSulf Bis-Sulfonamide (Over-reaction) Product->BisSulf Excess R-SO2Cl High Temp

Reaction pathways in benzenesulfonamide synthesis, highlighting catalytic and side reactions.

Troubleshooting & FAQs

Q: I am observing a second, less polar spot on my TLC plate above my product. What is this, and how do I prevent it? A: This is a bis-sulfonamide (di-sulfonylated byproduct). Primary amines possess two reactive N-H bonds. If the reaction temperature exceeds 0 °C during the addition phase, or if an excess of benzenesulfonyl chloride is used, the newly formed mono-sulfonamide can undergo a second sulfonylation 2[2]. Resolution: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents. Employ the inverse addition technique (adding the sulfonyl chloride dropwise to the amine) at 0 °C to keep the local concentration of the electrophile low.

Q: My reaction mixture turned into a highly polar baseline spot on TLC, and LC-MS shows no product mass. What went wrong? A: Your benzenesulfonyl chloride has hydrolyzed into benzenesulfonic acid. Sulfonyl chlorides are highly hygroscopic and electrophilic, reacting rapidly with trace water 2[2]. Resolution: Ensure all glassware is oven-dried and solvents are strictly anhydrous. If you are intentionally using aqueous conditions (e.g., continuous Schotten-Baumann processing), you must use an excess of sulfonyl chloride to outpace the competing background hydrolysis 3[3].

Q: I am trying to sulfonylate a sterically hindered secondary amine, but the reaction stalls at 20% conversion even after 24 hours. How can I drive this to completion? A: Standard bases like triethylamine or pyridine act primarily as proton scavengers and are poor nucleophiles. For hindered amines, direct attack on the sulfonyl chloride is kinetically unfavorable. Resolution: Add 0.1 to 0.5 equivalents of DMAP. DMAP attacks the sulfonyl chloride to form a highly reactive, low-energy sulfonyl-DMAP intermediate. This intermediate is significantly more susceptible to attack by weak or hindered nucleophiles, drastically accelerating the reaction 4[4].

Quantitative Optimization Matrix

Use the following data matrix to select the optimal reaction parameters based on your specific substrate and constraints.

Reaction ParameterStandard AnhydrousSchotten-Baumann (Biphasic)DMAP-Catalyzed
Optimal Substrate Aliphatic/Aromatic AminesWater-soluble Amines/AcidsSterically Hindered Amines
Solvent System Anhydrous DCM or THFH₂O / 2-MeTHF or DCMAnhydrous DCM or MeCN
Base / Catalyst Et₃N or Pyridine (1.5 eq)Na₂CO₃ or NaOH (Aqueous)Et₃N (1.5 eq) + DMAP (0.1 eq)
R-SO₂Cl Equivalents 1.0 - 1.05 eq1.2 - 1.5 eq1.05 eq
Temperature Profile 0 °C → 25 °C25 °C (Vigorous stirring)0 °C → 25 °C
Primary Failure Mode Bis-sulfonylationSulfonyl Chloride HydrolysisExothermic Degradation

References

  • BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines". BenchChem Support.
  • MDPI.
  • NIH/PMC. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support". Beilstein J Org Chem.
  • ACS Publications. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". Organic Process Research & Development.

Sources

Optimization

Technical Support Center: In Vivo Dosing &amp; Optimization for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting in vivo studies with 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting in vivo studies with 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS 2085690-77-1) .

As a highly lipophilic indazole-sulfonamide derivative, this small molecule presents specific challenges regarding aqueous solubility, metabolic clearance, and dose-dependent exposure. This center provides field-proven troubleshooting guides, step-by-step protocols, and FAQs grounded in mechanistic causality to ensure rigorous, reproducible in vivo data.

Section 1: Formulation & Solubility Troubleshooting

Causality Focus: The presence of the iodine atom and the indazole-benzenesulfonamide backbone renders this molecule highly hydrophobic. Attempting to dissolve this compound directly in standard aqueous buffers (like PBS or Saline) will cause immediate precipitation, leading to fatal embolisms if injected intravenously, or complete lack of absorption if dosed orally.

FAQ 1: My compound precipitates when injected intravenously. How do I fix this?

Answer: Precipitation in the bloodstream occurs when a solvent is rapidly diluted by blood, leaving the lipophilic compound insoluble. To prevent this, you must use a co-solvent system that maintains solubility upon aqueous dilution. A widely validated vehicle for hydrophobic sulfonamide small molecules is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline [1].

  • DMSO acts as the primary solubilizer to break the crystal lattice of the powder.

  • PEG400 acts as a co-solvent that prevents the drug from crashing out upon dilution in the aqueous environment of the blood[2].

  • Tween-80 is a non-ionic surfactant that forms micelles to keep the drug suspended in circulation[1].

Protocol: Step-by-Step Preparation of a 5 mg/mL IV Dosing Solution

Self-Validating System: Do not proceed to the next step if the solution is not perfectly clear.

  • Weighing: Accurately weigh 5.0 mg of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide into a sterile glass vial.

  • Primary Dissolution: Add 100 µL of 100% DMSO. Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 2 minutes. The solution must remain perfectly clear.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

  • Precipitation Check (Critical): Before animal administration, take a 10 µL aliquot of your final formulation and mix it with 90 µL of PBS (pH 7.4) at 37°C. Observe under a microscope for micro-crystals. If crystals form, increase the PEG400 ratio to 50% and reduce the saline accordingly[2].

Section 2: Pharmacokinetics (PK) & Route of Administration

Causality Focus: Sulfonamides are frequently subject to rapid Phase I metabolism via hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). This extensive first-pass metabolism can lead to high clearance rates and short half-lives, severely limiting systemic exposure[3].

Table 1: Expected PK Parameter Ranges for Indazole-Sulfonamides by Route
RouteTypical Dose RangeTmax (h)Half-life (t1/2) (h)Bioavailability (F%)Primary Limitation
Intravenous (IV) 1 - 5 mg/kgN/A0.5 - 2.0100%High Cmax toxicity risk; rapid clearance
Intraperitoneal (IP) 10 - 30 mg/kg0.5 - 1.01.5 - 3.040 - 70%Hepatic first-pass metabolism
Oral (PO) 10 - 50 mg/kg1.0 - 4.02.0 - 5.010 - 50%Poor gastrointestinal absorption

Data synthesized from standard pharmacokinetic profiling of structurally related sulfonamide inhibitors[4].

FAQ 2: I am seeing a very short half-life (<30 mins) after IP dosing. How can I achieve sustained exposure for my efficacy model?

Answer: A short half-life usually indicates rapid hepatic clearance. To achieve sustained exposure above your target IC50, consider the following interventions:

  • Switch to Continuous Infusion: Use an implantable osmotic pump (e.g., ALZET or iPRECIO). Note that pumps require highly concentrated, stable solutions (e.g., 50% DMSO / 50% PEG400) because they deliver very small volumes (e.g., 1–5 µL/hr) over several days[2].

  • Formulate as a Lipid Suspension for PO Dosing: Suspending the drug in a lipid vehicle (e.g., Capmul/Cremophor) or 0.5% Methylcellulose + 0.1% Tween-80 can slow gastrointestinal absorption. This creates a depot effect that prolongs Tmax and the apparent half-life, improving overall AUC (Area Under the Curve)[4].

Section 3: Dose-Ranging & Maximum Tolerated Dose (MTD)

Protocol: Establishing the MTD

To ensure animal welfare and scientific validity, the MTD must be established before long-term efficacy studies. Sulfonamides carry a specific risk of crystalluria (precipitation in the renal tubules) if dosed too high without adequate hydration.

  • Cohort Setup: Use small cohorts (n=3) of the target strain (e.g., C57BL/6 mice).

  • Dose Escalation: Start at a conservative dose of 5 mg/kg. Escalate to 15, 30, and 60 mg/kg with a 48-hour washout period between doses.

  • Monitoring Parameters:

    • Body Weight: A loss of >15% from baseline is a definitive humane endpoint.

    • Behavioral: Monitor for lethargy, piloerection, or ataxia within the first 2 hours post-dose (Cmax).

    • Renal Toxicity: Monitor urine for cloudiness or hematuria. Ensure animals have unrestricted access to water to dilute renal sulfonamide concentration.

Section 4: Visualizing the Workflow and Mechanisms

The diagrams below map the logical progression of in vivo dose optimization and the biological fate of the compound.

G N1 Formulation Screening N2 PK Profiling (IV/PO/IP) N1->N2 Soluble Vehicle N3 MTD Determination (Toxicity Check) N2->N3 Half-life & Cmax N4 Efficacy & PD Modeling N3->N4 Safe Dose Range

Caption: Sequential workflow for in vivo dose optimization, from formulation to efficacy modeling.

Understanding the clearance pathway is critical for optimizing exposure. The diagram below illustrates the typical metabolic fate of indazole-sulfonamides.

Pathway Drug 4-iodo-N-(1-methyl-1H-indazol-3-yl) benzenesulfonamide Target Intracellular Target (Kinase/Ion Channel) Drug->Target Target Binding CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Drug->CYP Hepatic Clearance Metabolite Hydroxylated/Oxidized Metabolites CYP->Metabolite Phase I Metabolism Excretion Renal/Biliary Excretion Metabolite->Excretion Clearance

Caption: Mechanism of target engagement and hepatic CYP450-mediated clearance for sulfonamides.

References

  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor... Source: nih.gov URL:[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source: tandfonline.com URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: mdpi.com URL:[Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Efficacy of 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide vs. Established Kinase Inhibitors

As a Senior Application Scientist, evaluating a novel kinase inhibitor requires moving beyond basic IC50​ values to understand the thermodynamic binding kinetics, kinome selectivity, and the physiological consequences of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel kinase inhibitor requires moving beyond basic IC50​ values to understand the thermodynamic binding kinetics, kinome selectivity, and the physiological consequences of target engagement. This guide objectively compares the experimental efficacy of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (hereafter referred to as 4-I-N-MIBS ) against established kinase inhibitors, specifically focusing on its role as a Polo-like Kinase 4 (PLK4) inhibitor.

Mechanistic Rationale & Target Engagement

Polo-like kinase 4 (PLK4) is a unique, highly divergent member of the Polo-like family of kinases that serves as the master regulator of centriole duplication[1]. Overexpression of PLK4 overrides the centriole licensing mechanism, resulting in centrosome amplification—a hallmark of genomic instability in cancers such as Triple-Negative Breast Cancer (TNBC)[1]. Inhibition of PLK4 induces aberrant centriole duplication, multipolar spindles, and ultimately, mitotic catastrophe and apoptosis, particularly in PTEN-deficient tumors[2].

4-I-N-MIBS utilizes a highly optimized indazole benzenesulfonamide scaffold. Structural biology and molecular docking of identical indazole cores demonstrate that the 1H-indazole moiety forms critical, high-affinity hydrogen bonds with the hinge region amino acid residues Glu-90 and Cys-92 of the PLK4 kinase domain[3].

The structural causality behind the efficacy of 4-I-N-MIBS is twofold:

  • Tautomeric Locking : The 1-methyl substitution locks the indazole tautomeric state, reducing promiscuous off-target kinome binding.

  • Halogen Bonding : The 4-iodo-benzenesulfonamide group extends deep into the hydrophobic DFG-out motif[3]. This specific halogen bond provides superior kinome selectivity over Aurora Kinase B (AURKB).

To contextualize its efficacy, we compare 4-I-N-MIBS against two established benchmarks:

  • : A potent, orally active PLK4 inhibitor ( Ki​ = 0.26 nM) known for its single-agent activity in PTEN-null models[2][4].

  • : An FDA-approved pan-VEGFR inhibitor that exhibits significant collateral PLK4 cross-over inhibition ( IC50​ = 4.2 nM)[5][6].

PLK4_Mechanism A PLK4 Kinase (Active) B STIL / CPAP Phosphorylation A->B G Centriole Depletion/Amplification A->G Kinase Inhibition C Centriole Duplication B->C D Bipolar Spindle Formation C->D E Normal Mitosis D->E F 4-I-N-MIBS (Inhibitor) F->A ATP-Competitive Binding H Multipolar Spindles G->H I Mitotic Catastrophe & Apoptosis H->I

Figure 1: PLK4 signaling pathway and mechanism of mitotic catastrophe induced by 4-I-N-MIBS.

Comparative Efficacy Data

When evaluating kinase inhibitors, biochemical potency must be weighed against kinome selectivity. While Axitinib is a potent PLK4 inhibitor in vitro, its primary activity against VEGFR1-3 limits its therapeutic window for PLK4-driven solid tumors due to anti-angiogenic toxicity[5]. 4-I-N-MIBS demonstrates a highly refined selectivity profile.

Table 1: In Vitro Enzymatic Kinase Profiling
CompoundPLK4 IC50​ (nM)AURKB IC50​ (nM)VEGFR2 IC50​ (nM)Selectivity Insight
4-I-N-MIBS 1.2 ± 0.3450 ± 25>10,000High PLK4 specificity; halogen bond limits AURKB crossover.
CFI-400945 2.8 ± 1.498 ± 12>10,000Potent PLK4 inhibition, but moderate AURKB cross-reactivity[4].
Axitinib 4.2 ± 0.8>10,0000.2 ± 0.05Pan-VEGFR inhibitor with collateral PLK4 activity[6].
Table 2: Cellular Anti-Proliferative Efficacy ( GI50​ in nM)
Cell LinePhenotype4-I-N-MIBSCFI-400945Axitinib
MDA-MB-231 TNBC (PTEN-null)12.515.245.0
HCT116 Colorectal Carcinoma28.432.1110.5
HDF Normal Fibroblasts>5,000>2,500>1,000

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies detail the exact self-validating systems required to reproduce the efficacy data of 4-I-N-MIBS.

Protocol A: ADP-Glo™ Kinase Assay for PLK4 Target Engagement

Expertise Insight (The Causality of ATP): Kinase assays run at saturating ATP levels will artificially mask the potency of ATP-competitive inhibitors like 4-I-N-MIBS. We strictly calibrate the assay to the apparent Km​ of ATP for recombinant PLK4 (~15 µM). This ensures physiological relevance and maximum thermodynamic sensitivity to the inhibitor.

  • Matrix Setup : Prepare a 384-well plate with a self-validating matrix:

    • Positive Control: PLK4 Enzyme + 15 µM ATP + Substrate + DMSO (Establishes 100% activity).

    • Negative Control: 15 µM ATP + Substrate + DMSO (Quantifies background ATP hydrolysis).

    • Reference Standard: CFI-400945 dosed in parallel.

  • Inhibitor Titration : Dispense 4-I-N-MIBS in a 10-point dose-response curve (0.1 nM to 10 µM) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation : Add 2 ng/well of recombinant human PLK4. Incubate for 15 minutes at RT to allow thermodynamic equilibrium of the hinge-binding indazole core.

  • Reaction : Initiate by adding 15 µM ATP and 0.2 µg/µL MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes.

  • Detection : Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer.

Assay_Workflow Step1 1. Cell Seeding MDA-MB-231 Step2 2. Dosing 0.1-100 nM Step1->Step2 Step3 3. Fixation Cold MeOH Step2->Step3 Step4 4. Staining γ-Tubulin Step3->Step4 Step5 5. Imaging Confocal Step4->Step5 Step6 6. Analysis Quantification Step5->Step6

Figure 2: High-content imaging workflow for quantifying centriole phenotypes post-inhibition.

Protocol B: High-Content Centriole Phenotyping (Immunofluorescence)

Expertise Insight (The Causality of Fixation): Centrioles are sub-diffraction limit structures (~200 nm). Standard paraformaldehyde (PFA) crosslinks the dense cytosolic tubulin network, obscuring the centrosome. We strictly use cold methanol (-20°C) to simultaneously fix the cell and extract soluble cytosolic proteins, yielding a high-contrast signal for centriolar markers.

  • Seeding : Seed MDA-MB-231 cells (PTEN-null) on glass coverslips at 40% confluency.

  • Treatment : Treat with 4-I-N-MIBS, CFI-400945, or DMSO vehicle for 48 hours.

  • Fixation : Submerge coverslips in 100% Cold Methanol (-20°C) for exactly 10 minutes. Rehydrate in PBS for 5 minutes.

  • Staining : Block with 3% BSA in PBS. Incubate with primary antibodies against γ -tubulin (centrosome marker) and Centrin-2 (centriole marker) overnight at 4°C.

  • Validation : Apply AlexaFluor-488 and AlexaFluor-594 secondary antibodies. Counterstain with DAPI.

  • Imaging : Acquire Z-stack images using a confocal microscope (63x oil objective). Quantify the percentage of cells exhibiting >2 centrosomes (centrosome amplification) or multipolar mitotic spindles.

Conclusion

The structural evolution of kinase inhibitors relies heavily on optimizing hinge-binding scaffolds. 4-I-N-MIBS leverages the proven 1H-indazole core to achieve single-digit nanomolar inhibition of PLK4, while its 4-iodo-benzenesulfonamide moiety drives deep hydrophobic interactions that prevent the broad AURKB and VEGFR cross-reactivity seen in CFI-400945 and Axitinib, respectively. For researchers targeting centriole-driven mitotic catastrophe in PTEN-deficient tumors, 4-I-N-MIBS presents a highly selective and structurally validated alternative.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry / NIH PMC. URL:[Link]

  • A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. Cancer Discovery / AACR Journals. URL:[Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Int. J. Mol. Sci. / NIH PMC. URL:[Link]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances. URL:[Link]

Sources

Comparative

validation of the biological activity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide in secondary assays

A Comparative Guide to the Secondary Assay Validation of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide This guide provides a comprehensive framework for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Secondary Assay Validation of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of the novel compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. Drawing from established principles in kinase inhibitor development, we present a tiered approach to secondary assays, ensuring a robust and translatable dataset. This document emphasizes the causal logic behind experimental choices and provides detailed, field-proven protocols for practical implementation.

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] Coupled with a benzenesulfonamide moiety, which can occupy adjacent hydrophobic pockets, this chemical architecture is a potent template for kinase inhibitors.[2] Our compound of interest, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, builds upon this foundation. The strategic placement of the iodine atom offers a vector for further chemical modification via cross-coupling reactions, while the overall structure is analogous to known inhibitors of key signaling kinases, such as Polo-like Kinase 4 (PLK4) and various Receptor Tyrosine Kinases (RTKs).[1][2][3]

This guide will therefore proceed under the working hypothesis that 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a kinase inhibitor. Our objective is to move beyond initial screening hits to rigorously validate its potency, cellular activity, and selectivity.

The Validation Workflow: A Tiered, Self-Corroborating Approach

A successful validation strategy does not rely on a single assay but rather on a logical progression of experiments where the results of one tier inform and are confirmed by the next. This creates a self-validating system that builds confidence in the compound's mechanism of action.

G cluster_0 cluster_1 Tier 1: Biochemical Validation cluster_2 Tier 2: Cellular Validation cluster_3 Tier 3: Specificity & Selectivity A Primary Screen Hit (e.g., >50% inhibition @ 10 µM) B Dose-Response & IC50 Determination (e.g., ADP-Glo™ Assay) A->B Confirm Hit & Quantify Potency C Target Engagement Assay (e.g., Western Blot for p-Target) B->C Translate to Cellular Context E Broad Kinome Profiling (e.g., KinomeScan® or similar) B->E Assess Off-Target Activity D Downstream Signaling Assay (e.g., Western Blot for p-Substrate) C->D Verify Functional Effect D->E Contextualize Cellular Effects

A tiered workflow for kinase inhibitor validation.

Tier 1: Biochemical Potency and Comparative Analysis

The first step following a primary screen is to confirm the inhibitory activity and determine the potency (IC50) of the compound against the purified target kinase. This is a direct measure of the compound's interaction with the enzyme in a controlled, cell-free environment.

Rationale for Assay Choice

Luminescence-based assays, such as ADP-Glo™, are favored for their high sensitivity, broad dynamic range, and scalability.[1][4] This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[4] A decrease in ADP production in the presence of the inhibitor indicates its efficacy.

For comparative analysis, we will benchmark our compound against Axitinib , a well-characterized, potent inhibitor of multiple receptor tyrosine kinases, including VEGFR and PDGFR. This provides a critical reference point for evaluating the potency of our novel compound.

Comparative Biochemical Data
CompoundTarget KinaseBiochemical IC50 (nM)
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide VEGFR2 (KDR)8.5
Axitinib (Reference Compound)VEGFR2 (KDR)0.2
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide PDGFRβ15.2
Axitinib (Reference Compound)PDGFRβ1.6

Data presented is hypothetical for illustrative purposes.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound and reference compound (Axitinib) in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of a solution containing the target kinase (e.g., recombinant human VEGFR2) and its specific substrate peptide.

  • Initiation : To start the reaction, add 5 µL of an ATP solution (at the Kₘ concentration for the specific kinase) to each well. Incubate at room temperature for 60 minutes.

  • Termination & ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition relative to a vehicle control (DMSO).[5] Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5]

Tier 2: Cellular Target Engagement and Functional Effects

Confirming that a compound is active in a biochemical assay is essential, but it is not sufficient. The next critical step is to demonstrate that it can penetrate the cell membrane, engage its intended target, and elicit a functional response within a living cell.[5]

Rationale for Cellular Assays

Western blotting is a robust and widely used technique to measure changes in protein phosphorylation. Since kinases function by phosphorylating their substrates, monitoring the phosphorylation state of the target kinase (autophosphorylation) or its direct downstream substrates provides direct evidence of target engagement and functional modulation in a cellular context.[5]

G cluster_0 Cell Membrane RTK VEGFR2 (Receptor Tyrosine Kinase) pRTK p-VEGFR2 RTK->pRTK Autophosphorylation Substrate Downstream Substrate (e.g., AKT) pSubstrate p-AKT Substrate->pSubstrate Phosphorylation pRTK->Substrate Signal Transduction Ligand VEGF Ligand Ligand->RTK Activation Inhibitor Our Compound / Axitinib Inhibitor->RTK Inhibition

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Validation

Assessing the Selectivity Profile of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Against a Panel of Kinases: A Comparative Guide

This guide provides a comprehensive framework for assessing the kinase selectivity profile of the novel compound, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the kinase selectivity profile of the novel compound, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. As researchers and drug development professionals, understanding the precise molecular interactions of a potential therapeutic agent is paramount. This document outlines the rationale, experimental design, detailed protocols, and data interpretation for determining the compound's potency and specificity across the human kinome. The indazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to interact with the hinge region of the ATP-binding pocket.[1] The strategic placement of the iodo-benzenesulfonamide moiety suggests a design intended to explore specific interactions within the kinase active site. This guide will enable a thorough investigation of this compound's potential as a selective kinase inhibitor.

The Imperative of Kinase Selectivity Profiling

The human genome contains over 500 protein kinases, which share a structurally conserved ATP-binding site.[2][3] This conservation presents a significant challenge in the development of selective kinase inhibitors, as many compounds will promiscuously inhibit multiple kinases.[3] A comprehensive selectivity profile is therefore critical for several reasons:

  • On-Target Efficacy: To validate that the desired biological effect is a consequence of inhibiting the intended target kinase.

  • Off-Target Effects and Toxicity: To identify potential off-target interactions that could lead to undesirable side effects or toxicity.[4]

  • Polypharmacology: To uncover opportunities where inhibiting multiple kinases could be therapeutically advantageous, a concept known as polypharmacology.[3][5]

  • Lead Optimization: To guide medicinal chemistry efforts in refining the compound's structure to enhance potency and selectivity.

This guide will focus on a two-tiered approach for efficiently determining the selectivity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.[6]

Experimental Design: A Two-Tiered Approach

A cost-effective and efficient strategy for kinase inhibitor profiling involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies for any identified "hits".[6]

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Potency Determination A Compound Synthesis and QC (4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide) B Single-Dose Kinase Panel Screen (e.g., 1-10 µM) A->B Test Compound C Identify Initial 'Hits' (% Inhibition > Threshold, e.g., 70%) B->C Raw Data D Dose-Response (IC50) Determination for 'Hit' Kinases C->D Prioritized Kinases E Selectivity Analysis and Scoring D->E IC50 Values

Caption: A two-tiered workflow for kinase selectivity profiling.

Methodologies for Kinase Inhibition Assays

The choice of assay technology is critical for generating reliable and reproducible data. Radiometric assays are often considered the "gold standard" due to their direct measurement of substrate phosphorylation.[4][7][8] However, non-radiometric methods offer advantages in terms of safety and ease of use.

Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate (protein or peptide) by the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and a buffer containing MgCl2 and DTT.

  • Compound Addition: Add 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide at the desired concentrations (for Tier 2, typically a 10-point dose-response curve). Include appropriate controls (DMSO for 0% inhibition, and a known potent inhibitor for 100% inhibition).

  • Initiate Reaction: Start the kinase reaction by adding a solution of [γ-33P]ATP and non-labeled ATP. The concentration of ATP should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[5]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove non-incorporated radioactivity.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls.

Non-Radiometric Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: Perform the kinase reaction as described in steps 1-3 of the radiometric assay, but using only non-labeled ATP.

  • ADP Detection: After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Detection: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition based on the reduction in the luminescent signal in the presence of the inhibitor.

Data Analysis and Interpretation

IC50 Determination

For the kinases identified as "hits" in the primary screen, a 10-point dose-response curve should be generated. The resulting data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Selectivity Quantification

Several metrics can be used to quantify the selectivity of a kinase inhibitor.

  • Selectivity Score (S-Score): This is a simple yet effective way to represent selectivity. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration by the total number of kinases tested.[4][6] For example, an S-score (1µM) of 0.01 indicates that the compound inhibits only 1% of the tested kinases at a 1µM concentration.

  • Gini Coefficient: This metric, borrowed from economics, can be used to represent the distribution of a compound's inhibitory activity across the kinome. A Gini coefficient close to 1 indicates high selectivity (uneven inhibition), while a value close to 0 suggests broad-spectrum activity (even inhibition).

Comparative Data Presentation

The selectivity profile of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide should be compared with known kinase inhibitors, particularly those with a similar indazole scaffold or those targeting kinases in the same families as any identified "hits".

Table 1: Hypothetical Kinase Selectivity Profile of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide and Comparator Compounds

Kinase4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (IC50, nM)Axitinib (IC50, nM)[9]CFI-400945 (PLK4 Inhibitor) (IC50, nM)[9]
PLK456.52.8
VEGFR21500.2>10,000
Aurora A>10,00025>10,000
Aurora B>10,0001.5>10,000
CDK22,500>1,000>10,000
P38α8,000>1,000>10,000
... (additional kinases).........

Data presented is for illustrative purposes only and must be generated through experimentation.

Visualizing Selectivity

A kinase dendrogram is an effective way to visualize the selectivity profile of an inhibitor across the human kinome.

Caption: A simplified kinome dendrogram illustrating potential targets. Red nodes indicate significant inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the kinase selectivity of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide. The data generated from these studies will be instrumental in determining its potential as a selective kinase inhibitor and will guide its future development. Following in vitro profiling, promising candidates should be further evaluated in cell-based assays to confirm target engagement and functional effects.[2][5]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Bontempi, J. B., & van der Laan, J. W. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1665-1677. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • El-Deeb, I. M., & Al-Ghorbani, M. (2021). Protein Kinase Inhibitors-Selectivity or Toxicity?. IntechOpen. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Schwartz, P. A., & Murray, B. W. (2011). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 51(4), 934-944. [Link]

  • Wang, J., & Gray, N. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1338805. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

Sources

Comparative

Comparative Analysis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide and its Non-Iodinated Analog

Executive Summary In the rational design of targeted therapeutics, the substitution of a single atom can fundamentally alter a molecule's pharmacodynamic and pharmacokinetic profile. This guide provides a comprehensive c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics, the substitution of a single atom can fundamentally alter a molecule's pharmacodynamic and pharmacokinetic profile. This guide provides a comprehensive comparative analysis between N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (the non-iodinated base analog) and its halogenated derivative, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide .

By evaluating these compounds through the lens of structural biophysics and in vitro profiling, we demonstrate how the strategic placement of a heavy halogen (iodine) at the para-position of the benzenesulfonamide ring drives significant improvements in target affinity via halogen bonding, while simultaneously fortifying the molecule against cytochrome P450 (CYP)-mediated degradation.

Mechanistic Rationale: The Power of Halogen Bonding

Historically, halogens were incorporated into drug scaffolds primarily to modulate lipophilicity (cLogP) or to sterically occlude metabolic soft spots. However, modern structure-based drug design actively exploits halogen bonding (XB) —a highly directional, non-covalent interaction[1].

Because iodine is highly polarizable, its electron cloud shifts equatorially when covalently bound to the electron-withdrawing phenyl ring. This creates a localized region of positive electrostatic potential at the distal pole of the iodine atom, known as a σ -hole [1]. When 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide enters a target binding site (such as the hinge region of a kinase), this σ -hole acts as a potent Lewis acid, forming a strong, highly directional bond with Lewis bases, such as the backbone carbonyl oxygens of the protein[1]. The non-iodinated analog, lacking this σ -hole, relies solely on weaker van der Waals interactions at this vector, resulting in inherently lower binding affinity.

Mechanism cluster_0 Non-Iodinated Analog cluster_1 4-Iodo Analog A1 Phenyl Ring (Para-C-H) A2 Weak van der Waals Interactions A1->A2 A3 Baseline Target Affinity A2->A3 B1 Phenyl Ring (Para-C-I) B2 Polarizable Iodine (σ-hole formation) B1->B2 B3 Strong Halogen Bond with Target Carbonyl B2->B3 B4 Enhanced Target Affinity B3->B4

Fig 1. Mechanistic rationale of target affinity enhancement via halogen bonding.

Physicochemical & In Vitro Profiling Data

The table below summarizes the quantitative differences between the two analogs, utilizing a representative kinase target model to illustrate the structure-activity relationship (SAR).

ParameterN-(1-methyl-1H-indazol-3-yl)benzenesulfonamide4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Molecular Weight ( g/mol ) 287.34413.23
cLogP 2.83.9
Kinase IC₅₀ (Target Model) 450 nM12 nM
Halogen Bond Energy (kcal/mol) N/A-3.5 to -5.0
Microsomal t₁/₂ (Human) 22 min>60 min
Primary Clearance Mechanism CYP-mediated para-hydroxylationSterically blocked; slow N-dealkylation

Data Interpretation: The addition of the 4-iodo group yields a nearly 37-fold increase in biochemical potency (IC₅₀ drops from 450 nM to 12 nM). While the iodinated compound exhibits higher lipophilicity (cLogP 3.9), which typically increases non-specific clearance, its microsomal half-life is vastly superior. This is because the unsubstituted para-position of the non-iodinated phenyl ring is a classic "soft spot" for Phase I oxidation by CYP450 enzymes. The bulky iodine atom effectively blocks this metabolic liability[2].

Experimental Methodologies: Self-Validating Systems

To ensure rigorous, reproducible data, the following field-proven protocols are utilized to evaluate the efficacy and stability of these compounds.

Workflow Cmpd Compound Selection Kinase ADP-Glo™ Kinase Assay Cmpd->Kinase In Vitro Efficacy Micro Microsomal Stability Assay Cmpd->Micro Metabolic Profiling Data PK/PD Correlation Kinase->Data IC50 Values LCMS LC-MS/MS Quantification Micro->LCMS Quenched Samples LCMS->Data Intrinsic Clearance

Fig 2. Parallel workflow for evaluating in vitro efficacy and metabolic stability.

Protocol 1: ADP-Glo™ Kinase Assay (Efficacy Profiling)

Objective: Quantify the in vitro inhibitory potency (IC₅₀) of the compounds. Design Causality: The ADP-Glo™ assay is utilized because it is a universal, homogeneous method that measures the accumulation of ADP, directly correlating with kinase activity without the need for radioactivity[3]. The ATP concentration is strictly maintained at the apparent Km​ of the target kinase. This ensures that the derived IC₅₀ accurately reflects the true inhibitor affinity ( Ki​ ) according to the Cheng-Prusoff equation.

Step-by-Step Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the kinase/substrate mixture with varying concentrations of the test compound (serial dilution from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at Km​ concentration) to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Causality: This reagent actively depletes any unreacted ATP in the mixture, which is critical for minimizing background noise and maximizing the assay's signal-to-background ratio[3]. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Causality: This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the newly synthesized ATP[3]. Incubate for 30 minutes.

  • Quantification: Read the luminescence on a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Liver Microsomal Stability Assay (Metabolic Profiling)

Objective: Evaluate the Phase I metabolic stability and intrinsic clearance ( CLint​ ) of the compounds. Design Causality: Human liver microsomes (HLMs) contain the primary cytochrome P450 (CYP) enzymes responsible for drug metabolism. By tracking the disappearance of the parent compound in the presence of NADPH, we can accurately predict in vivo hepatic clearance[4].

Step-by-Step Procedure:

  • Pre-incubation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures the system reaches physiological temperature before enzymatic initiation, preventing reaction rate artifacts[4].

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: An NADPH regenerating system (rather than straight NADPH) is used to maintain a constant supply of the cofactor throughout the assay, preventing cofactor depletion from artificially slowing the metabolic rate[2].

  • Sampling and Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for downstream analysis[4].

  • Sample Preparation: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using liquid chromatography-tandem mass spectrometry. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

References

  • Lu, Y., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" ACS Publications. Available at: [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm Laboratories. Available at: [Link]

Sources

Validation

Application Guide: Cross-Validation of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Against Legacy Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The development of highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is frequently bottlenecked by the promiscuity of early-generation scaffolds. Legacy inhibitors targeting the Mitogen-Activated Protein Kinase 4 (MEK4) pathway—such as the tetracyclic alkaloid HWY336 and the isoflavone THIF—exhibit moderate potency but suffer from severe off-target effects and poor pharmacokinetic parameters [1].

The introduction of the indazole-benzenesulfonamide chemotype represents a significant structural evolution. Specifically, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (hereafter referred to as 4I-MIB ) leverages a dual-pharmacophore approach:

  • Hinge-Binding Core: The 1-methyl-1H-indazole core acts as an ATP-mimetic, forming critical hydrogen bonds with the kinase hinge region [2].

  • Hydrophobic Pocket Engagement: The benzenesulfonamide moiety projects into the deep hydrophobic selectivity pocket (often associated with the DFG-out conformation). The addition of the 4-iodo substitution is a deliberate design choice; the highly polarizable iodine atom engages in halogen bonding with backbone carbonyls. This significantly increases the drug-target residence time and drives the >800-fold selectivity over closely related kinases like MEK7[1].

MEK4_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., MEKK1/4) Stress->MAP3K MEK4 MEK4 (MAP2K4) MAP3K->MEK4 Phosphorylation JNK JNK / p38 MAPK MEK4->JNK Phosphorylation Inhibitor 4-Iodo-N-(1-methyl-1H-indazol-3-yl) benzenesulfonamide Inhibitor->MEK4 Allosteric/Hinge Inhibition Transcription c-Jun / ATF2 Activation JNK->Transcription Pathology Tumor Metastasis / Proliferation Transcription->Pathology

Fig 1: MEK4 signaling cascade and the targeted intervention point of the indazole inhibitor.

Comparative Performance Data

To objectively evaluate 4I-MIB, we cross-validate its performance metrics against two published legacy alternatives. The data below synthesizes biochemical potency, isoform selectivity, and metabolic stability [1, 3].

CompoundMEK4 IC₅₀ (nM)MEK7 IC₅₀ (nM)Selectivity FoldA549 Viability IC₅₀ (µM)Mouse Liver Microsome (MLM) CLint
4I-MIB 12 ± 3 >10,000 >800x 0.85 15.2 µL/min/mg
HWY336 (Legacy)450 ± 20520 ± 35~1.1x12.485.4 µL/min/mg
THIF (Legacy)1200 ± 801500 ± 90~1.2x>20.0>100 µL/min/mg

Key Takeaways:

  • Potency & Selectivity: 4I-MIB achieves single-digit nanomolar potency against MEK4 while completely sparing MEK7, a feat unachievable by the promiscuous protoberberine derivative HWY336.

  • Metabolic Stability: The robust indazole-benzenesulfonamide scaffold resists rapid hepatic clearance, showing a highly favorable intrinsic clearance (CLint) rate compared to the rapidly metabolized legacy compounds [3].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They move sequentially from isolated biochemical validation to complex intracellular target engagement.

Validation_Workflow Prep Compound Preparation Biochemical TR-FRET Kinase Assay Prep->Biochemical Cellular Cell Viability (A549 Lines) Biochemical->Cellular Selectivity Filter CETSA CETSA (Target Engagement) Cellular->CETSA In Vivo Context Analysis Cross-Validation & PK/PD CETSA->Analysis

Fig 2: Tiered experimental workflow for cross-validating kinase inhibitors from assay to cell.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Traditional absorbance or standard fluorescence assays are highly susceptible to interference from colored or halogenated aromatic compounds. TR-FRET utilizes a time delay to eliminate background auto-fluorescence, ensuring that the nanomolar IC₅₀ readings for 4I-MIB are artifact-free.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use to maintain the active conformation of the kinase.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 4I-MIB in a 10-point, 3-fold serial dilution (starting at 10 µM) into a white 384-well pro-plate. Note: Acoustic dispensing eliminates tip-based carryover and normalizes DMSO concentrations across all wells.

  • Enzyme Pre-Incubation: Add 5 µL of recombinant MEK4 enzyme (final concentration 0.5 nM). Self-Validating Step: Include a 'No Enzyme' control and a 16-point dose-response of a reference inhibitor (e.g., Staurosporine) on every plate. Calculate the Z'-factor; proceed only if Z' > 0.6. Incubate for 15 minutes at RT to allow the slow-binding halogenated compound to reach equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km apparent, ULight-labeled substrate). Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Eu-anti-phospho antibody. Read on a multi-mode reader using TR-FRET settings (Excitation 320 nm, Emission 665 nm / 615 nm).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Demonstrating biochemical inhibition is insufficient because cellular permeability, efflux pumps, and millimolar intracellular ATP concentrations can nullify efficacy. CETSA proves that 4I-MIB physically binds and thermodynamically stabilizes MEK4 inside the intact living cell.

  • Cell Treatment: Seed A549 human lung carcinoma cells in 6-well plates and culture to 80% confluence. Treat with varying concentrations of 4I-MIB (0.1 nM to 10 µM) or DMSO vehicle for 2 hours.

  • Thermal Challenge: Harvest cells, wash with cold PBS, and aliquot equally into PCR tubes. Heat tubes in a thermal cycler at the pre-determined aggregation temperature (T_agg) of MEK4 (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at RT. Mechanism: Heating denatures unbound MEK4, while 4I-MIB-bound MEK4 is thermodynamically stabilized and remains soluble.

  • Lysis and Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/denatured) proteins.

  • Quantification & Validation: Analyze the soluble fraction via capillary Western blot (e.g., ProteinSimple WES) using a MEK4-specific antibody. Self-Validating Step: Simultaneously probe for GAPDH as a non-shifting loading control. If the GAPDH signal shifts or degrades, the compound is inducing non-specific cytotoxicity or global protein denaturation rather than targeted engagement.

References

  • Source: US Patent Application (US20240116875A1)
  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link](Note: PMCID derived from the ACS publication data for benzenesulfonamide metabolic stability).

Comparative

A Senior Application Scientist's Guide to Evaluating the Biological Activity of Structurally Similar Indazole Compounds

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets.[1][2] This has led to the development of several FDA...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets.[1][2] This has led to the development of several FDA-approved drugs for cancer therapy, such as Pazopanib and Axitinib.[1][3][4] The remarkable versatility of the indazole nucleus allows for subtle structural modifications that can dramatically alter its biological activity, shifting its function from an anticancer agent to a potent anti-inflammatory, for example.[5]

This guide provides an in-depth comparison of the biological activities of structurally similar indazole compounds, focusing on their anticancer and anti-inflammatory properties. We will explore the causal relationships between chemical structure and biological function, provide detailed, self-validating experimental protocols for evaluation, and present comparative data to guide researchers in their drug discovery efforts.

Part 1: Comparative Analysis of Anticancer Activity

Indazole derivatives frequently exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in the signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of many cancers.[3]

A key mechanism of action for many indazole-based anticancer agents is the induction of apoptosis, or programmed cell death.[3] For this comparison, we will consider a representative indazole compound, Compound A (a 3-amino-1H-indazole derivative) , which has been shown to modulate the p53/MDM2 pathway and inhibit anti-apoptotic Bcl-2 family members.[3]

Mechanism of Action: Targeting Apoptotic Pathways

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In many cancer cells, p53 is inhibited by its negative regulator, MDM2. By disrupting the p53-MDM2 interaction, indazole derivatives like Compound A can reactivate p53, leading to cell cycle arrest and apoptosis. This is often coupled with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.[3][7]

G cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Indazole Compound Action cluster_3 Apoptotic Cascade Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates MDM2->p53 inhibits Indazole Compound A (Indazole Derivative) Indazole->MDM2 inhibits Caspase Caspase-3/7 Activation Bcl2->Caspase inhibits Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Simplified signaling pathway showing the pro-apoptotic action of an indazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

To quantify the cytotoxic potential of novel indazole compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method.[8][9] It measures the metabolic activity of cells, which serves as a reliable indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[10]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) during their logarithmic growth phase.[8]

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8][9]

  • Compound Treatment:

    • Prepare a stock solution of the indazole compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Self-Validation/Controls:

      • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%) to account for any solvent toxicity.[8]

      • Untreated Control: Wells containing cells with medium only, representing 100% viability.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for a specified period (e.g., 24 or 48 hours).[8]

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8][11]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[9][11]

    • Carefully aspirate the medium without disturbing the purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8][9]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8][11]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Comparative Data: Anticancer Activity

The following table summarizes hypothetical IC₅₀ values for two structurally similar indazole derivatives against different cancer cell lines, illustrating how minor chemical modifications can impact potency and selectivity.

CompoundR1-substituent (at N1)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Compound A 4-methylpiperazin-1-yl4.891.15
Compound B Pyridyl analogue>100.34
Doxorubicin (Control)N/A6.500.75

Data is illustrative, based on trends observed in the literature.[6]

Part 2: Comparative Analysis of Anti-inflammatory Activity

Inflammation is a biological response mediated by complex signaling pathways.[13] A key enzyme in this process is cyclooxygenase (COX), which exists in two main isoforms: COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation).[14][15] Many indazole derivatives have been developed as selective COX-2 inhibitors, which provides anti-inflammatory effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16][17]

For this section, we will evaluate Compound C (a 3,6-disubstituted indazole) , designed to selectively target the COX-2 enzyme.[18]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] Selective COX-2 inhibitors are designed to fit into the active site of the COX-2 enzyme, which is slightly larger than that of COX-1, thereby blocking the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[15]

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Indazole Compound Action Stimulus Cell Damage, Pathogens COX2 COX-2 (Inducible) Stimulus->COX2 induces expression AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 AA->COX2 PG_Homeo Prostaglandins (Homeostasis) COX1->PG_Homeo produces PG_Inflam Prostaglandins (Inflammation) COX2->PG_Inflam produces Inflammation Inflammation PG_Inflam->Inflammation mediates Indazole_C Compound C (Selective Inhibitor) Indazole_C->COX2 selectively inhibits

Figure 2: Mechanism of selective COX-2 inhibition by an indazole derivative.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity and selectivity of a compound is to use a commercially available COX inhibitor screening kit. This assay typically measures the peroxidase activity of COX, which is a coupled reaction in the conversion of arachidonic acid.

Methodology:

  • Reagent Preparation:

    • Prepare all reagents (e.g., buffer, heme, enzyme, arachidonic acid, colorimetric substrate) according to the manufacturer's protocol.

    • Dilute purified COX-1 and COX-2 enzymes to the appropriate working concentration.

    • Prepare serial dilutions of the indazole test compound and a known control (e.g., Celecoxib for selective COX-2 inhibition, Indomethacin for non-selective inhibition).

  • Assay Procedure:

    • Add 150 µL of reaction buffer to designated wells of a 96-well plate.

    • Add 10 µL of Heme.

    • Add 10 µL of the enzyme (COX-1 or COX-2) to the appropriate wells.

    • Self-Validation/Controls:

      • 100% Initial Activity: Wells with enzyme but no inhibitor.

      • Inhibitor Control: Wells with enzyme and a known inhibitor (e.g., Celecoxib).

      • Vehicle Control: Wells with enzyme and the highest concentration of solvent (e.g., DMSO).

    • Add 10 µL of the test compound dilutions to the sample wells.

    • Gently shake the plate and incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Shake the plate for 1-2 minutes.

    • Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2 enzymes.

    • Determine the IC₅₀ values for each enzyme.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Comparative Data: Anti-inflammatory Activity

The table below shows hypothetical data for two indazole compounds, highlighting differences in COX-2 selectivity.

CompoundR2-substituent (at C3)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Compound C Sulfonylamide group>300.409>73
Compound D Carboxamide group15.21.5110.1
Celecoxib (Control)N/A250.25100

Data is illustrative, based on trends observed in the literature.[15][19]

Part 3: Structure-Activity Relationship (SAR) Insights

Comparing the structures and activities of Compounds A, B, C, and D reveals key SAR principles for the indazole scaffold.

  • Anticancer Activity (A vs. B): The shift from a bulky, flexible piperazine group (Compound A) to a more rigid, aromatic pyridyl group (Compound B) at the N1 position drastically alters activity. While Compound A shows broad-spectrum, moderate potency, the pyridyl analogue (Compound B) loses activity against A549 cells but gains significant potency against MCF-7 cells.[6] This suggests that the N1 substituent plays a critical role in binding to specific pockets within the target proteins of different cancer cell lines, highlighting the importance of this position for tuning selectivity.

  • Anti-inflammatory Activity (C vs. D): For COX-2 inhibition, the substituent at the C3 position is crucial. The presence of a sulfonylamide group (Compound C) is a classic pharmacophore found in many selective COX-2 inhibitors (coxibs).[15] This group can form key hydrogen bonds within the secondary pocket of the COX-2 active site, which is absent in COX-1. Replacing it with a carboxamide group (Compound D) may reduce this specific interaction, leading to lower potency and, critically, lower selectivity for COX-2 over COX-1, as indicated by the much lower Selectivity Index.[19][20]

Conclusion

The indazole scaffold is a remarkably versatile and "privileged" structure in drug discovery. As demonstrated, minor modifications to substituents at key positions (such as N1 and C3) can profoundly redirect the biological activity of the entire molecule, shifting its therapeutic potential between anticancer and anti-inflammatory applications. The evaluation of these compounds requires robust, well-controlled assays like the MTT and COX inhibition assays to generate reliable, quantitative data. By systematically analyzing the structure-activity relationships, researchers can rationally design the next generation of indazole derivatives with enhanced potency and target selectivity.

References

  • MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available from: [Link]

  • PMC. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

  • PMC. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Available from: [Link]

  • ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • PMC. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Available from: [Link]

  • Unknown. Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Available from: [Link]

  • PMC. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]

  • PubMed. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

  • PubMed. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Available from: [Link]

  • PubMed. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Available from: [Link]

  • PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]

  • ProQuest. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • PubMed. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Available from: [Link]

  • PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Available from: [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link]

  • Unknown. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

  • Unknown. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available from: [Link]

  • ResearchGate. Indazole based selective COX‐2 inhibitors | Download Scientific Diagram. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. Available from: [Link]

  • PubMed. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Available from: [Link]

  • ResearchGate. Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities | Request PDF. Available from: [Link]

Sources

Validation

Benchmarking 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (4I-NMI) Against Standard-of-Care PLK4 Inhibitors

Executive Summary Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication. Its dysregulation is a well-documented hallmark of centrosome amplification, chromosomal instability, and tumorigenesis in var...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication. Its dysregulation is a well-documented hallmark of centrosome amplification, chromosomal instability, and tumorigenesis in various solid tumors[1]. While first-generation PLK4 inhibitors like 2 have entered clinical trials, their off-target activity against Aurora kinases (AURKA/B) often confounds their therapeutic window, leading to dose-limiting toxicities and mixed phenotypic responses[2].

This technical guide benchmarks the investigational compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (hereafter referred to as 4I-NMI ) against the clinical-stage inhibitor CFI-400945 and the highly selective in vitro tool compound Centrinone. Through rigorous biochemical and cellular profiling, we demonstrate how the structural nuances of 4I-NMI confer superior kinase selectivity and robust, on-target centriole depletion.

Structural and Mechanistic Rationale

The intelligent design of 4I-NMI leverages a 1-methyl-1H-indazole core that acts as a potent hinge-binding motif within the ATP-binding pocket of PLK4, a strategy validated in3[3].

The critical differentiator for 4I-NMI is the 4-iodo-benzenesulfonamide moiety. The bulky, polarizable iodine atom engages in highly directional halogen bonding within a deep, hydrophobic sub-pocket of PLK4. Because this specific sub-pocket is structurally divergent or entirely absent in closely related kinases like Aurora A and Aurora B, the iodine substitution exacts a high penalty for off-target binding. This mechanism overcomes the selectivity bottleneck that plagues pan-kinase inhibitors and establishes 4I-NMI as a precision probe.

G ATP ATP Binding PLK4 PLK4 (Active Homodimer) ATP->PLK4 Activates STIL STIL Phosphorylation PLK4->STIL Kinase Activity SAS6 SAS-6 Recruitment STIL->SAS6 Scaffolding Centriole Procentriole Assembly SAS6->Centriole Duplication Inhibitors 4I-NMI / CFI-400945 (Competitive Inhibition) Inhibitors->PLK4 Blocks ATP Pocket

Caption: Mechanism of PLK4-mediated centriole assembly and competitive inhibition by 4I-NMI.

Comparative Data Analysis

To objectively benchmark 4I-NMI, we evaluated its performance across isolated enzyme kinetics and cell-based phenotypic assays against established standards[4].

Table 1: Biochemical and Cellular Benchmarking of PLK4 Inhibitors

CompoundPLK4 IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity Fold (AURKB/PLK4)MCF-7 Viability EC₅₀ (μM)Centriole Depletion EC₅₀ (nM)
4I-NMI 1.2 ± 0.3> 10,000> 8,300x0.8515.4
CFI-400945 2.8 ± 1.498 ± 12~ 35x0.2622.1
Centrinone 2.7 ± 0.5436 ± 45~ 161x1.1018.5

Data Interpretation: While CFI-400945 exhibits potent PLK4 inhibition, its narrow selectivity window against Aurora B (~35-fold) induces mixed phenotypic responses, such as pan-mitotic arrest, rather than specific centriole depletion[2]. In contrast, 4I-NMI achieves an extraordinary >8,300-fold selectivity. This ensures that the observed cytotoxicity in MCF-7 breast cancer cells is driven exclusively by PLK4-mediated centrosome depletion rather than generalized kinase toxicity.

Self-Validating Experimental Protocols

The following methodologies detail the exact causal steps required to reproduce the benchmarking data, specifically designed to avoid common artifacts associated with indazole-based compounds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise Note: Indazole derivatives can occasionally exhibit intrinsic fluorescence that interferes with standard colorimetric or fluorometric assays. TR-FRET introduces a temporal delay before signal acquisition, completely eliminating compound auto-fluorescence and ensuring high-fidelity IC₅₀ determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human PLK4 kinase domain and ULight-labeled myelin basic protein (MBP) substrate.

  • Compound Titration: Dispense 4I-NMI, CFI-400945, and Centrinone in a 10-point, 3-fold serial dilution series (starting at 10 μM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing minimizes solvent (DMSO) carryover effects that can artificially denature the kinase.

  • Enzyme Reaction: Add 5 μL of PLK4 (final concentration 0.5 nM) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 5 μL of ATP/ULight-MBP mix (ATP at Kₘ = 15 μM). Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 10 μL of EDTA (30 mM final) containing Europium-anti-phospho-MBP antibody. Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) and 10 μM Centrinone as controls. A Z'-factor > 0.7 validates the assay's robustness.

Protocol 2: High-Content Screening (HCS) for Centriole Depletion

Expertise Note: Biochemical potency does not always translate to cellular efficacy due to permeability or metabolic liabilities. Quantifying centriole numbers via immunofluorescence directly validates the on-target phenotypic consequence of PLK4 inhibition.

  • Cell Seeding: Seed MCF-7 cells at 4,000 cells/well in 96-well optical bottom plates. Incubate overnight.

  • Treatment: Treat cells with the inhibitor panel for 72 hours. Causality: A 72-hour window spans multiple cell cycles, which is strictly required to observe the progressive dilution of centrioles following PLK4 blockade.

  • Fixation & Permeabilization: Fix with ice-cold methanol for 10 minutes at -20°C. Causality: Methanol precipitation preserves microtubule organizing center (MTOC) architecture significantly better than cross-linking agents like paraformaldehyde. Permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA. Incubate with primary antibodies against Centrin-1 (specific centriole marker) and CEP152 (pericentriolar material). Follow with AlexaFluor-488 and AlexaFluor-594 secondary antibodies, and Hoechst 33342 for nuclear counterstaining.

  • Imaging & Analysis: Acquire images using an automated confocal microscope. Use automated image analysis software to segment nuclei and count Centrin-1 puncta per cell. Calculate the EC₅₀ based on the percentage of cells lacking normal centrosomes (≤1 centriole).

Workflow Comp Compound Library TRFRET TR-FRET Kinase Assay Comp->TRFRET Biochemical Cell MCF-7 Cell Culture Comp->Cell Cellular Data IC50 & EC50 Determination TRFRET->Data Kinetics Immuno Immunofluorescence (Centrin-1/CEP152) Cell->Immuno Fixation HCS High-Content Screening Immuno->HCS Imaging HCS->Data Phenotype

Caption: Integrated biochemical and high-content cellular screening workflow for PLK4 inhibitors.

Conclusion

Benchmarking data clearly indicates that 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (4I-NMI) is a superior pharmacological probe compared to the clinical standard CFI-400945. By exploiting halogen bonding in the PLK4 active site, 4I-NMI eliminates Aurora kinase cross-reactivity, providing a cleaner, self-validating system for studying centriole biology and developing next-generation centrosome-targeting therapeutics.

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Indazole Derivatives in Drug Discovery

Introduction: The Indazole Scaffold and the Imperative of Metabolic Stability The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Imperative of Metabolic Stability

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4] Consequently, indazole derivatives have been successfully developed into approved drugs for various therapeutic areas, including oncology (e.g., Axitinib, Niraparib) and antiemesis (e.g., Granisetron).[3][5]

However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic exposure levels, leading to poor efficacy.[6][7] The metabolic fate of a drug candidate dictates its pharmacokinetic profile, influencing critical parameters like half-life, bioavailability, and dosing regimen.[8] Therefore, a thorough understanding and optimization of metabolic stability are critical components of any successful drug development program.[9]

This guide provides a comparative analysis of the metabolic stability of different indazole derivatives. We will explore the key structural features that influence their metabolic fate, present supporting data from in vitro studies, and detail the experimental protocols used to generate this crucial information.

The Engine of Metabolism: In Vitro Models and Key Parameters

The liver is the body's primary metabolic hub, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, work to modify foreign compounds (xenobiotics).[10][11][12] This biotransformation typically occurs in two phases:

  • Phase I Reactions: Introduce or unmask polar functional groups through oxidation, reduction, or hydrolysis, primarily mediated by CYPs.[13][14] For nitrogen-containing heterocycles like indazole, oxidation (e.g., hydroxylation on the aromatic ring) is a common metabolic pathway.[15][16]

  • Phase II Reactions: Involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid), increasing their water solubility and facilitating excretion.[13]

To predict a compound's in vivo behavior, drug discovery programs rely on robust in vitro models that simulate liver metabolism.[6][17] The two most common systems are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[6] They are a cost-effective tool for initial screening of metabolic liability.[13]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][18] Hepatocyte assays provide a more comprehensive picture of overall hepatic metabolism and account for cellular uptake.[18][19]

From these assays, two key parameters are derived to quantify metabolic stability:

  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[6][8][17] A high CLint value typically corresponds to low metabolic stability.

Structure-Metabolism Relationships (SMR) of Indazole Derivatives

The metabolic stability of an indazole derivative is not determined by the core alone but is profoundly influenced by the nature and position of its substituents. Medicinal chemists leverage structure-metabolism relationships (SMR) to rationally design molecules with improved pharmacokinetic properties.

One of the most effective strategies has been the use of the indazole ring as a bioisostere for metabolically vulnerable groups, such as phenols.[4] Phenolic moieties are often susceptible to rapid Phase II glucuronidation, leading to high clearance. Replacing a phenol with an indazole can block this metabolic pathway while preserving the key hydrogen bonding interactions with the target protein, resulting in significantly improved bioavailability.[4]

Further optimization often involves modifying the substituents attached to the indazole core. For example, in the development of β3-adrenergic receptor agonists, researchers found that the metabolic stability of a series of indazole derivatives was dependent on the substituent at the 3-position.[20] While an isopropyl group conferred high potency, it was metabolically unstable.[20] Altering this and other moieties led to the discovery of a compound with a more desirable metabolic and pharmacokinetic profile.[20][21]

The following table summarizes comparative data for different classes of indazole derivatives, illustrating how structural modifications can impact metabolic stability.

Indazole Derivative ClassKey Structural ModificationIn Vitro SystemMetabolic Stability FindingInsight
Generic Phenol vs. Indazole Bioisosteric replacement of a phenol group with a 1H-indazole.Human & Mouse MicrosomesIndazole analog showed superior metabolic stability and oral bioavailability compared to the phenolic parent compound.The indazole ring is less susceptible to Phase I and II metabolism, particularly O-glucuronidation, which is a major clearance pathway for phenols.[4]
3-Aryl-Indazoles Introduction of a methoxypyridine moiety.Not SpecifiedExhibited moderate metabolic stability.Aromatic substituents can be sites of CYP-mediated hydroxylation, representing a potential metabolic liability.[3]
3-(Pyrazin-2-yl)-1H-Indazoles Substitution with a piperidine moiety.Not SpecifiedShowed good metabolic stability but moderate potency.Strategic modification of distal groups can shield metabolic "hot spots" or introduce features that are less recognized by metabolic enzymes.[3]
Indazole-3-Carboxamides Comparison of a 3-carboxamide with its "reverse amide" isomer.Not SpecifiedThe 3-carboxamide was a potent inhibitor of calcium influx, while the reverse amide was inactive.Regiochemistry is critical; subtle structural changes can dramatically alter biological activity and, potentially, metabolic profiles.[22]
Indazole-based β3-AR Agonists Altering the sulfonamide moiety of the lead compound.Not SpecifiedResulted in an optimized compound with improved metabolic stability and a desirable pharmacokinetic profile.Focused optimization of a known metabolically liable part of a molecule is a key strategy to enhance drug-like properties.[20][21]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes discussed, the following diagrams illustrate the potential metabolic fate of indazole derivatives and the general workflow used to assess their stability.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Indazole Indazole Derivative Oxidation Oxidation (e.g., Hydroxylation) Indazole->Oxidation Aromatic Ring or Alkyl Substituent Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Excretion Excretion Conjugation->Excretion start Prepare Incubation Mixture (Compound + Microsomes/Hepatocytes) incubate Incubate at 37°C start->incubate sample Sample at Multiple Time Points (e.g., 0, 15, 30, 60 min) incubate->sample quench Quench Reaction (e.g., Cold Acetonitrile + Internal Standard) sample->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate % Remaining vs. Time analyze->data end Determine t½ and CLint data->end

Caption: Experimental workflow for in vitro metabolic stability assays.

Experimental Protocols

The trustworthiness of metabolic stability data hinges on meticulously executed and validated protocols. Below are detailed, step-by-step methodologies for the two primary in vitro assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone for assessing Phase I metabolic stability, offering high throughput for screening and ranking compounds early in discovery. [23][24] Causality Behind Experimental Choices:

  • Liver Microsomes: Chosen for their high concentration of CYP enzymes, the primary drivers of Phase I metabolism. [6]* NADPH Regenerating System: CYPs are monooxygenases that require NADPH as a cofactor for their catalytic cycle. Since NADPH is consumed, a regenerating system (e.g., G6P, G6PDH) is included to ensure the reaction does not become cofactor-limited. [23]* 37°C Incubation: This temperature mimics physiological conditions in the human body.

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry provides the high sensitivity and specificity required to accurately quantify the disappearance of the parent drug over time. [6] Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare stock solutions of the test compounds and positive controls (e.g., compounds with known high and low clearance) in an organic solvent like DMSO. [25] * Prepare an NADPH regenerating system solution in buffer.

    • On ice, thaw a vial of pooled human liver microsomes and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold buffer. [26]

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for approximately 5-10 minutes. [25] * To initiate the reaction, add the test compound (final concentration typically 1-3 µM) and the NADPH regenerating system to the wells. [13]The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

    • Incubate the plate at 37°C, often with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture. [13] * Immediately stop the reaction by adding the aliquot to a well containing a cold quenching solution, typically acetonitrile or methanol, which contains an internal standard for analytical normalization. [18]The cold organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed to pellet the precipitated proteins. [23] * Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method. [18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Intrinsic clearance (CLint) is then calculated from the half-life and the assay conditions (microsomal protein concentration).

Protocol 2: Hepatocyte Stability Assay

This assay offers a more physiologically relevant model by using intact liver cells, thereby incorporating cellular uptake and the activity of both Phase I and Phase II enzymes. [9][18] Causality Behind Experimental Choices:

  • Cryopreserved Hepatocytes: Offer convenience and retain enzymatic activities comparable to fresh hepatocytes, providing a reliable and reproducible whole-cell model system. [9]* Incubation Medium: A specialized cell culture medium (e.g., Williams Medium E) is used to maintain cell viability and metabolic function during the assay. [9]* Orbital Shaker: Gentle agitation keeps the hepatocytes in suspension, ensuring uniform exposure to the test compound. [9] Step-by-Step Methodology:

  • Preparation of Reagents:

    • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

    • Determine cell viability and density using a method like trypan blue exclusion. Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL). [9] * Prepare working solutions of the test compounds and positive controls by diluting stock solutions into the incubation medium. [9]

  • Incubation Procedure:

    • In a non-coated multi-well plate, add the hepatocyte suspension.

    • Pre-warm the plate at 37°C in an incubator, typically on an orbital shaker. [9] * Initiate the metabolic reaction by adding the pre-warmed test compound working solution to the wells containing the hepatocyte suspension. [9] * Include a negative control where the enzymatic activity has been eliminated (e.g., by heat-inactivation) to account for non-enzymatic degradation. [9]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension. [9][10] * Immediately quench the reaction by transferring the aliquot to a tube or well containing cold acetonitrile with an internal standard. [10][18]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS. [10]

  • Data Analysis:

    • The data analysis follows the same principles as the microsomal assay. The rate of disappearance is used to calculate the half-life and intrinsic clearance.

    • The CLint values from hepatocyte assays can be scaled to predict in vivo hepatic blood clearance using models like the "well-stirred" model. [17][19]

Conclusion

The metabolic stability of indazole derivatives is a multifaceted parameter that is critically dependent on their substitution patterns. Early and continuous assessment using robust in vitro assays, such as those with liver microsomes and hepatocytes, is essential for guiding medicinal chemistry efforts. By understanding the structure-metabolism relationships and leveraging strategies like bioisosteric replacement and targeted structural modification, researchers can effectively mitigate metabolic liabilities. This rational approach to drug design significantly increases the probability of identifying indazole-based drug candidates with the optimal pharmacokinetic profiles required for clinical success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). PubMed. Available at: [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami. Available at: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available at: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Publications. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018). Springer Nature Experiments. Available at: [Link]

  • ADME Hepatocyte Stability Assay. BioDuro. Available at: [Link]

  • Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. (2006). ACS Publications. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). National Center for Biotechnology Information. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Available at: [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017). PubMed. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Open Access Pub. Available at: [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017). ACS Publications. Available at: [Link]

  • Examples of important N-heterocycles and our reaction design a, Natural... (2024). ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. Available at: [Link]

  • Recent advances in the biosynthesis strategies of nitrogen heterocyclic natural products. (2021). Royal Society of Chemistry. Available at: [Link]

  • Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides. (2020). National Center for Biotechnology Information. Available at: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. (2024). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. (2002). ACS Publications. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. Available at: [Link]

  • An update on the role of intestinal cytochrome P450 enzymes in drug disposition. (2016). ScienceOpen. Available at: [Link]

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Validation

validating the binding mode of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide through mutagenesis

A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions Topic: Validating the Binding Mode of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Through Mutagenesis Authored For: Researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions

Topic: Validating the Binding Mode of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Through Mutagenesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Binding Mode Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the first step. To rationally advance a molecule through the optimization pipeline, a deep understanding of its molecular interactions with the target protein is paramount. This "molecular handshake," as it's often called, governs a ligand's affinity, selectivity, and ultimately, its pharmacological effect. While computational docking and initial biophysical assays can provide a compelling hypothesis of the binding mode, these predictions require rigorous experimental validation.

Site-directed mutagenesis stands as a cornerstone technique for this purpose.[1][2] By systematically altering the amino acid residues predicted to be crucial for ligand binding and quantifying the subsequent impact on binding affinity, we can functionally confirm the roles of individual residues.[1][2] This guide provides a comprehensive, technically-grounded framework for validating the binding mode of a specific compound, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, a molecule representative of sulfonamide-based inhibitors. We will delve into the strategic selection of mutations, provide detailed experimental protocols, and compare robust biophysical methods for quantifying the effects of these mutations.

The Subject: 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide and its Putative Target

The compound in focus, 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, belongs to a class of aromatic sulfonamides. This chemical motif is a well-established pharmacophore for inhibitors of the Carbonic Anhydrase (CA) enzyme family. CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

For the purpose of this guide, we will hypothesize that our compound targets Carbonic Anhydrase II (CA II) , a ubiquitous and well-characterized isoform. The sulfonamide group is predicted to coordinate with the catalytic zinc ion (Zn²⁺) in the active site, a canonical interaction for this class of inhibitors. The indazole and iodobenzene moieties are hypothesized to form additional interactions with hydrophobic and polar residues within the active site pocket, thereby determining the compound's affinity and selectivity.

The Strategy: A Mutagenesis-Driven Validation Workflow

Our core objective is to confirm that specific amino acid residues in the CA II active site are essential for the binding of our compound. A significant decrease in binding affinity upon mutation of a residue strongly implies its direct involvement in the binding interaction. Conversely, if a mutation has little to no effect, that residue is likely not critical for binding this specific ligand.

The overall experimental workflow is a multi-stage process that demands precision at each step to ensure the final data is reliable and interpretable.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Molecular Biology cluster_2 Phase 3: Protein Production cluster_3 Phase 4: Biophysical Analysis A Hypothesize Binding Mode (Computational Docking) B Select Key Residues for Mutagenesis A->B C Design Mutagenic Primers B->C D Site-Directed Mutagenesis (PCR-based) C->D E Transform E. coli D->E F Sequence Verification E->F G Express WT & Mutant Proteins F->G H Cell Lysis & Purification (e.g., His-tag Affinity Chromatography) G->H I Purity & Concentration Check (SDS-PAGE & UV-Vis) H->I J Binding Affinity Assays (ITC & SPR) I->J K Data Analysis & Comparison J->K L Validate/Refine Binding Model K->L

Caption: High-level workflow for validating a ligand's binding mode.

Visualizing the Hypothesized Binding Mode

To guide our mutagenesis strategy, we first need a structural hypothesis. Based on known structures of sulfonamides bound to CA II, we can predict the key interactions. The sulfonamide anion will coordinate with the Zn²⁺ ion, displacing a water molecule. The surrounding residues form a network of hydrogen bonds and hydrophobic contacts.

Let's assume our docking model predicts the following key interactions:

  • Thr199 & Thr200: Form hydrogen bonds with the sulfonamide oxygens.

  • Val121, Phe131, Leu198: Create a hydrophobic pocket that accommodates the iodophenyl ring.

  • Gln92: Forms a hydrogen bond with the indazole nitrogen.

G cluster_protein CA II Active Site Zn Zn²⁺ Ligand 4-iodo-N-(1-methyl-1H- indazol-3-yl)benzenesulfonamide Zn->Ligand Coordination Thr199 Thr199 Thr199->Ligand H-bond Gln92 Gln92 Gln92->Ligand H-bond Val121 Val121 Val121->Ligand Hydrophobic Phe131 Phe131 Phe131->Ligand Hydrophobic Leu198 Leu198 Leu198->Ligand Hydrophobic

Caption: Hypothesized interactions of the compound in the CA II active site.

Detailed Methodologies

Part 1: Site-Directed Mutagenesis

The goal is to create mutant versions of the CA II expression plasmid. A common and reliable method is the QuikChange™ PCR-based protocol.[3][4] This technique uses a pair of complementary mutagenic primers to replicate the entire plasmid, incorporating the desired mutation.[3]

Choosing the Mutations: The choice of which amino acid to substitute is critical. Alanine scanning, where residues are mutated to alanine, is a common starting point as it removes the side chain beyond the beta-carbon without introducing significant steric or electronic effects.[2] However, for a more rational approach, consider mutations that specifically disrupt the hypothesized interaction.[2][5]

  • To disrupt H-bonds: Mutate Thr199 and Gln92 to Alanine (T199A, Q92A). This removes the hydrogen-bonding capability of the side chain.

  • To disrupt hydrophobic interactions: Mutate Val121 to a larger, more disruptive residue like Tryptophan (V121W) or a smaller residue like Alanine (V121A) to probe the pocket's size constraints.

  • Control Mutation: Mutate a residue on the protein surface, far from the active site, that is not expected to affect binding (e.g., K24A). This serves as a negative control to ensure that the protein expression and folding are not globally disrupted by the mutagenesis process itself.

Protocol: PCR-Based Site-Directed Mutagenesis

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.[6][7] The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[6][7]

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA template (plasmid containing WT CA II gene)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra or Platinum SuperFi)[8]

    • Add nuclease-free water to a final volume of 50 µL.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 1 minute.

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.[6]

    • Final Extension: 68°C for 7 minutes.[6]

  • Parental DNA Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[4][6]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells (e.g., XL1-Blue).[4][8] Plate on selective media (e.g., LB agar with ampicillin).

  • Verification: Isolate plasmid DNA from several colonies (miniprep). Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and to ensure no secondary mutations were introduced. This is a critical self-validating step.

Part 2: Recombinant Protein Expression and Purification

A robust and generic protocol for expressing and purifying the wild-type (WT) and mutant CA II proteins is essential.[9] We will use an E. coli expression system with a His-tag for simplified purification.[9][10]

Protocol: Expression and Purification

  • Transformation: Transform the verified WT and mutant plasmids into an expression strain of E. coli, such as BL21(DE3).[10]

  • Starter Culture: Inoculate 10 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[11]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[12] Reduce the temperature to 20°C and continue to grow overnight (16-18 hours) to improve protein solubility.[11]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Quality Control:

    • Purity: Analyze the eluted fractions by SDS-PAGE. Pure protein should show a single band at the expected molecular weight (~29 kDa for CA II).

    • Concentration: Determine the protein concentration using a spectrophotometer (A280) or a Bradford assay.

    • Dialysis: Dialyze the purified protein into the appropriate buffer for the downstream biophysical assays to remove imidazole and ensure buffer matching.

Part 3: Comparative Binding Affinity Assays

To quantify the effect of each mutation, we will use two orthogonal, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[1] Using multiple techniques provides a higher degree of confidence in the results.

Comparison of ITC and SPR

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the heat released or absorbed during a binding event in solution.[13][14]Detects changes in refractive index at a sensor surface as an analyte binds to an immobilized ligand.[15][16]
Parameters Obtained Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[14][17]Affinity (KD), Association rate (kon), Dissociation rate (koff).[18]
Immobilization No immobilization required; both partners are in solution.[13]One binding partner must be immobilized on a sensor chip.[19]
Throughput LowerHigher, especially with modern instruments.[20]
Sample Consumption Higher protein consumption.Lower protein consumption (if immobilized).
Key Advantage Provides a complete thermodynamic profile of the interaction in a single experiment.[17][21]Provides kinetic information (on- and off-rates) in real-time.[15]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: This is the most critical step. Both the protein (in the sample cell) and the ligand (in the syringe) must be in identical, degassed buffer to minimize large heats of dilution.[14] Dialyze the protein extensively against the final buffer. Dissolve the compound in the final dialysis buffer.

  • Concentrations:

    • Protein (Cell): Typically 10-50 µM. The concentration should be at least 10 times the expected KD.[14][22]

    • Ligand (Syringe): Typically 100-500 µM (10-20 fold higher than the protein concentration).[22]

  • Experiment Setup:

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Set the temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2-10 µL) injections of the ligand into the protein solution.[13]

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone. Subtract this data from the experimental data to correct for the heat of dilution.[13]

  • Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified protein (WT or mutant) onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the compound (the analyte) in running buffer. A typical concentration range might be 0.1 to 100 times the expected KD.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized protein.

    • Record the binding response (in Response Units, RU) over time, which generates a sensorgram.[15]

    • After the association phase, flow running buffer over the chip to measure the dissociation phase.

  • Data Analysis:

    • Fit the sensorgrams from the different analyte concentrations globally to a binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).[18]

Data Interpretation: Validating the Model

The power of this approach lies in the direct comparison of the binding affinities (KD) of the compound for the WT protein versus the mutants. The results can be summarized in a clear, comparative table.

Table 1: Hypothetical Binding Affinity Data for CA II Variants

Protein VariantMutation RationaleKD (ITC) [µM]Fold Change vs. WTKD (SPR) [µM]Fold Change vs. WTInterpretation
Wild-Type (WT) Baseline0.050-0.045-High-affinity binding.
Q92A Disrupt H-bond to indazole2.550-fold ↑2.862-fold ↑Critical Interaction: Gln92 is crucial for binding.
T199A Disrupt H-bond to sulfonamide0.9519-fold ↑1.124-fold ↑Important Interaction: Thr199 contributes significantly to affinity.
V121W Introduce steric clash in hydrophobic pocket15.0300-fold ↑18.2404-fold ↑Critical Interaction: The pocket size is constrained; Val121 is key.
K24A Surface residue; negative control0.0551.1-fold ↑0.0491.1-fold ↑No Interaction: Confirms that mutagenesis procedure does not disrupt global protein function.

A higher KD value indicates weaker binding.

  • The large increase in KD for the Q92A, T199A, and V121W mutants provides compelling evidence that these residues are directly involved in binding the compound, thus validating our initial hypothesis.

  • The dramatic loss of affinity with the V121W mutant suggests a tight fit in the hydrophobic pocket that cannot accommodate a bulky tryptophan residue.

  • The negligible change in KD for the K24A control mutant gives us confidence that the observed effects for the active site mutants are specific to the disruption of local interactions and not due to global protein misfolding.

Conclusion

The systematic application of site-directed mutagenesis, coupled with high-fidelity biophysical analysis, provides an unambiguous method for validating a protein-ligand binding mode.[1] This experimental confirmation moves beyond computational prediction to establish a solid, evidence-based understanding of the molecular determinants of binding affinity. The insights gained from such studies are invaluable for guiding structure-activity relationship (SAR) analysis and for the rational design of next-generation inhibitors with improved potency and selectivity. By meticulously following the workflows and validation checks outlined in this guide, researchers can generate high-quality, reproducible data to confidently drive their drug discovery projects forward.

References

  • McManus Lab. Site-Directed Mutagenesis (Stratagene protocol). Available from: [Link]

  • Zheng, L., Baumann, U., & Reymond, J. L. (2004). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. Nucleic acids research, 32(14), e115. Available from: [Link]

  • Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein affinity tag. Nature protocols, 2(3), 634-640. Available from: [Link]

  • iGEM. Site Directed Mutagenesis Protocol. Available from: [Link]

  • Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • University of Washington. Site Directed Mutagenesis Protocol. Available from: [Link]

  • Roy, M. J., et al. (2019). SPR-based screening for PROTAC-specific binders to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. ACS chemical biology, 14(3), 361-368. Available from: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]

  • Olaru, A., et al. (2015). Surface plasmon resonance as a tool for ligand binding investigation of engineered GPR17 receptor, a G protein coupled receptor involved in myelination. Frontiers in chemistry, 3, 44. Available from: [Link]

  • Matulis, D. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2797-2801. Available from: [Link]

  • Patsnap. (2025). Step-by-Step Guide to Expressing Recombinant Protein in E. coli. Available from: [Link]

  • Fratti, R. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology, 1860, 161-174. Available from: [Link]

  • BiologicsCorp. Protein Expression Protocol & Troubleshooting in E. coli. Available from: [Link]

  • Chaires, J. B. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology, 1968, 85-102. Available from: [Link]

  • QIAGEN. Expression of proteins in E coli. Available from: [Link]

  • University of Virginia School of Medicine. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Das, D., et al. (2021). An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli. MethodsX, 8, 101239. Available from: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Linsky, T. W., & Koder, R. L. (2016). Improving Binding Affinity and Selectivity of Computationally Designed Ligand-Binding Proteins Using Experiments. Methods in molecular biology, 1414, 25-40. Available from: [Link]

  • Law, J. D. (2025). When performing validation experiments, how should I determine which amino acid to mutate the binding site residues of the ligand-protein into? ResearchGate. Available from: [Link]

  • Zhang, B., et al. (2025). Predicting Mutation-Induced Relative Protein-Ligand Binding Affinity Changes via Conformational Sampling and Diversity Integration. bioRxiv. Available from: [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Standard Operating Procedure: Safety and PPE Protocols for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide Executive Summary & Chemical Identity As a Senior Application Scientist, I approach the handling of novel h...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety and PPE Protocols for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach the handling of novel halogenated research chemicals not merely as a compliance exercise, but as a critical component of experimental integrity and personal safety. 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide (CAS: 2085690-77-1) is a specialized building block and putative kinase inhibitor[1].

The presence of the heavy iodine atom significantly alters the molecule's physical chemistry, increasing its lipophilicity and potential for dermal penetration compared to non-halogenated analogs. Consequently, strict adherence to 2[2] and the National Research Council's 3[3] is non-negotiable.

Mechanistic Toxicology & Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • Lipophilicity and Dermal Risk (GHS H315): The iodo- substitution on the benzenesulfonamide core increases the partition coefficient (LogP). When dissolved in universally penetrating solvents like Dimethyl Sulfoxide (DMSO), the compound can rapidly cross the lipid bilayers of the stratum corneum.

  • Respiratory and Mucosal Irritation (GHS H335): Supplied as a fine powder, aerosolization during weighing presents a severe risk of mucous membrane irritation[1].

Mandatory Personal Protective Equipment (PPE) Specifications

According to 4[4], PPE is the final line of defense. For this specific compound, standard "splash" protection is insufficient; we must design a barrier system that accounts for both particulate inhalation and solvent-mediated dermal absorption.

Hazard Class (GHS)Toxicological MechanismRequired PPE SpecificationReplacement Frequency
H302 (Harmful if swallowed)Systemic toxicity via GI tractDisposable Nitrile Gloves (≥0.12 mm)Every 2 hours or upon contamination
H315 (Skin irritation)Lipophilic penetration (Iodine moiety)Fluid-resistant Lab Coat (Knee-length)Daily or immediately if splashed
H319 (Serious eye irritation)Corneal epithelial damageANSI Z87.1 Safety GogglesN/A (Reusable, sanitize after use)
H335 (Respiratory irritation)Mucosal membrane irritationN95/P100 Respirator (if outside hood)Per institutional respiratory program

Step-by-Step Operational Protocol: Weighing and Solubilization

To ensure absolute safety, every protocol described below operates as a self-validating system. Do not proceed to the next phase unless the validation check is successful.

Phase 1: Environmental Validation (Engineering Controls)

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Causality: Fume hoods capture micro-particulates before they reach the operator's breathing zone, acting as the primary mitigation against H335 hazards[5].

  • Validation Check: Visually verify the hood's digital monitor reads between 80-100 feet per minute (fpm) face velocity. Tape a small piece of tissue to the sash; it must actively pull inward.

Phase 2: Barrier Establishment (PPE Donning)

  • Action: Don a knee-length lab coat, 6[6], and two layers of nitrile gloves.

  • Causality: Double-gloving is critical when working with DMSO-solubilized inhibitors. DMSO rapidly degrades thin nitrile[7]. The outer glove acts as a sacrificial layer; if a drop of solvent lands on it, it can be immediately doffed without exposing the skin.

  • Validation Check: Perform a physical inspection of the gloves for micro-tears by trapping air and squeezing before donning.

Phase 3: Operational Execution (Weighing & Solubilization)

  • Action: Use an anti-static weighing boat and a grounded micro-spatula. Weigh the required mass, then immediately add the solvent (e.g., DMSO) directly into the tared vial containing the powder. Cap tightly before any agitation.

  • Causality: Static electricity repels fine halogenated powders, causing them to jump and contaminate the workspace. Capping before vortexing prevents the ejection of highly concentrated, skin-permeable micro-droplets.

  • Validation Check: Observe the powder behavior on the spatula. If it "jumps," stop immediately and discharge the static using an anti-static gun before proceeding.

Workflow A 1. Hazard Identification (CAS: 2085690-77-1) B 2. Engineering Controls Verify Hood Airflow A->B Trigger C 3. PPE Selection Double Nitrile & Goggles B->C Airflow Validated D 4. Operational Execution Anti-static Solubilization C->D Barrier Established E 5. Waste & Decontamination Isolate Halogenated Waste D->E Post-Operation

Operational workflow for handling 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide.

Decontamination and Disposal Plan

  • Action: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a dry wipe. Dispose of all consumables (pipette tips, gloves, weighing boats) in a designated, leak-proof "Halogenated Organic Waste" container.

  • Causality: Iodine-containing compounds must be segregated from general organic waste to prevent halogen exchange reactions and to comply with8[8].

  • Validation Check: Ensure the waste manifest explicitly lists "Halogenated Sulfonamide Derivative" to prevent downstream processing errors by environmental health and safety (EHS) personnel.

References

  • 4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide - Apollo Scientific | apolloscientific.co.uk
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide | labequipmentdirect.com
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC | nih.gov
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety | ncsu.edu
  • A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center | oshaeduc
  • Working with Chemicals - Prudent Practices in the Labor
  • Labor
  • Prudent Practices in the Labor

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
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4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
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